Fosfazinomycin B
Beschreibung
This compound has been reported in Streptomyces lavendofoliae with data available.
Eigenschaften
Molekularformel |
C10H23N6O6P |
|---|---|
Molekulargewicht |
354.30 g/mol |
IUPAC-Name |
N-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-(1-hydroxy-2-methoxy-2-oxoethyl)-N-methylphosphonamidic acid |
InChI |
InChI=1S/C10H23N6O6P/c1-16(23(20,21)9(19)8(18)22-2)15-7(17)6(11)4-3-5-14-10(12)13/h6,9,19H,3-5,11H2,1-2H3,(H,15,17)(H,20,21)(H4,12,13,14)/t6-,9?/m0/s1 |
InChI-Schlüssel |
DDNXSURUODEJRT-AADKRJSRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Convergent Biosynthetic Origin of Fosfazinomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfazinomycin B is a phosphonate (B1237965) natural product exhibiting antifungal activity, distinguished by a unique phosphonohydrazide linkage. This document provides a detailed exploration of its origin, focusing on the intricate biosynthetic pathway elucidated in Streptomyces species. The biosynthesis is a remarkable example of a convergent pathway, where two complex moieties, methyl-2-hydroxy-2-phosphonoacetate (Me-HPnA) and argininylmethylhydrazine, are synthesized independently before their ultimate condensation. This guide synthesizes the available experimental data on the producing organisms, the enzymatic cascade responsible for its formation, and the detailed protocols employed in these discoveries. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the molecular logic underpinning the assembly of this unique natural product.
Introduction: The Producing Organism and its Unique Metabolite
This compound was first isolated from Streptomyces lavendofoliae 630.[1] Subsequent research has also identified other Streptomyces species, such as Streptomyces sp. WM6372 and Streptomyces sp. NRRL S-149, as producers.[1][2] The defining structural feature of the fosfazinomycin family is a novel hydrazide bond that connects the carboxylic acid of an amino acid residue to a phosphonic acid.[1] this compound is the direct precursor to Fosfazinomycin A, which is formed by the addition of a valine residue.[2] The biosynthesis of this complex molecule does not follow a linear assembly line logic; instead, it employs a convergent strategy, the details of which have been a subject of significant scientific investigation.[1]
The Convergent Biosynthetic Pathway of this compound
The biosynthesis of this compound is characterized by the independent synthesis of two major precursors, followed by their condensation. This convergent approach is a sophisticated cellular strategy to efficiently construct complex natural products. The two key branches of this pathway are the formation of the phosphonate-containing unit, methyl 2-hydroxy-2-phosphono-acetate (Me-HPnA), and the generation of the methylated arginine-hydrazine moiety.
Biosynthesis of the Phosphonate Moiety: (S)-Me-HPnA
The assembly of the (S)-methyl-2-hydroxy-2-phosphonoacetate ((S)-Me-HPnA) unit begins from the central metabolic intermediate, phosphoenolpyruvate (B93156) (PEP). The pathway involves a series of enzymatic transformations catalyzed by proteins encoded within the fzm gene cluster.
A key and unusual enzyme in this pathway is FzmG, an α-ketoglutarate (α-KG) dependent non-heme iron dioxygenase.[1] Remarkably, FzmG catalyzes two distinct oxidative steps: the oxidation of phosphonoacetaldehyde (B103672) (PnAA) to phosphonoacetic acid (PnA) and the subsequent hydroxylation of methyl 2-phosphonoacetate (Me-PnA) to form Me-HPnA.[1] The methylation of PnA is carried out by the O-methyltransferase, FzmB.[1]
Formation of the Hydrazide Moiety and Argininylmethylhydrazine
The origin of the nitrogen-nitrogen (N-N) bond in the hydrazide linker is a fascinating aspect of this compound biosynthesis. Isotope labeling studies have confirmed that at least one of the nitrogen atoms is derived from the amino acid L-aspartate (L-Asp).[2] The proposed pathway involves a cascade of enzymatic reactions to generate an activated hydrazine (B178648) intermediate.
The flavin-dependent oxygenase FzmM catalyzes the oxidation of L-Asp to N-hydroxy-Asp.[3][4] In the presence of FzmL, this intermediate is further processed to yield fumarate (B1241708) and nitrous acid.[3][4] The adenylosuccinate lyase homolog FzmR is proposed to eliminate acetylhydrazine from N-acetyl-hydrazinosuccinate.[3][4] This N-acetyl-hydrazinosuccinate is formed through the acetylation of hydrazinosuccinate (B14155459) by the acetyltransferase FzmQ.[3][4]
The formation of the second precursor, argininylmethylhydrazine, involves the N-methyltransferase FzmH, which methylates an arginine-hydrazine intermediate (Arg-NHNH₂) to yield Arg-NHNHMe.[1]
Convergent Assembly and Final Modification
The final step in the formation of this compound is the condensation of the two independently synthesized precursors: (S)-Me-HPnA and Arg-NHNHMe. The exact enzymatic machinery responsible for this crucial linkage is still under investigation. Subsequently, this compound can be converted to Fosfazinomycin A by the addition of a valine residue to the N-terminus of the arginine moiety. This reaction is catalyzed by FzmI in a Val-tRNA dependent manner.[2]
References
Discovery and Isolation of Fosfazinomycin B from Streptomyces lavendofoliae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfazinomycin B, a phosphonate (B1237965) natural product with antifungal properties, was first isolated from the fermentation broth of Streptomyces lavendofoliae 630. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the fermentation process, extraction, and purification protocols. The document also summarizes the key quantitative data and presents visualizations of the experimental workflow and the compound's biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
The fosfazinomycins are a unique class of natural products characterized by a phosphonohydrazide linkage, a rare chemical feature in biologically active molecules. This compound and its analogue, Fosfazinomycin A, were originally discovered and their structures elucidated in the early 1980s. These compounds exhibit notable antifungal activity, making them of interest for further investigation and potential therapeutic development. This document outlines the technical procedures for the production and isolation of this compound from its native producer, Streptomyces lavendofoliae.
Fermentation of Streptomyces lavendofoliae for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces lavendofoliae 630. The following protocol is based on established methods for the cultivation of Streptomyces species for secondary metabolite production.
Culture Media and Conditions
Successful fermentation requires optimized media to support robust growth and induce the biosynthesis of the target compound.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 15 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | 3 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 2 | 2 |
| Trace Elements Sol. | 1 mL | 1 mL |
| pH (initial) | 7.2 | 7.0 |
Trace Elements Solution (g/L): FeSO₄·7H₂O (1), MnCl₂·4H₂O (1), ZnSO₄·7H₂O (1) in distilled water.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A loopful of Streptomyces lavendofoliae 630 spores from a mature agar (B569324) plate is used to inoculate a 250 mL flask containing 50 mL of seed medium. The culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5% v/v) is transferred to a 2 L baffled flask containing 500 mL of production medium.
-
Incubation: The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm. The production of this compound is typically monitored by analytical techniques such as HPLC.
Extraction and Isolation of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
-
Harvesting and Extraction:
-
The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
The supernatant is filtered to remove any remaining solids.
-
The pH of the filtrate is adjusted to 7.0, and it is then extracted three times with an equal volume of n-butanol.
-
The combined organic layers are concentrated under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate major classes of compounds. Fractions are collected and analyzed for the presence of this compound.
-
Ion-Exchange Chromatography: Active fractions from the silica gel column are pooled, concentrated, and further purified by ion-exchange chromatography (e.g., DEAE-Sephadex). A salt gradient (e.g., 0-1 M NaCl) is used for elution.
-
Reverse-Phase HPLC: The final purification step is performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilization: Fractions containing pure this compound are pooled and lyophilized to obtain the compound as a stable powder.
-
Quantitative Data
The following table summarizes the hypothetical quantitative data for a typical isolation of this compound. Actual yields may vary depending on the specific fermentation and purification conditions.
Table 2: Purification of this compound from a 10 L Fermentation
| Purification Step | Total Volume (L) / Mass (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 9.5 L | 100,000 | 10.5 | 100 | 1 |
| n-Butanol Extract | 5.2 g | 85,000 | 16.3 | 85 | 1.5 |
| Silica Gel Chromatography | 1.1 g | 65,000 | 59.1 | 65 | 5.6 |
| Ion-Exchange Chromatography | 0.25 g | 50,000 | 200 | 50 | 19.0 |
| Reverse-Phase HPLC | 0.08 g | 40,000 | 500 | 40 | 47.6 |
Note: "Activity Units" are used here as a relative measure of the amount of this compound, which would in practice be determined by a specific bioassay or by quantitative HPLC.
Biosynthesis of this compound
The biosynthesis of fosfazinomycin is a convergent process, with two main branches of the pathway producing the key precursors that are ultimately joined.[1][2]
Caption: Proposed biosynthetic pathway of Fosfazinomycin.
The biosynthesis involves the formation of two key intermediates: (S)-methyl 2-hydroxy-2-phosphono-acetate (Me-HPnA) and arginyl-methyl-hydrazine (Arg-NHNHMe).[1][2] The Me-HPnA moiety is derived from phosphoenolpyruvate, while the arginyl-methyl-hydrazine is formed from arginine and a hydrazine (B178648) donor, which is biosynthesized from L-aspartate.[3][4] These two intermediates are then condensed to form this compound. Fosfazinomycin A is subsequently formed by the addition of a valine residue to this compound, a reaction catalyzed by the enzyme FzmI.[3]
Conclusion
This technical guide provides a detailed framework for the discovery and isolation of this compound from Streptomyces lavendofoliae. The protocols for fermentation, extraction, and purification, along with the quantitative data and biosynthetic pathway information, offer a comprehensive resource for researchers. Further optimization of fermentation and purification conditions may lead to improved yields of this promising antifungal compound, facilitating more in-depth biological and pharmacological studies.
References
An In-depth Technical Guide to Fosfazinomycin B: Chemical Structure, Class, and Biosynthesis
Abstract
Fosfazinomycin B is a phosphonate (B1237965) natural product exhibiting antifungal properties. This document provides a comprehensive overview of its chemical characteristics, classification, and biosynthetic pathway. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic process to facilitate a deeper understanding of this unique molecule.
Chemical Structure and Class
This compound is classified as a phosphonate natural product.[1][2][3] Its defining feature is a novel phosphonohydrazide (C-P-N-N-C) linkage, which connects a Valine-Arginine dipeptide to a methyl-2-hydroxyphosphonoacetate (Me-HPnA) moiety.[1] A closely related compound, Fosfazinomycin A, differs by the presence of an additional Valine residue at the N-terminus.[2][3] The unique structural architecture of this compound, particularly the phosphonohydrazide bond, is of significant interest for its potential biological activity and biosynthetic origins. It is produced by the bacterium Streptomyces lavendofoliae and has shown activity against plant pathogenic fungi, such as Xanthomonas oryzae.[]
Quantitative Data
The biosynthesis of this compound involves a series of enzymatic reactions, and the kinetic parameters of some of these enzymes have been characterized. This data is crucial for understanding the efficiency and substrate specificity of the biosynthetic machinery.
| Enzyme | Substrate(s) | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) | Reference |
| FzmM | L-Aspartate | 3.0 ± 0.01 | - | - | [5] |
| L-Asp | 2.48 ± 0.06 | 0.79 ± 0.07 | 3.1 x 10³ | [6] | |
| FzmG | Me-PnA | 0.27 ± 0.01 | 0.08 ± 0.02 | 3 x 10³ | [7] |
| PnA | 0.17 ± 0.01 | 8 ± 1 | 2 x 10¹ | [7] | |
| 2-HEP | 0.35 ± 0.02 | 0.21 ± 0.04 | 1.7 x 10³ | [7] |
Biosynthetic Pathway
The biosynthesis of this compound is a convergent process, where the two main components, the dipeptide and the phosphonate moiety, are synthesized separately before being joined.[2][3][8][9][10] The pathway involves a series of fascinating enzymatic transformations to construct the unique hydrazide linkage.
The formation of the hydrazine (B178648) component is initiated from L-aspartate. The flavin-dependent oxygenase FzmM catalyzes the oxidation of L-Asp to N-hydroxy-Asp.[6][11][12] Subsequently, FzmL facilitates the production of fumarate (B1241708) and nitrous acid.[6][11][12] The adenylosuccinate lyase homolog FzmR acts on N-acetyl-hydrazinosuccinate to eliminate acetylhydrazine.[6][11][12] This N-acetyl-hydrazinosuccinate is formed by the acetylation of hydrazinosuccinate, a reaction catalyzed by the acetyltransferase FzmQ.[6][11][12]
The phosphonate moiety, methyl 2-hydroxy-2-phosphono-acetate (Me-HPnA), is generated from phosphonoacetaldehyde (B103672) (PnAA) in three steps.[2][3][8][9][10] This process involves the enzymes FzmB, an O-methyltransferase, and FzmG, an α-ketoglutarate-dependent non-heme iron dioxygenase.[2][3][8][9][10] FzmG is notable for catalyzing two distinct reactions: the oxidation of PnAA to phosphonoacetic acid and the hydroxylation of methyl 2-phosphonoacetate.[2][3][7][8][9]
Finally, the assembly of this compound involves the N-methyltransferase FzmH, which methylates Arg-NHNH2 to form Arg-NHNHMe, and the subsequent condensation of this with the Me-HPnA moiety.[2][3][8][9][10] The addition of the N-terminal Valine to this compound to form Fosfazinomycin A is catalyzed by FzmI in a Val-tRNA-dependent manner.[6][11][12]
Caption: Convergent biosynthetic pathway of this compound and A.
Experimental Protocols
The following sections detail the methodologies employed in the study of this compound and its biosynthesis.
General Molecular Biology Procedures
The genes involved in the fosfazinomycin biosynthetic pathway were amplified from fosmids using PCR.[7] The amplified genes were then inserted into expression vectors, such as pET-15b, for the production of N-terminally hexa-histidine tagged proteins in Escherichia coli.[6][7][11]
Protein Expression and Purification
The recombinant E. coli strains carrying the expression vectors were cultured and induced to express the desired enzymes. The cells were harvested, lysed, and the His-tagged proteins were purified using immobilized metal affinity chromatography (IMAC).[6][7][11] Protein purity was assessed by SDS/PAGE analysis.[7]
Enzyme Assays
The activity of the flavin-dependent oxygenase FzmM was determined by monitoring the consumption of oxygen using a Clark-type oxygen electrode.[13] The initial velocity of the reaction was measured within the first minute of initiation. The reaction mixture (1 mL total volume) contained 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10% glycerol, and the enzyme.[13] Steady-state kinetic parameters were determined by varying the concentrations of L-aspartate and NADPH.[13] The conversion of L-aspartate to N-hydroxy-Asp and subsequently to 3-nitropropionic acid was monitored by 13C NMR spectroscopy when using L-3-13C-Asp as the substrate.[6]
The activity of the α-ketoglutarate-dependent non-heme iron dioxygenase FzmG was monitored by measuring the rate of oxygen consumption.[7] The apparent steady-state kinetic parameters for various substrates were determined using a Hansatech O2 electrode.[7] The conversion of substrates and formation of products were also analyzed by 31P NMR spectroscopy.[7]
The acetyltransferase activity of FzmQ was determined using a spectrophotometric assay that monitored the formation of CoA.[6] The reaction mixture contained Ac-CoA and hydrazinosuccinate. The formation of the acetylated product was confirmed by LC-MS and NMR analysis.[6]
The activity of the adenylosuccinate lyase homolog FzmR was assayed by incubating the enzyme with N-acetylhydrazinosuccinate and monitoring the formation of acetylhydrazine and fumarate.[11]
The activity of FzmI in catalyzing the addition of Valine to this compound was determined by incubating the enzyme with this compound, L-Valine, E. coli total tRNAs, Val-tRNA synthetase, and ATP.[6][11] The production of Fosfazinomycin A was monitored.[6][11]
Isotope Labeling Studies
To confirm the origin of the nitrogen atoms in the hydrazide moiety, stable isotope labeling experiments were conducted. The producing strain of Streptomyces was grown in media supplemented with 15N-labeled precursors, such as 15NH4Cl and 15N-Asp.[6] The incorporation of the isotope into fosfazinomycin was analyzed by 31P NMR and mass spectrometry.[6]
Signaling Pathways and Logical Relationships
The primary focus of the available research is on the biosynthetic pathway of this compound. Information regarding its mechanism of action and interaction with specific cellular signaling pathways is not yet extensively detailed in the literature. The antifungal activity suggests an interference with essential processes in fungal cells, but the precise molecular targets remain to be elucidated.
The logical relationship in the biosynthesis is a convergent pathway, as illustrated in the Graphviz diagram above. This is a key strategic element in the natural production of this complex molecule.
References
- 1. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Biosynthesis of fosfazinomycin is a convergent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. par.nsf.gov [par.nsf.gov]
The Enigmatic Hydrazide Linkage of Fosfazinomycin B: A Deep Dive into its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Fosfazinomycin B, a phosphonate (B1237965) natural product, presents a fascinating structural anomaly: a unique hydrazide linkage (C-N-N-C) that is critical to its biological activity. This in-depth technical guide synthesizes the current understanding of the intricate biosynthetic pathway leading to this unusual moiety, offering a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development. While significant strides have been made in elucidating the origins of its precursors, the precise enzymatic machinery responsible for forging the N-N bond and the final hydrazide linkage remains an active area of investigation.
A Convergent Biosynthesis: Assembling the Precursors
The biosynthesis of this compound does not follow a linear path. Instead, compelling evidence points towards a convergent approach where two key intermediates are synthesized independently before their eventual condensation.[1][2][3] The two major building blocks are an arginine-containing fragment, argininyl-methylhydrazine (Arg-NHNHMe) , and a phosphonate-containing moiety, (S)-methyl 2-hydroxy-2-phosphonoacetate ((S)-Me-HPnA) .[1][2]
The Hydrazine (B178648) Donor: From Aspartate to Acetylhydrazine
Isotope labeling studies have unequivocally demonstrated that the nitrogen atoms of the hydrazide linkage are derived from L-aspartate.[4][5][6] A series of enzymatic transformations converts L-aspartate into a hydrazine donor, N-acetylhydrazine. This process involves a cascade of reactions catalyzed by several key enzymes within the fosfazinomycin (fzm) biosynthetic gene cluster.
The flavin-dependent oxygenase FzmM initiates this pathway by oxidizing L-Asp to N-hydroxy-Asp.[4][5][6][7] Subsequently, the combined action of FzmL leads to the production of fumarate (B1241708) and nitrous acid.[4][5][6][7] The adenylosuccinate lyase homolog, FzmR, then catalyzes the elimination of acetylhydrazine from N-acetyl-hydrazinosuccinate.[4][5][6][7] This N-acetyl-hydrazinosuccinate is formed through the acetylation of hydrazinosuccinate, a reaction catalyzed by the acetyltransferase FzmQ.[4][5][6][7]
The Phosphonate Moiety: (S)-Me-HPnA Biosynthesis
The second major precursor, (S)-Me-HPnA, is generated from phosphonoacetaldehyde (B103672) (PnAA) in three steps.[1][2] This involves the activities of an O-methyltransferase (FzmB) and, remarkably, a single α-ketoglutarate (α-KG) dependent non-heme iron dioxygenase (FzmG) that catalyzes two distinct oxidation steps.[1][2] FzmG first oxidizes phosphonoacetaldehyde to phosphonoacetic acid and later hydroxylates methyl 2-phosphonoacetate.[1]
The Key Players: Enzymes of the Fosfazinomycin Pathway
The fzm gene cluster encodes a suite of enzymes with distinct roles in the biosynthesis of this compound. The functions of several of these have been elucidated through in vitro studies.
| Enzyme | Proposed Function | Substrate(s) | Product(s) | Reference(s) |
| FzmM | Flavin-dependent monooxygenase | L-Aspartate, NADPH, O₂ | N-hydroxy-Aspartate | [4][5][6][7][8][9][10] |
| FzmL | 3-carboxymuconate cycloisomerase homolog | N-hydroxy-Asp | Fumarate, Nitrous acid | [4][5][6][7] |
| FzmQ | Acetyltransferase | Hydrazinosuccinate, Acetyl-CoA | N-acetyl-hydrazinosuccinate | [4][5][6][7] |
| FzmR | Adenylosuccinate lyase homolog | N-acetyl-hydrazinosuccinate | Acetylhydrazine, Fumarate | [4][5][6][7] |
| FzmB | O-methyltransferase | Phosphonoacetate | Methyl 2-phosphonoacetate | [1][2] |
| FzmG | α-KG dependent non-heme iron dioxygenase | Phosphonoacetaldehyde, Methyl 2-phosphonoacetate | Phosphonoacetic acid, (S)-Me-HPnA | [1][2] |
| FzmH | N-methyltransferase | Arg-NHNH₂ | Arg-NHNHMe | [1][2][3] |
| FzmI | Aminoacyl-tRNA peptidyl transferase | This compound, Val-tRNA | Fosfazinomycin A | [4] |
Kinetic Insights into FzmM Activity
Detailed kinetic analysis of FzmM, the enzyme catalyzing the initial step in the formation of the hydrazine precursor, has provided valuable quantitative data.
| Parameter | Value | Condition | Reference(s) |
| kcat | 3.0 ± 0.01 s⁻¹ | with Aspartate | [8][9][10] |
| kred | 50 ± 0.01 s⁻¹ | at 4 °C with NADPH | [8][9][10] |
| NADPH KD | ~400 µM | [8][9][10] | |
| Optimal pH | 7.5 - 8.0 | [8][9][10] | |
| Cofactor Preference | 70-fold higher kcat/KM for NADPH over NADH | [8][9][10] |
The Unresolved Step: Formation of the Hydrazide Linkage
Despite the significant progress in identifying the precursors, the precise mechanism of N-N bond formation and the subsequent condensation to form the final hydrazide linkage in this compound remain enigmatic. It is proposed that a hydrazine synthon is first attached to arginine to form argininylhydrazine, which is then methylated by FzmH.[1][2][3] However, the enzyme responsible for the initial formation of argininylhydrazine has not been definitively identified. While the asparagine synthetase homolog FzmA is a prime candidate for this transformation, in vitro reconstitution of this activity has so far been unsuccessful.[11]
Experimental Protocols: A Methodological Overview
The elucidation of the this compound biosynthetic pathway has relied on a combination of in vitro enzymatic assays and isotope labeling studies.
In Vitro Enzymatic Assays
A general workflow for the characterization of the fzm enzymes involves the following steps:
-
Gene Cloning and Protein Expression: The genes of interest (fzmB, fzmG, fzmH, fzmI, fzmQ, fzmR, fzmM) are cloned into expression vectors, often with an affinity tag (e.g., His₆-tag), and overexpressed in a suitable host, typically E. coli.
-
Protein Purification: The expressed proteins are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). Protein purity is assessed by SDS-PAGE.
-
Enzyme Assays: The purified enzyme is incubated with its putative substrate(s) in a suitable buffer system. For example:
-
FzmH (N-methyltransferase) Assay: Purified FzmH is incubated with Arg-NHNH₂ and a methyl donor (e.g., S-adenosyl methionine).[1][2]
-
FzmG (Dioxygenase) Assay: Purified FzmG is incubated with its substrate (PnAA or Me-PnA), α-ketoglutarate, Fe(II), and ascorbate.[1]
-
FzmM (Monooxygenase) Assay: The activity of FzmM is monitored by following the consumption of NADPH at 340 nm in the presence of L-aspartate and FAD.[8][10]
-
-
Product Analysis: The reaction products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity.[1]
Isotope Labeling Studies
To trace the origin of the nitrogen atoms in the hydrazide linkage, stable isotope labeling experiments are performed.
-
Culture Growth: The Fosfazinomycin-producing organism, Streptomyces lavendofoliae, is cultured in a defined medium.
-
Isotope Feeding: The culture is supplemented with a stable isotope-labeled precursor, such as ¹⁵N-L-aspartate.
-
Fosfazinomycin Isolation: After a period of incubation, this compound is isolated and purified from the culture broth.
-
Mass Spectrometry Analysis: The purified this compound is analyzed by high-resolution mass spectrometry to detect the incorporation of the ¹⁵N label, confirming the metabolic origin of the nitrogen atoms.[4][11]
Future Directions and Implications
The unique hydrazide linkage in this compound represents a novel target for synthetic biology and drug development. A complete understanding of its biosynthesis, particularly the mechanism of N-N bond formation and the final condensation step, could pave the way for:
-
Bio-engineering of Novel Antibiotics: The enzymes from the fosfazinomycin pathway could be used as biocatalysts to generate novel phosphonate compounds with potentially enhanced or altered biological activities.
-
Development of Enzyme Inhibitors: Targeting the key enzymes in this pathway, especially the yet-to-be-identified enzyme responsible for the final hydrazide bond formation, could be a viable strategy for the development of novel antimicrobial agents.
Further research is required to identify and characterize the remaining enzymes in the pathway, particularly the elusive enzyme that catalyzes the formation of the C-N-N-C core. The combination of in vitro enzymology, structural biology, and advanced metabolic engineering techniques will be crucial in finally unraveling the complete story of how nature constructs this remarkable molecule.
References
- 1. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of a Nitro-Forming Enzyme Involved in Fosfazinomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Characterization of a Nitro-Forming Enzyme Involved in Fosfazinomycin " by Hannah Valentino and Pablo Sobrado [scholarsmine.mst.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
Unraveling the Enigma of Fosfazinomycin B: A Technical Inquiry into its Antifungal Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfazinomycin B, a phosphonate (B1237965) natural product, is recognized for its antifungal properties. However, the precise molecular machinery it targets within fungal cells remains an area of active investigation. This technical guide synthesizes the current understanding of this compound, focusing on its established biosynthesis and exploring potential primary biological targets based on existing antifungal research. While definitive targets are yet to be elucidated, this document provides a comprehensive overview of its biochemical context, offering a foundation for future research and drug development endeavors.
Introduction: The Antifungal Potential of this compound
This compound belongs to the fosfazinomycin family of natural products, which are known to possess antimicrobial, antifungal, and anti-tumor activities[1]. These compounds are characterized by a unique hydrazide linkage, a structural feature that contributes to their biological activity. While the antibacterial and antifungal effects of the broader class of phosphonate antibiotics are well-documented, the specific molecular targets of this compound's antifungal action have not been definitively identified in publicly available scientific literature. This guide will delve into the known aspects of this compound's biology, primarily its well-characterized biosynthetic pathway, and propose potential avenues for investigating its primary biological targets.
The Well-Defined Biosynthesis of Fosfazinomycin
Significant research has been dedicated to understanding the intricate biosynthetic pathway of fosfazinomycins. This process involves a series of enzymatic reactions that assemble the molecule from basic precursors. The key enzymes and their functions in the biosynthesis of Fosfazinomycin A (which is closely related to this compound) have been identified and characterized.
Key Biosynthetic Enzymes and Their Functions
The biosynthesis of the fosfazinomycin core involves a convergent pathway where two main segments of the molecule are synthesized separately before being joined[2][3][4][5]. The enzymes involved are encoded by the fzm gene cluster.
| Enzyme | Function | Experimental Observations |
| FzmB | O-methyltransferase | Methylates phosphonoacetate. |
| FzmG | α-ketoglutarate (α-KG) dependent non-heme iron dioxygenase | Catalyzes the oxidation of phosphonoacetaldehyde (B103672) (PnAA) to phosphonoacetic acid and the hydroxylation of methyl 2-phosphonoacetate[2][3][4][5]. |
| FzmH | N-methyltransferase | Methylates Arg-NHNH2 to form Arg-NHNHMe, a key intermediate[2][3][4][5]. |
| FzmM | Flavin-dependent oxygenase | Catalyzes the oxidation of L-Asp to N-hydroxy-Asp[1][6][7]. |
| FzmL | 3-carboxymuconate cycloisomerase homolog | In conjunction with FzmM, produces fumarate (B1241708) and nitrous acid from L-Asp[1][6][7]. |
| FzmQ | Acetyltransferase | Catalyzes the acetylation of hydrazinosuccinate[1][6][7]. |
| FzmR | Adenylosuccinate lyase homolog | Eliminates acetylhydrazine from N-acetyl-hydrazinosuccinate[1][6][7]. |
| FzmI | Aminoacyl-tRNA peptidyl transferase | Catalyzes the addition of L-Val to this compound to form Fosfazinomycin A[1]. |
Experimental Protocols for Biosynthetic Enzyme Characterization
The functions of the Fzm enzymes were elucidated through a series of in vitro experiments.
-
Enzyme Assays: The activity of each enzyme was tested by incubating the purified, N-terminally hexa-histidine tagged enzyme with its putative substrate(s) and necessary cofactors. For example, the activity of FzmB was assayed by incubating it with phosphonoacetate and S-adenosyl methionine (SAM)[2][3][4][5].
-
Product Identification: The products of the enzymatic reactions were identified and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3][4][5]. For instance, the formation of N-hydroxy-Asp by FzmM was confirmed by derivatizing the product with Fmoc-Cl followed by LC-MS analysis[1].
-
Isotope Labeling Studies: To trace the origin of the nitrogen atoms in the hydrazide moiety, isotope labeling studies were conducted using 13C-labeled L-Aspartate[1][6][7].
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed convergent biosynthetic pathway leading to the core structure of fosfazinomycins.
Investigating the Primary Biological Targets: A Frontier of Research
Despite the detailed understanding of its biosynthesis, the primary biological targets of this compound's antifungal activity remain unidentified. Based on the mechanisms of other known antifungal agents, several potential targets can be hypothesized.
Potential Target: Fungal Cell Wall Biosynthesis
The fungal cell wall is a crucial structure for cell integrity and is a common target for antifungal drugs[8][9][10]. Key enzymes in this pathway represent plausible targets for this compound.
-
β-(1,3)-Glucan Synthase: This enzyme is responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall. Its inhibition leads to cell lysis[8][11].
-
Chitin (B13524) Synthase: Chitin is another essential component of the fungal cell wall. Inhibition of chitin synthase weakens the cell wall and can lead to cell death[8].
The following diagram illustrates a generalized workflow for screening inhibitors against fungal cell wall synthesis enzymes.
Potential Target: Ergosterol (B1671047) Biosynthesis
Ergosterol is the major sterol component of fungal cell membranes and is essential for their fluidity and integrity. Several classes of antifungal drugs target enzymes in the ergosterol biosynthesis pathway[10].
-
Lanosterol 14α-demethylase: A key enzyme in the pathway, inhibited by azole antifungals.
-
Squalene epoxidase: Another critical enzyme in ergosterol synthesis, targeted by allylamines.
A Comparative Perspective: The Target of Fosfomycin (B1673569)
The antibacterial phosphonate antibiotic, fosfomycin, provides a valuable point of comparison. Fosfomycin irreversibly inhibits MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, which catalyzes the first committed step in bacterial peptidoglycan synthesis. This leads to the inhibition of cell wall formation and subsequent bacterial cell death. While fungi do not have peptidoglycan, the mechanism of fosfomycin highlights the potential for phosphonate antibiotics to target key enzymes in cell wall biosynthesis pathways.
Future Directions and Conclusion
The elucidation of the primary biological targets of this compound is a critical next step in realizing its therapeutic potential. Future research should focus on:
-
In vitro screening: Testing the inhibitory activity of this compound against a panel of purified fungal enzymes involved in essential pathways.
-
Transcriptomic and Proteomic Analyses: Studying the global changes in gene and protein expression in fungal cells upon treatment with this compound to identify affected pathways.
-
Genetic Approaches: Identifying genes that, when mutated, confer resistance to this compound, as these may encode the drug's target or components of the target pathway.
References
- 1. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis of fosfazinomycin is a convergent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 11. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Complete Biosynthetic Pathway of Fosfazinomycin B
For Researchers, Scientists, and Drug Development Professionals
Fosfazinomycins are a class of phosphonate (B1237965) natural products characterized by a unique hydrazide linkage, exhibiting notable antifungal activity. Understanding the intricate biosynthetic machinery responsible for their production is paramount for harnessing their therapeutic potential through synthetic biology and bioengineering approaches. This technical guide provides a comprehensive elucidation of the complete biosynthetic pathway of Fosfazinomycin B, integrating quantitative data, detailed experimental protocols, and visual representations of the biochemical processes.
A Convergent Pathway to a Unique Molecule
The biosynthesis of this compound is not a linear process but rather a convergent pathway. Two distinct branches of the pathway operate independently to synthesize two key precursors, which are then joined to form the final molecule. One branch is responsible for the formation of the phosphonate moiety, methyl 2-hydroxy-2-phosphono-acetate (Me-HPnA), while the other constructs an N-methylated arginine-hydrazide intermediate.
The Phosphonate Moiety Branch: From Phosphonoacetaldehyde (B103672) to Me-HPnA
The journey to Me-HPnA begins with phosphonoacetaldehyde (PnAA) and involves a series of enzymatic modifications:
-
Oxidation: The enzyme FzmG, a non-heme iron dioxygenase, catalyzes the oxidation of phosphonoacetaldehyde (PnAA) to phosphonoacetic acid (PnA)[1][2].
-
Methylation: Subsequently, the O-methyltransferase FzmB transfers a methyl group to PnA, yielding methyl-2-phosphonoacetate (Me-PnA)[1][2].
-
Hydroxylation: In a second catalytic action, FzmG hydroxylates Me-PnA to produce the final phosphonate precursor, methyl 2-hydroxy-2-phosphono-acetate (Me-HPnA)[1][2].
The Arginine-Hydrazide Branch: A Journey from L-Aspartate
The formation of the arginine-hydrazide moiety is a more complex process, initiating from the amino acid L-aspartate (L-Asp):
-
N-Hydroxylation: The flavin-dependent oxygenase FzmM oxidizes L-Asp to N-hydroxy-Asp[3][4][5][6].
-
Nitrous Acid Formation: In concert with FzmM, the enzyme FzmL facilitates the production of fumarate (B1241708) and nitrous acid[3][4][5][6].
-
N-N Bond Formation (Proposed): It is proposed that the generated nitrous acid reacts with another molecule of L-Asp to form a precursor with an N-N bond, eventually leading to hydrazinosuccinate (B14155459).
-
Acetylation: The acetyltransferase FzmQ then acetylates hydrazinosuccinate to form N-acetyl-hydrazinosuccinate[3][4][5][6].
-
Elimination: The adenylosuccinate lyase homolog FzmR acts on N-acetyl-hydrazinosuccinate to eliminate fumarate, yielding acetylhydrazine[3][4][5][6].
-
Condensation with Arginine (Proposed): Acetylhydrazine is believed to be condensed with arginine to form Arg-NHNH-Ac.
-
Deacetylation (Proposed): A currently unidentified deacetylase is proposed to remove the acetyl group to yield Arg-NHNH2.
-
N-Methylation: The N-methyltransferase FzmH methylates Arg-NHNH2 to produce Arg-NHNHMe, the second key precursor[1][2].
The Final Assembly
The two branches converge in a final condensation step, where the Arg-NHNHMe and Me-HPnA moieties are linked to form this compound. The precise enzyme responsible for this final condensation has not yet been fully characterized.
Quantitative Analysis of Key Biosynthetic Enzymes
The efficiency of several key enzymes in the this compound biosynthetic pathway has been characterized, providing valuable insights into the kinetics of these crucial steps.
| Enzyme | Substrate | Apparent kcat (s⁻¹) | Apparent Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| FzmG | Me-PnA | 0.27 ± 0.01 | 0.08 ± 0.02 | 3.4 x 10³ |
| PnA | 0.17 ± 0.01 | 8 ± 1 | 21 | |
| 2-HEP | 0.35 ± 0.02 | 0.21 ± 0.04 | 1.7 x 10³ | |
| FzmM | L-Asp | 2.48 ± 0.06 | 0.79 ± 0.07 | 3.1 x 10³ |
| FzmQ | Hydrazinosuccinate | 2.1 ± 0.1 | 0.0042 ± 0.0008 | 5.0 x 10⁵ |
Isotope Labeling Studies: Tracing the Nitrogen Atoms
Isotope labeling studies have been instrumental in confirming the origin of the nitrogen atoms in the hydrazide core of Fosfazinomycin. When the producing organism, Streptomyces sp. NRRL S-149, was grown in a medium containing ¹⁵N-labeled L-Asp, mass spectrometry analysis revealed that in approximately 40% of the fosfazinomycin produced, one of the nitrogen atoms was unlabeled, indicating its origin from the exogenously supplied L-Asp[4]. This provides strong evidence that L-aspartate is a direct precursor for the hydrazide moiety.
Visualizing the Pathway and Processes
To facilitate a clearer understanding of the this compound biosynthesis, the following diagrams illustrate the convergent pathway and a typical experimental workflow for enzyme characterization.
Detailed Experimental Protocols
The characterization of the Fzm enzymes involved a series of meticulous experimental procedures, from gene cloning to enzyme assays. Below are summarized protocols for key experiments.
Molecular Cloning and Protein Expression of FzmB and FzmG
The fzmB and fzmG genes were amplified from fosmids containing the fosfazinomycin gene cluster using polymerase chain reaction (PCR). The amplified gene fragments were then inserted into a pET-15b expression vector, which introduces an N-terminal hexahistidine tag for purification. These constructs were used to transform E. coli for protein expression[7]. The resulting His-tagged proteins were purified to over 90% homogeneity using immobilized metal affinity chromatography (IMAC)[7].
FzmB Activity Assay
The O-methyltransferase activity of FzmB was assayed in a reaction mixture containing phosphonoacetate (PnA), S-adenosyl methionine (SAM), and the purified His₆-FzmB enzyme in a sodium phosphate (B84403) (NaPi) buffer (pH 7.7). The reaction was incubated at ambient temperature for 5.5 hours. Following incubation, the enzyme was removed by ultrafiltration, and the product formation was analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy[7].
FzmG Activity Assay
The dioxygenase activity of FzmG was assessed in a 500 µL reaction mixture containing the phosphonate substrate (PnAA or Me-PnA), α-ketoglutarate, L-ascorbic acid, (NH₄)₂Fe(SO₄)₂, and His₆-FzmG in a NaPi buffer (pH 7.7). The enzyme was pre-incubated with Fe(II) on ice in an anaerobic environment. After a 5.5-hour incubation at ambient temperature, Chelex resin was added to remove metal ions, which can cause line broadening in NMR spectra. The reaction products were then analyzed by ³¹P NMR[7].
FzmI Activity Assay
The activity of FzmI, which is involved in the addition of the N-terminal valine to this compound to form Fosfazinomycin A, was confirmed by incubating purified His₆-FzmI with this compound, L-Val, total tRNAs from E. coli, Val-tRNA synthetase, and ATP. The production of Fosfazinomycin A was monitored by LC-MS[4].
Conclusion
The elucidation of the complete biosynthetic pathway of this compound reveals a sophisticated and convergent enzymatic strategy for the assembly of this unique natural product. The characterization of the individual enzymes provides a foundational understanding for future bioengineering efforts aimed at producing novel fosfazinomycin analogs with improved therapeutic properties. Further research is still required to identify the enzymes responsible for the N-N bond formation and the final condensation step, which will provide the final pieces to this fascinating biosynthetic puzzle.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of Phosphonate Natural Products in Antifungal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Phosphonate (B1237965) natural products, characterized by a highly stable carbon-phosphorus (C-P) bond, represent a promising class of compounds in this endeavor. Their ability to mimic key phosphate (B84403) and carboxylate metabolites allows them to act as potent and specific inhibitors of essential fungal enzymes. This technical guide provides an in-depth exploration of the role of phosphonate natural products in antifungal research, detailing their mechanisms of action, quantitative data on their activity, and the experimental protocols used to investigate them.
Introduction to Phosphonate Natural Products
Phosphonates are a class of organophosphorus compounds containing a C-P bond, which is isosteric to the phosphate ester bond but resistant to chemical and enzymatic hydrolysis[1]. This inherent stability, coupled with their structural similarity to crucial biological molecules, makes them effective enzyme inhibitors[2][3]. While a number of phosphonates have been developed for various applications, including herbicides (e.g., phosphinothricin) and antibacterials (e.g., fosfomycin), their potential as antifungal agents is an area of growing interest[1][4].
The discovery of novel phosphonate natural products has been accelerated by genomics and specialized detection techniques. The gene encoding phosphoenolpyruvate (B93156) (PEP) mutase (pepM), the enzyme responsible for the initial C-P bond formation in most phosphonate biosynthetic pathways, serves as a valuable genetic marker for identifying potential phosphonate producers in microbial genomes[2]. Furthermore, the unique chemical shift of the phosphorus atom in phosphonates (typically >8 ppm) in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy allows for their specific detection in complex biological extracts[2][5]. However, the high water solubility of many phosphonate natural products can present challenges for their isolation and purification[2].
Mechanisms of Antifungal Action
Phosphonate natural products exert their antifungal effects through diverse and highly specific mechanisms, primarily by targeting essential fungal metabolic pathways.
Inhibition of Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis: The Case of Fosmanogepix (B605549)
Fosmanogepix is a first-in-class antifungal agent currently in clinical development that highlights the potential of targeting fungal-specific pathways[2]. It is a prodrug that is converted in vivo to its active form, manogepix, which inhibits the fungal enzyme Gwt1[2][6]. Gwt1 is a conserved enzyme in fungi responsible for the inositol (B14025) acylation of glucosaminyl phosphatidylinositol (GlcN-PI), a critical early step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors[2][6].
GPI anchors are essential for attaching a wide range of proteins to the fungal cell surface. These GPI-anchored proteins are crucial for cell wall integrity, adhesion, filamentation, and biofilm formation[2][7]. By inhibiting Gwt1, manogepix disrupts the maturation and localization of these vital proteins, leading to pleiotropic effects on the fungal cell, including impaired virulence and cell wall damage[2]. Importantly, fosmanogepix is highly selective for the fungal Gwt1 and does not inhibit the human homolog, PIGW, suggesting a favorable safety profile[4].
References
- 1. US20060240429A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]
- 2. US6806060B2 - Methods for the identification of inhibitors of threonine synthase as antibiotics - Google Patents [patents.google.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosfonochlorin, a new antibiotic with spheroplast forming activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Mechanism of Action of Fosfazinomycin B: A Technical Review
Fosfazinomycin B: An Overview
This compound is a phosphonate (B1237965) natural product originally isolated from Streptomyces lavendofoliae. It belongs to a class of compounds known for their diverse biological activities, which are often attributed to the stable carbon-phosphorus (C-P) bond that can mimic phosphate (B84403) esters and carboxylates in biological systems[1][2][3]. While this compound has been noted for its antifungal properties, a detailed elucidation of its specific mechanism of action against fungal pathogens is not yet available in published scientific literature[4][5]. The current body of research has primarily focused on unraveling its unique and complex biosynthetic pathway[5][6][7][8][9][10].
This technical guide summarizes the available information on this compound, focusing on its biosynthesis. It also explores hypothesized mechanisms of antifungal action based on its chemical structure and the known functions of related phosphonate compounds.
Hypothesized Antifungal Mechanism of Action
The bioactivity of phosphonate natural products often stems from their ability to act as structural analogs of key metabolites, leading to the inhibition of essential enzymes[1][2][11]. Based on the structure of this compound, two primary hypotheses for its antifungal mechanism can be proposed:
-
Enzyme Inhibition via Metabolic Mimicry : The phosphonate group of this compound can act as a stable mimic of a phosphate or carboxylate moiety. This would allow it to bind to the active site of enzymes that process such substrates, leading to competitive or irreversible inhibition. This is a common mechanism for phosphonate antibiotics like fosfomycin, which inhibits MurA, an enzyme crucial for bacterial cell wall peptidoglycan biosynthesis[1][12]. The specific fungal enzyme targeted by this compound remains to be identified.
-
Interaction via the Hydrazide Moiety : this compound possesses a unique hydrazide (N-N) bond[4][8]. Such reactive nitrogen-nitrogen bonds can potentially interact with and modify crucial cellular macromolecules like DNA or proteins, leading to cytotoxicity[4]. This mode of action is seen in other natural products with N-N bonds that exhibit antimicrobial or anti-tumor activities[4][8].
Further research, including target identification studies, enzymatic assays with fungal proteins, and cellular localization experiments, is required to validate these hypotheses.
The Biosynthesis of this compound
The biosynthesis of this compound is a convergent process, meaning different parts of the molecule are synthesized separately before being joined together[7][10]. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded in the fzm gene cluster. Key steps include the formation of a methyl 2-hydroxy-2-phosphono-acetate (Me-HPnA) moiety and a methylated arginine-hydrazine intermediate, which are then combined[7][10].
Key Enzymes in this compound Biosynthesis
The functions of several enzymes in the fzm gene cluster have been characterized through in vitro studies.
| Enzyme | Function | Reference |
| FzmB | O-methyltransferase that methylates phosphonoacetate. | [7][10] |
| FzmG | An α-ketoglutarate-dependent non-heme iron dioxygenase that catalyzes two steps: the oxidation of phosphonoacetaldehyde (B103672) (PnAA) to phosphonoacetic acid and the hydroxylation of methyl 2-phosphonoacetate to form Me-HPnA. | [7][10] |
| FzmM | A flavin-dependent oxygenase that catalyzes the oxidation of L-Aspartate to N-hydroxy-Aspartate. | [8][9] |
| FzmL | Works in conjunction with FzmM to produce fumarate (B1241708) and nitrous acid. | [8][9] |
| FzmQ | An acetyltransferase that catalyzes the acetylation of hydrazinosuccinate. | [8][9] |
| FzmR | An adenylosuccinate lyase homolog that eliminates acetylhydrazine from N-acetyl-hydrazinosuccinate. | [8][9] |
| FzmH | An N-methyltransferase that methylates Arginine-NHNH2 to form Arginine-NHNHMe. | [7][10] |
| FzmI | Catalyzes the Val-tRNA-dependent addition of a Valine residue to this compound to form Fosfazinomycin A. | [8][9] |
Quantitative Data
While data on the antifungal activity of this compound is unavailable, some kinetic data has been reported for the biosynthetic enzymes.
| Enzyme | Substrate | kcat | Reference |
| FzmM | Aspartate | 3.0 ± 0.01 s⁻¹ | [3] |
Experimental Protocols & Visualizations
General Protocol for In Vitro Enzyme Assay of FzmG
This protocol describes a typical in vitro assay to determine the activity of the dioxygenase FzmG, which is involved in two key steps of the biosynthetic pathway[7][10].
-
Protein Expression and Purification : The fzmG gene is cloned into an expression vector (e.g., pET-15b) and expressed in E. coli as a His-tagged protein. The protein is then purified using immobilized metal affinity chromatography (IMAC).
-
Reaction Mixture Preparation : A typical reaction mixture (e.g., 500 µL) contains buffer (e.g., 50 mM HEPES, pH 7.5), the substrate (e.g., 1 mM phosphonoacetaldehyde or methyl 2-phosphonoacetate), 2 mM α-ketoglutarate, 100 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbate, and the purified FzmG enzyme (e.g., 20 µM).
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of the enzyme. The mixture is then incubated at a controlled temperature (e.g., 30°C) with shaking for a specified time (e.g., 2 hours).
-
Reaction Quenching and Analysis : The reaction is quenched, typically by adding an acid (e.g., HCl) or a solvent like methanol. The reaction products are then analyzed.
-
Product Detection : Due to the presence of the phosphonate group, ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a key technique used to identify and quantify the reaction products by comparing their chemical shifts to authentic standards.
Caption: Workflow for the in vitro assay of the FzmG enzyme.
Convergent Biosynthetic Pathway of this compound
The biosynthesis of this compound is a notable example of a convergent pathway, where two major precursors are synthesized independently before their final assembly[7][10].
Caption: Convergent biosynthetic pathway of this compound and A.
Conclusion and Future Directions
The study of this compound has so far provided significant insights into novel enzymatic strategies for natural product biosynthesis, particularly the formation of its unique hydrazide bond. However, its characterization as an antifungal agent remains in its infancy. The primary challenge and the most crucial next step is the elucidation of its mechanism of action. Future research should prioritize identifying the specific fungal cellular target(s) of this compound. Such studies will not only illuminate its therapeutic potential but also could unveil novel targets for the development of new antifungal drugs, a critical need in the face of growing resistance to existing treatments.
References
- 1. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unusual biosynthetic pathway offers a key to future natural product discovery | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
The Cornucopia of Bioactive Compounds from Streptomyces lavendofoliae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Streptomyces lavendofoliae, a filamentous bacterium of the Actinomycetales order, stands as a prolific producer of a diverse array of secondary metabolites with significant therapeutic potential. This technical guide provides an in-depth exploration of the natural products synthesized by this remarkable microorganism, with a focus on their chemical diversity, biological activities, and the molecular machinery governing their production. This document is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, antibiotic development, and bioengineering.
Overview of Major Bioactive Compounds
Streptomyces lavendofoliae and its closely related species, often referred to as Streptomyces lavendulae in historical literature, are renowned for producing several classes of medically important natural products. These include the anthracycline antibiotic aclacinomycin A, the tetrahydroisoquinoline antitumor agents saframycins, and other unique compounds such as mimosamycin (B1211893) and chlorocarcins.
Aclacinomycin A and its Analogues
Aclacinomycin A is a potent anthracycline antibiotic that exhibits significant antitumor activity. It is a key metabolite produced by various strains of S. lavendofoliae, including the notable high-producing mutant strain S. lavendofoliae DKRS. This strain is capable of producing up to 125 mg/L of aclacinomycin A under optimized fermentation conditions. The bioactivity of aclacinomycin A stems from its ability to intercalate into DNA and inhibit topoisomerase II, thereby disrupting DNA replication and repair in cancer cells.
Saframycins
Saframycin A, a member of the tetrahydroisoquinoline family of antibiotics, demonstrates potent antiproliferative activity against a range of tumor cell lines. It is produced by Streptomyces lavendulae NRRL 11002. The unique structural core of saframycin A is assembled by an unusual nonribosomal peptide synthetase (NRPS) system. Efforts to increase the production of saframycin A have led to approximately a 1,000-fold increase compared to the parental strain through medium supplementation and pH control.
Mimosamycin and Chlorocarcins
Streptomyces lavendulae has also been shown to produce mimosamycin and the chlorocarcins (A, B, and C) under specific culture conditions. Mimosamycin is primarily active against mycobacteria. The chlorocarcins are basic antibiotics with activity against Gram-positive bacteria and have demonstrated antitumor activity against Ehrlich carcinoma and L1210 leukemia in murine models. Chlorocarcin A is the most biologically active of the complex.
Quantitative Data on Production and Bioactivity
The following tables summarize key quantitative data related to the production and biological activity of the major natural products from Streptomyces lavendofoliae.
| Compound | Producing Strain | Production Yield | Reference |
| Aclacinomycin A | S. lavendofoliae DKRS | 125 mg/L | [1] |
| Saframycin A | S. lavendulae No. 314 | ~1,000-fold increase over parental | [2] |
| Compound | Bioactivity | Target/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |
| Aclacinomycin Analogue | Antimetastatic | HeLa cells | Potent at 1 µM | |
| Chlorocarcin A | Antibacterial | Staphylococcus aureus FDA 209P | MIC: 0.1 µg/mL | [3] |
| Chlorocarcin A | Antibacterial | Corynebacterium diphtheriae | MIC: 0.003 µg/mL | [3] |
| Chlorocarcin A | Antitumor | Ehrlich carcinoma, L1210 leukemia | Active in murine models | [3] |
| Mimosamycin | Antibacterial | Mycobacterium tuberculosis | Active | [3] |
Experimental Protocols
Fermentation for Bioactive Metabolite Production (S. lavendofoliae isolate Y8)
This protocol is optimized for the production of a novel aclacinomycin analogue with antimetastatic properties.
Medium:
-
Starch
-
Peptone
Culture Conditions:
-
Inoculate the production medium with a seed culture of S. lavendofoliae Y8.
-
Incubate for 10 days at 30°C.
-
Maintain the pH of the culture at 7.
Fermentation and Isolation of Saframycin A (S. lavendulae NRRL 11002)
Seed Culture:
-
Inoculate a YSA plate (0.1% yeast extract, 0.5% soluble starch, 1.5% agar, pH 7.5) with a spore suspension of S. lavendulae NRRL 11002.
-
Incubate at 27°C for 7 days.
Production Fermentation:
-
Transfer a piece of the YSA plate with spores into a 500-mL flask containing 50 mL of fermentation medium (0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).
-
Incubate at 27°C and 250 rpm for 30 to 36 hours[4].
Extraction and Purification:
-
Filter the culture broth (50 mL) and adjust the pH to 6.8.
-
Extract the filtrate with an organic solvent.
-
Purify the crude extract using silica (B1680970) gel chromatography.
Isolation of Mimosamycin and Chlorocarcins
-
Extract the culture filtrate of S. lavendulae with organic solvents.
-
Purify the crude extract by silica gel chromatography to separate mimosamycin and the chlorocarcins.
Bioactivity Assays
This assay is used to determine the antiproliferative activity of the isolated compounds against cancer cell lines (e.g., HeLa, HepG2, HCT-116).
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).
-
Incubate the plate under appropriate conditions for the microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Biosynthetic Pathways
The production of these complex natural products is orchestrated by intricate biosynthetic pathways encoded by gene clusters within the Streptomyces genome.
Aclacinomycin Biosynthesis
The biosynthesis of the aclacinomycin aglycone, aklavinone, proceeds through a type II polyketide synthase (PKS) pathway. The subsequent glycosylation steps, involving the attachment of three deoxy sugars, are catalyzed by specific glycosyltransferases.
Caption: A simplified overview of the aclacinomycin A biosynthetic pathway.
Saframycin A Biosynthesis
The biosynthesis of saframycin A features an unusual iterative nonribosomal peptide synthetase (NRPS) system for the assembly of its tetrapeptidyl skeleton. The gene cluster for saframycin A biosynthesis spans approximately 62 kb and contains 30 genes.
Caption: Key steps in the biosynthesis of saframycin A via an iterative NRPS.
Experimental Workflow for Natural Product Discovery
The following diagram illustrates a general workflow for the discovery of novel bioactive compounds from Streptomyces lavendofoliae.
Caption: A typical workflow for discovering natural products from S. lavendofoliae.
Conclusion
Streptomyces lavendofoliae remains a vital source of novel and potent bioactive compounds. The continued exploration of its metabolic potential, aided by modern analytical techniques and genomic insights, promises the discovery of new therapeutic agents. This guide provides a foundational understanding of the known natural products from this species, offering valuable protocols and data to facilitate further research and development in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of producer and biological activities of new antibiotics, mimosamycin and chlorocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Significance of the Carbon-Phosphorus Bond in the Bioactivity of Fosfazinomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfazinomycin B, a phosphonate (B1237965) natural product, presents a fascinating case study in the strategic application of the carbon-phosphorus (C-P) bond in bioactive molecule design. This technical guide delves into the core significance of this bond to the compound's antifungal properties, contextualizing its importance through the lens of its biosynthesis and the broader class of phosphonate antibiotics. While specific quantitative bioactivity data for this compound remains elusive in publicly accessible literature, this document synthesizes the current understanding of its biochemical foundation and inferred mechanism of action, providing a framework for future research and drug development endeavors.
Introduction: The Carbon-Phosphorus Bond - A Pillar of Stability and Mimicry
Phosphonate natural products are a class of compounds distinguished by the presence of a direct carbon-phosphorus (C-P) bond. This structural feature is central to their biological activities. Unlike the phosphate (B84403) esters found ubiquitously in biological systems, which contain a labile oxygen-phosphorus (O-P) bond, the C-P bond is significantly more resistant to chemical and enzymatic hydrolysis. This inherent stability allows phosphonate-containing molecules to act as effective and persistent mimics of their phosphate counterparts.[1][2][3]
The bioactivity of phosphonates, including the antifungal properties attributed to this compound, is largely derived from this molecular mimicry.[1][3][4] By resembling key phosphate-containing metabolites, phosphonates can act as competitive inhibitors of enzymes that recognize and process these substrates, thereby disrupting critical metabolic pathways.[2][3]
Table 1: Comparison of Key Bond Properties
| Bond Type | Bond Dissociation Energy (approx. kcal/mol) | Susceptibility to Hydrolysis | Biological Significance |
| C-P | ~65 | Low | High stability, acts as a phosphate mimic |
| O-P | ~85-90 | High | Ubiquitous in biological energy transfer and signaling, but prone to cleavage |
Note: Exact bond dissociation energies can vary based on the specific molecular environment.
This compound: Structure and Biosynthesis
This compound is a unique phosphonate natural product originally isolated from Streptomyces lavendofoliae 630.[5] Its structure features a valine-arginine dipeptide linked to a methyl-2-hydroxy-2-phosphonoacetate (Me-HPnA) moiety via a distinctive hydrazide linkage.[6] The presence of the C-P bond within the Me-HPnA component is the key to its classification as a phosphonate.
The biosynthesis of this compound is a convergent process, meaning that the two major structural components, the dipeptide-hydrazine and the phosphonate moiety, are synthesized independently before being joined together.[7][8] This intricate pathway has been the subject of significant research, and several of the enzymes involved have been characterized.[9][10][11]
Biosynthetic Pathway of this compound
The following diagram illustrates the convergent biosynthetic pathway of this compound, highlighting the key enzymatic steps.
Caption: Convergent biosynthetic pathway of this compound.
Bioactivity and the Significance of the C-P Bond
Inferred Mechanism of Action
The antifungal activity of phosphonates is generally attributed to their ability to disrupt essential phosphate-dependent metabolic pathways.[1][3] The stability of the C-P bond in this compound allows it to act as a stable analog of a phosphate-containing substrate or transition state, leading to the inhibition of a target enzyme.[2][3]
Caption: Inferred mechanism of action of this compound.
Potential targets for phosphonate antifungals include enzymes involved in:
-
Cell wall biosynthesis: Enzymes that utilize phosphate-containing precursors for the synthesis of essential cell wall components are prime targets.
-
Phosphate metabolism: Interference with key enzymes in phosphate assimilation and energy metabolism can lead to cellular starvation and death.
-
Amino acid and nucleotide biosynthesis: Many steps in these pathways are dependent on phosphate-containing intermediates.
Experimental Protocols
While specific protocols for testing the bioactivity of this compound are not published, standard methodologies for assessing antifungal susceptibility and enzyme inhibition can be adapted.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for many molds and yeasts).
-
Harvest fungal spores or yeast cells and suspend them in sterile saline.
-
Adjust the concentration of the suspension to a standard density (e.g., 0.5 McFarland standard for yeasts).
-
Further dilute the inoculum to the final desired concentration in the test medium (e.g., RPMI-1640).
-
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the test medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted this compound.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
Caption: Workflow for antifungal susceptibility testing.
Enzyme Inhibition Assay
This is a general protocol to assess the inhibitory effect of this compound on a purified fungal enzyme.
-
Enzyme and Substrate Preparation:
-
Purify the target fungal enzyme to a high degree of homogeneity.
-
Prepare a stock solution of the enzyme's natural phosphate-containing substrate.
-
-
Assay Setup:
-
In a suitable reaction buffer, combine the purified enzyme and varying concentrations of this compound.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
-
Initiation and Monitoring of Reaction:
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, chromatography).
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity as a function of substrate concentration at different inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki).
-
Conclusion and Future Directions
The carbon-phosphorus bond is the cornerstone of this compound's identity as a phosphonate natural product and is intrinsically linked to its presumed antifungal bioactivity. Its stability allows this compound to act as a persistent mimic of essential phosphate metabolites, likely leading to the inhibition of key fungal enzymes. While the biosynthesis of this unique molecule is well-elucidated, a significant gap remains in our understanding of its specific molecular targets and its efficacy against pathogenic fungi.
Future research should prioritize:
-
Quantitative Bioactivity Screening: Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens.
-
Target Identification: Utilizing biochemical and genetic approaches to identify the specific fungal enzyme(s) inhibited by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to probe the importance of different structural features, including the phosphonate group, for its bioactivity.
A deeper understanding of the molecular basis for this compound's antifungal activity, underpinned by the strategic placement of the C-P bond, will be invaluable for the development of novel and robust antifungal therapies.
References
- 1. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 4. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
Early-Stage Research on the Antifungal Spectrum of Fosfazinomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfazinomycin B, a phosphonate (B1237965) natural product, represents a class of compounds with known antimicrobial properties. This technical guide provides an in-depth overview of the early-stage research into its antifungal spectrum. While specific quantitative data for this compound is not yet publicly available, this document synthesizes the known antifungal activities of related phosphonate compounds to project a probable spectrum of activity. Furthermore, it details the standardized experimental protocols necessary for determining key antifungal parameters such as the Minimum Inhibitory Concentration (MIC). A proposed mechanism of action, based on the known effects of phosphonates on fungal phosphate (B84403) metabolism, is also presented, along with a typical experimental workflow for antifungal susceptibility testing. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and other novel phosphonate-based antifungal agents.
Introduction to this compound and Phosphonate Antifungals
This compound belongs to the family of phosphonate natural products, which are characterized by a stable carbon-phosphorus (C-P) bond.[1][2][3] This structural feature allows them to act as mimics of phosphate esters and carboxylic acids, which are ubiquitous in biological systems.[2][3] Consequently, phosphonates can interfere with essential metabolic pathways by inhibiting key enzymes.[1][2] The biological activity of phosphonates has led to their application as antibacterial, antifungal, and herbicidal agents.[2]
The antifungal properties of phosphonates, such as fosetyl-Al, were discovered in the 1970s and have been noted to be particularly effective against Oomycetes.[4] While research has extensively documented the biosynthesis of fosfazinomycins,[5][6] specific data on the antifungal spectrum of this compound remains limited in publicly accessible literature. This guide, therefore, extrapolates potential antifungal activity based on the broader class of phosphonate compounds.
Projected Antifungal Spectrum of this compound
Direct quantitative data on the antifungal spectrum of this compound, such as Minimum Inhibitory Concentration (MIC) values, are not extensively reported in the available scientific literature. However, based on the known activity of phosphonate fungicides, a hypothetical antifungal spectrum can be projected. Phosphonates have demonstrated significant activity against Oomycetes.[4][7][8] Therefore, it is reasonable to hypothesize that early-stage research on this compound would focus on its efficacy against this class of organisms.
The following table presents a hypothetical summary of potential MIC values for this compound against a selection of fungal and oomycete species. It is critical to note that these values are illustrative and must be confirmed by experimental data.
| Fungal/Oomycete Species | Class | Projected MIC Range (µg/mL) |
| Phytophthora infestans | Oomycete | 16 - 64 |
| Pythium ultimum | Oomycete | 32 - 128 |
| Plasmopara viticola | Oomycete | 8 - 32 |
| Candida albicans | Ascomycota (Yeast) | > 256 |
| Aspergillus fumigatus | Ascomycota (Mold) | > 256 |
| Cryptococcus neoformans | Basidiomycota (Yeast) | > 256 |
Experimental Protocols for Antifungal Susceptibility Testing
The determination of the antifungal spectrum of a novel compound like this compound relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides well-established protocols for this purpose.[9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antifungal agent against fungi.[9]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (powdered form)
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)
-
Fungal inoculum, adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
Spectrophotometer or microplate reader
-
Positive control (fungal growth without drug)
-
Negative control (medium only)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).[10]
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, and then dilute it in RPMI 1640 to achieve the final desired cell concentration.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[9] This can be assessed visually or by measuring the optical density using a microplate reader.[9]
Proposed Mechanism of Action and Signaling Pathway
The precise molecular targets of this compound in fungi have not been elucidated. However, the mechanism of action for phosphonate fungicides is generally understood to involve the disruption of phosphate metabolism.[4][11]
Phosphonate ions (phosphites) are absorbed by fungal cells and are thought to interfere with metabolic pathways that rely on phosphate.[4] Studies have shown that phosphonates can lead to the accumulation of polyphosphate and pyrophosphate within fungal cells, which may divert ATP from other critical metabolic processes, ultimately inhibiting growth.[11] Another proposed mechanism is the inhibition of key enzymes necessary for fungal growth and development.[4]
Below is a diagram illustrating a proposed signaling pathway for the antifungal action of this compound, based on the known effects of phosphonates.
Proposed signaling pathway of this compound in fungal cells.
Experimental Workflow Visualization
To provide a clear overview of the process for evaluating the antifungal spectrum of a novel compound, the following workflow diagram illustrates the key steps, from compound acquisition to data analysis.
General experimental workflow for antifungal screening.
Conclusion and Future Directions
This compound, as a member of the phosphonate class of natural products, holds potential as an antifungal agent. While direct experimental evidence for its antifungal spectrum is currently lacking in the public domain, this guide provides a foundational framework for initiating such research. The projected spectrum of activity against Oomycetes, based on related compounds, suggests a promising avenue for investigation. The detailed experimental protocols for MIC determination offer a standardized approach for generating reliable and comparable data.
Future research should focus on:
-
Comprehensive Antifungal Spectrum Analysis: Determining the MIC values of this compound against a broad panel of clinically and agriculturally relevant fungi and oomycetes.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in susceptible organisms.
-
In Vivo Efficacy Studies: Evaluating the antifungal activity of this compound in relevant animal or plant models of infection.
The insights gained from these studies will be crucial in determining the potential of this compound as a novel therapeutic or agricultural antifungal agent.
References
- 1. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 4. extension.psu.edu [extension.psu.edu]
- 5. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis of fosfazinomycin is a convergent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
Unraveling the Molecular Machinery: A Technical Guide to the Key Enzymes of the Fosfazinomycin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Fosfazinomycin B, a phosphonate (B1237965) natural product with intriguing antifungal activity, possesses a unique phosphonohydrazide linkage that has captivated the scientific community. The biosynthesis of this complex molecule is orchestrated by a sophisticated enzymatic assembly line encoded within the fosfazinomycin (fzm) gene cluster. This technical guide provides an in-depth exploration of the core enzymes involved in this pathway, presenting key data, detailed experimental protocols, and visual representations of the biochemical transformations to facilitate further research and drug development endeavors.
Core Enzymatic Players in this compound Biosynthesis
The biosynthesis of this compound is a convergent process, involving the independent synthesis of two key precursors that are later joined.[1][2] A central theme in this pathway is the formation of a crucial N-N bond, a relatively rare chemical linkage in natural products.[3] A dedicated set of enzymes meticulously constructs the carbon-phosphorus and nitrogen-nitrogen bonds, with several enzymes having been characterized in vitro. The key enzymes and their functions are summarized below.
| Enzyme | Class | Function | Reference |
| FzmM | Flavin-dependent monooxygenase | Catalyzes the six-electron oxidation of L-aspartate to nitrosuccinate. | [4][5] |
| FzmL | Fumarase-like enzyme | Converts nitrosuccinate to fumarate (B1241708) and nitrite (B80452). | [5][6][7] |
| FzmQ | N-acetyltransferase | Catalyzes the acetylation of hydrazinosuccinate (B14155459) to form N-acetyl-hydrazinosuccinate. | [6][7][8][9][10] |
| FzmR | Adenylosuccinate lyase homolog | Eliminates acetylhydrazine from N-acetyl-hydrazinosuccinate. | [6][7][8][9][10] |
| FzmB | O-methyltransferase | Involved in the biosynthesis of the methyl-2-hydroxyphosphonoacetate (Me-HPnA) moiety. | [2][11] |
| FzmG | α-KG dependent dioxygenase | Catalyzes two steps: oxidation of phosphonoacetaldehyde (B103672) and hydroxylation of methyl 2-phosphonoacetate. | [2][11] |
| FzmH | N-methyltransferase | Methylates an arginine-hydrazine intermediate (Arg-NHNH2). | [2][11] |
| FzmI | Aminoacyl-tRNA peptidyl transferase | Attaches the N-terminal valine to the fosfazinomycin core. | [6][7][9][10][12] |
| FzmP | Heme protein | Potentially involved in the crucial N-N bond formation. | [1] |
Quantitative Analysis of Key Enzyme Activity
Detailed kinetic studies have been performed on FzmM, a critical enzyme responsible for the initial steps of hydrazine (B178648) biosynthesis.[4][5]
| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Optimal pH |
| FzmM | L-Aspartate | 3.0 ± 0.01 | - | - | 7.5 - 8.0 |
| FzmM | NADPH | - | ~400 (KD) | 70-fold higher than NADH | 7.5 - 8.0 |
Experimental Protocols
The characterization of the Fzm enzymes involved a series of meticulous in vitro experiments. The following protocols are based on the methodologies described in the cited literature.
In Vitro Assay for FzmM and FzmL Activity[4][5][6]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 2 mM L-aspartate, 2 mM NADPH, 10 µM FAD, and purified FzmM and FzmL enzymes.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Analysis: Monitor the consumption of NADPH at 340 nm using a spectrophotometer. The formation of fumarate and nitrite can be analyzed by HPLC and the Griess test, respectively. For detailed kinetic analysis of FzmM, a stopped-flow instrument is used to measure the rapid kinetics of flavin reduction and oxidation.
In Vitro Assay for FzmQ and FzmR Activity[6][7]
-
FzmQ Reaction:
-
Reaction Mixture: Combine hydrazinosuccinate, acetyl-CoA, and purified FzmQ enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Incubation: Incubate at 30°C.
-
Analysis: The formation of N-acetyl-hydrazinosuccinate can be monitored by ¹H NMR spectroscopy or LC-MS.
-
-
FzmR Reaction:
-
Reaction Mixture: Use the product from the FzmQ reaction (N-acetyl-hydrazinosuccinate) as the substrate for purified FzmR enzyme.
-
Incubation: Incubate at 30°C.
-
Analysis: The production of acetylhydrazine and fumarate can be detected by LC-MS and ¹H NMR.
-
In Vitro Assay for FzmI Activity[6][7]
-
Reaction Mixture: Prepare a reaction containing this compound, L-valine, E. coli total tRNAs, Val-tRNA synthetase, ATP, and purified FzmI enzyme in an appropriate buffer.
-
Incubation: Incubate the mixture at 30°C.
-
Analysis: The formation of fosfazinomycin A can be analyzed by LC-MS.
Visualizing the Biosynthetic Logic
The intricate network of enzymatic reactions in the this compound biosynthetic pathway can be visualized to better understand the flow of intermediates and the logical relationships between the key enzymes.
References
- 1. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 2. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a Phosphonate Methyltransferase in the Identification of the Fosfazinomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Purification of Fosfazinomycin B from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfazinomycins are a group of phosphonate (B1237965) natural products with antifungal properties, originally isolated from Streptomyces lavendofoliae.[1] Fosfazinomycin B is a specific analogue within this class of compounds. This document outlines a general protocol for the purification of this compound from a Streptomyces culture, based on established methods for natural product isolation from this genus. The procedure involves fermentation of the producing Streptomyces strain, followed by a multi-step extraction and chromatographic purification process to isolate the target compound.
Introduction
Streptomyces are a rich source of diverse secondary metabolites, including many clinically important antibiotics. The purification of a specific metabolite, such as this compound, from a complex fermentation broth is a critical step in natural product drug discovery and development. It allows for detailed structural elucidation, bioactivity assessment, and further investigation into its mechanism of action. This protocol provides a detailed workflow for the isolation of this compound, adaptable for similar phosphonate compounds from Streptomyces cultures.
Experimental Protocols
Fermentation
The initial step is the cultivation of the this compound-producing Streptomyces strain to generate a sufficient quantity of the target metabolite.
Protocol: Shake Flask Fermentation of Streptomyces sp.
-
Seed Culture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension of the Streptomyces strain.[2]
-
Incubate the seed culture at 30°C for 36 hours with shaking at 220 rpm.[2]
-
Production Culture: Transfer the seed culture (e.g., 6% v/v) into a larger volume of production medium.[2] The composition of the production medium should be optimized for this compound production. A general optimal production medium could consist of soluble starch, yeast extract, and trace elements.[2]
-
Incubate the production culture at 30°C for 7 days with shaking at 220 rpm.[2]
Extraction
Following fermentation, the active compound must be extracted from the culture broth.
Protocol: Extraction of Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth at a sufficient speed (e.g., 4300 rpm for 20 minutes) to separate the supernatant from the mycelia.[3]
-
Adsorption to Resin: To the supernatant, add a macroporous adsorbent resin such as Diaion HP-20 (e.g., 1% w/w) and stir to allow for the adsorption of this compound.[2]
-
Elution from Resin: Collect the resin and wash with water to remove salts and polar impurities. Elute the adsorbed compounds from the resin using an organic solvent such as methanol (B129727).[2]
-
Concentration: Evaporate the methanol eluate under reduced pressure to obtain a crude extract.
Chromatographic Purification
A multi-step chromatography approach is typically required to purify the target compound from the crude extract.
Protocol: Multi-Step Chromatography
-
Silica (B1680970) Gel Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a stepwise gradient of solvents, for example, a chloroform-methanol mixture, to separate the components based on polarity.
-
Collect fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., HPLC, bioassay).
-
-
Size-Exclusion Chromatography (Further Purification):
-
Pool the fractions containing this compound and concentrate them.
-
Apply the concentrated sample to a size-exclusion chromatography column, such as Sephadex LH-20.
-
Elute with a suitable solvent (e.g., methanol) to separate molecules based on their size.
-
Collect and analyze fractions to identify those containing the purified this compound.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
For final purification to homogeneity, use preparative reverse-phase HPLC.
-
Inject the enriched fraction onto a C18 column.
-
Elute with an appropriate mobile phase gradient (e.g., water-acetonitrile with a possible acid modifier like formic acid).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the final compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Data Presentation
The following table provides a template for summarizing the purification of this compound. Researchers should populate this table with their experimental data.
| Purification Step | Starting Material | Eluting Solvents/Conditions | Resulting Fractions/Product | Yield (mg) | Purity (%) |
| Fermentation | Streptomyces Spore Stock | Production Medium | 10 L Culture Broth | - | - |
| Extraction | 10 L Culture Broth | Diaion HP-20, Methanol | Crude Extract | e.g., 5.0 g | e.g., <5% |
| Silica Gel Chromatography | Crude Extract | Chloroform-Methanol Gradient | Active Fractions | e.g., 500 mg | e.g., 30% |
| Sephadex LH-20 Chromatography | Active Fractions | Methanol | Enriched Fractions | e.g., 100 mg | e.g., 75% |
| Preparative HPLC | Enriched Fractions | Water-Acetonitrile Gradient | Purified this compound | e.g., 20 mg | e.g., >95% |
Visualization of Experimental Workflow
The overall workflow for the purification of this compound from a Streptomyces culture is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Synthesis of Fosfazinomycin B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the chemical synthesis of Fosfazinomycin B and its analogues. This compound, a phosphonate (B1237965) natural product, exhibits intriguing antifungal activity. The synthesis of its analogues is a key strategy in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Overview of Synthetic Strategy
The chemical synthesis of this compound and its analogues is based on a convergent approach, mirroring its biosynthetic pathway.[1] This strategy involves the separate synthesis of two key fragments: a protected amino acid or peptide moiety and a functionalized phosphonate moiety. These fragments are then coupled, followed by deprotection to yield the final product.
A seminal total synthesis of Fosfazinomycin A, a closely related analogue, established a foundational route for this class of molecules. The synthesis of this compound follows a similar logic, involving the coupling of a protected arginine derivative with a methylhydrazino-phosphonoacetate fragment.
Key Synthetic Steps:
-
Preparation of the Protected Arginine Moiety: This involves the protection of the alpha-amino and guanidino groups of arginine to prevent side reactions during coupling.
-
Synthesis of the Phosphonate Fragment: This entails the preparation of a suitably activated methyl hydroxyphosphonoacetate derivative incorporating the methylhydrazide linker.
-
Coupling of the Two Fragments: The protected arginine and the phosphonate fragment are joined to form the core structure of this compound.
-
Deprotection: Removal of the protecting groups to yield the final this compound analogue.
Experimental Protocols
General Protocol for the Synthesis of the this compound Core Structure
The following protocol is adapted from the reported total synthesis of Fosfazinomycin A and is applicable for the synthesis of the this compound backbone.
Protocol 1: Synthesis of Protected Nα-Arginine
-
Protection of the Guanidino Group: To a solution of L-arginine in a suitable solvent (e.g., dioxane/water), add a nitro-group-containing reagent (e.g., fuming nitric acid in acetic anhydride) at low temperature (0-5 °C). The reaction is stirred for several hours to yield N-nitro-L-arginine.
-
Protection of the α-Amino Group: The N-nitro-L-arginine is then protected with a suitable N-protecting group, such as Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc). For example, to a solution of N-nitro-L-arginine in aqueous acetone, add benzyl (B1604629) chloroformate and a base (e.g., sodium bicarbonate) and stir at room temperature to obtain Nα-Cbz-Nω-nitro-L-arginine.
Protocol 2: Synthesis of the Methyl Methylhydrazino-phosphonoacetate Fragment
This fragment is a key component and its synthesis requires specialized methods in organophosphorus chemistry.
-
Preparation of a Protected Hydroxyphosphonoacetate: Start with a commercially available dialkyl phosphite (B83602) (e.g., dimethyl phosphite). React it with a protected glyoxylate (B1226380) (e.g., benzyl glyoxylate) via a Pudovik reaction to introduce the α-hydroxyacetate moiety. The hydroxyl group is then protected, for example, as a benzyl ether.
-
Introduction of the Methylhydrazide Linker: The protected phosphonoacetate is converted to a phosphonochloridate by treatment with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride). This activated phosphonate is then reacted with methylhydrazine to form the methylhydrazino-phosphonoacetate fragment. The reaction is typically carried out in an inert solvent at low temperature in the presence of a base to neutralize the HCl generated.
Protocol 3: Coupling and Deprotection
-
Coupling Reaction: The protected Nα-Cbz-Nω-nitro-L-arginine is activated at its carboxylic acid group using a standard peptide coupling reagent (e.g., DCC/HOBt, HATU). The activated amino acid is then reacted with the synthesized methyl methylhydrazino-phosphonoacetate fragment in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). The reaction mixture is stirred at room temperature until completion.
-
Deprotection: The resulting protected this compound is subjected to a deprotection step to remove the Cbz and nitro protecting groups. This is typically achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The final product is then purified by chromatography.
Synthesis of this compound Analogues
The modular nature of the synthetic strategy allows for the straightforward generation of analogues by modifying the starting materials.
Protocol 2.2.1: Analogues with Modified Amino Acid Residues
To synthesize analogues with different amino acids, substitute L-arginine in Protocol 1 with other suitably protected amino acids (natural or unnatural). For example, using protected lysine, ornithine, or citrulline would generate analogues with variations in the side chain length and functionality.
Protocol 2.2.2: Analogues with Modified Phosphonate Moieties
Modifications to the phosphonate part can be achieved by using different starting materials in Protocol 2. For instance, using different α-ketoesters in the initial Pudovik reaction can introduce substituents on the α-carbon of the phosphonoacetate.
Protocol 2.2.3: Analogues with Modified Hydrazide Linkers
Variations in the hydrazide linker can be introduced by using different substituted hydrazines in the reaction with the activated phosphonate. For example, using ethylhydrazine (B1196685) or other alkyl/aryl hydrazines would lead to analogues with different substituents on the nitrogen atom.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of this compound and its Analogues
| Analogue | Amino Acid Moiety | Phosphonate Moiety | Hydrazide Linker | Coupling Yield (%) | Overall Yield (%) |
| This compound | Arginine | Methyl hydroxyphosphonoacetate | Methylhydrazide | 65 | 20 |
| Analogue 1 | Lysine | Methyl hydroxyphosphonoacetate | Methylhydrazide | 62 | 18 |
| Analogue 2 | Arginine | Ethyl hydroxyphosphonoacetate | Methylhydrazide | 68 | 22 |
| Analogue 3 | Arginine | Methyl hydroxyphosphonoacetate | Ethylhydrazide | 60 | 17 |
Note: The yields presented are hypothetical and will vary depending on the specific reaction conditions and substrates used.
Table 2: Spectroscopic Data for Key Intermediates and Final Products
| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | HRMS (m/z) |
| Nα-Cbz-Nω-nitro-L-arginine | ... | - | ... |
| Protected Methyl Methylhydrazino-phosphonoacetate | ... | ... | ... |
| Protected this compound | ... | ... | ... |
| This compound | ... | ... | ... |
Note: Specific spectroscopic data needs to be obtained from experimental characterization of the synthesized compounds.
Visualizations
Caption: Convergent synthetic strategy for this compound.
Caption: Workflow for the synthesis and evaluation of this compound analogues.
References
Application Notes and Protocols for Biochemical Assays to Test Fosfazinomycin B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfazinomycin A and B are phosphonate (B1237965) natural products with reported antifungal activity.[1][2] A key structural feature of these molecules is the unique hydrazide linkage connecting an amino acid moiety to a phosphonic acid derivative.[1] While the biosynthetic pathway of fosfazinomycins is being unraveled, with several key enzymes identified and characterized, the precise mechanism of their antifungal action remains to be fully elucidated.[1][3][4][5][6][7] This document provides detailed protocols for a suite of biochemical assays designed to investigate the activity of Fosfazinomycin B. These assays are divided into two main sections:
-
Targeting the Biosynthetic Pathway: Assays focused on the enzymes involved in the biosynthesis of this compound. These are valuable for high-throughput screening of potential inhibitors of the pathway, which could lead to the development of novel antibiotics.
-
Investigating the Mechanism of Action: Assays designed to probe the potential biological targets of this compound, drawing inspiration from the known mechanisms of other phosphonate antibiotics like fosfomycin (B1673569), which targets peptidoglycan synthesis.[8]
These protocols are intended to provide a robust framework for academic and industrial researchers to explore the biochemistry of this compound and to facilitate the discovery of new antimicrobial agents.
Section 1: Assays for Enzymes in the this compound Biosynthetic Pathway
The biosynthesis of this compound is a convergent process involving several key enzymes that represent potential targets for inhibition.[1][9][10] The following protocols describe assays for key enzymes in this pathway.
Experimental Workflow for Biosynthetic Enzyme Assays
Caption: Workflow for this compound biosynthetic enzyme assays.
FzmQ (Acetyltransferase) Activity Assay
This assay spectrophotometrically measures the activity of FzmQ, an acetyltransferase that catalyzes the acetylation of hydrazinosuccinate (B14155459), by monitoring the formation of Coenzyme A (CoA).[3][4]
Experimental Protocol:
-
Reagents and Materials:
-
Purified His-tagged FzmQ enzyme
-
Hydrazinosuccinate (substrate)
-
Acetyl-CoA (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 7.5)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and hydrazinosuccinate in a microplate well.
-
Add varying concentrations of Acetyl-CoA to initiate the reaction.
-
Add a fixed concentration of purified FzmQ to start the enzymatic reaction.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).
-
Record the absorbance at regular intervals for a set period.
-
For inhibitor screening, pre-incubate the enzyme with the test compound before adding Acetyl-CoA.
-
Data Presentation:
| Parameter | Value | Units |
| Substrate (Hydrazinosuccinate) Conc. | TBD | µM |
| Substrate (Acetyl-CoA) Conc. | TBD | µM |
| Enzyme (FzmQ) Conc. | TBD | nM |
| K_m (Hydrazinosuccinate) | 4.2 | µM[3] |
| k_cat | 2.1 | s⁻¹[3] |
| k_cat/K_m | 5 x 10⁵ | M⁻¹s⁻¹[3] |
| IC₅₀ (Inhibitor X) | TBD | µM |
FzmM (Flavin-dependent oxidase) Activity Assay
This protocol measures the activity of FzmM, a flavin-dependent oxidase, by monitoring the consumption of oxygen during the oxidation of L-aspartate.[3][4]
Experimental Protocol:
-
Reagents and Materials:
-
Purified His-tagged FzmM enzyme
-
L-Aspartate (substrate)
-
FAD (cofactor)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Hansatech O2 electrode or similar oxygen sensor
-
Reaction vessel
-
-
Procedure:
-
Equilibrate the reaction vessel containing potassium phosphate buffer, FAD, and NADPH to the desired temperature.
-
Add L-aspartate to the reaction vessel.
-
Initiate the reaction by adding a defined amount of purified FzmM enzyme.
-
Monitor the decrease in dissolved oxygen concentration over time using the oxygen electrode.
-
Calculate the initial rate of oxygen consumption.
-
For inhibitor studies, pre-incubate the enzyme with the test compound before adding L-aspartate.
-
Data Presentation:
| Parameter | Value | Units |
| Substrate (L-Aspartate) Conc. | TBD | mM |
| Cofactor (FAD) Conc. | TBD | µM |
| Cofactor (NADPH) Conc. | TBD | µM |
| Enzyme (FzmM) Conc. | TBD | nM |
| K_m (L-Aspartate) | 0.79 | mM[4] |
| k_cat | 2.48 | s⁻¹[4] |
| k_cat/K_m | 3.1 x 10³ | M⁻¹s⁻¹[4] |
| IC₅₀ (Inhibitor Y) | TBD | µM |
FzmI (Peptidyl Transferase) Activity Assay
This assay measures the activity of FzmI, which catalyzes the addition of L-Valine to this compound to form Fosfazinomycin A. The product formation is monitored by LC-MS.[3][4]
Experimental Protocol:
-
Reagents and Materials:
-
Purified His-tagged FzmI enzyme
-
This compound (substrate)
-
L-Valine (substrate)
-
E. coli total tRNAs
-
Val-tRNA synthetase
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
LC-MS system
-
-
Procedure:
-
Set up a reaction mixture containing reaction buffer, this compound, L-Valine, tRNAs, Val-tRNA synthetase, and ATP.
-
Initiate the reaction by adding purified FzmI enzyme.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the reaction mixture by LC-MS to detect and quantify the formation of Fosfazinomycin A.
-
For inhibitor screening, pre-incubate FzmI with the test compound before adding the substrates.
-
Data Presentation:
| Parameter | Value | Units |
| Substrate (this compound) Conc. | TBD | µM |
| Substrate (L-Valine) Conc. | TBD | µM |
| Enzyme (FzmI) Conc. | TBD | nM |
| Product (Fosfazinomycin A) Yield | TBD | % |
| IC₅₀ (Inhibitor Z) | TBD | µM |
Section 2: Assays to Investigate the Mechanism of Action of this compound
The phosphonate antibiotic fosfomycin inhibits the enzyme MurA, which is crucial for the initial step of peptidoglycan biosynthesis in bacteria.[8] Given that this compound also possesses a phosphonate group and exhibits antifungal activity, a primary hypothesis is that it may interfere with cell wall biosynthesis in fungi.
Proposed Signaling Pathway for this compound Action
Caption: Putative mechanism of action for this compound.
Fungal Cell Viability Assay
This primary assay determines the concentration-dependent effect of this compound on the viability of a target fungal species.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate fungal growth medium (e.g., YPD, RPMI)
-
Cell viability reagent (e.g., resazurin, MTT)
-
96-well microplate
-
Plate reader (absorbance or fluorescence)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the fungal growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of fungal cells.
-
Include positive (no drug) and negative (no cells) controls.
-
Incubate the plate under appropriate growth conditions (temperature, time).
-
Add the cell viability reagent to each well and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound.
-
Data Presentation:
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | TBD | TBD |
| Aspergillus fumigatus | TBD | TBD |
Chitin (B13524) Synthase Inhibition Assay
Chitin is a major component of the fungal cell wall. This assay investigates whether this compound directly inhibits chitin synthase activity.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Microsomal preparations containing chitin synthase from a target fungus
-
UDP-N-acetylglucosamine (UDP-GlcNAc), radiolabeled or with a fluorescent tag (substrate)
-
Reaction buffer
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Pre-incubate the microsomal preparation with various concentrations of this compound.
-
Initiate the reaction by adding the labeled UDP-GlcNAc substrate.
-
Incubate the reaction at the optimal temperature for chitin synthase activity.
-
Stop the reaction and separate the newly synthesized chitin (insoluble) from the unreacted substrate (soluble).
-
Quantify the amount of incorporated label in the chitin pellet using a scintillation counter or fluorescence reader.
-
Determine the percentage of inhibition of chitin synthase activity.
-
Data Presentation:
| Parameter | Value | Units |
| Enzyme Source | TBD | |
| Substrate Conc. | TBD | µM |
| IC₅₀ (this compound) | TBD | µM |
Glucan Synthase Inhibition Assay
β-glucans are another essential component of the fungal cell wall. This assay assesses the inhibitory effect of this compound on glucan synthase.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Membrane preparations containing glucan synthase from a target fungus
-
UDP-glucose, radiolabeled (substrate)
-
GTP (activator)
-
Reaction buffer
-
Scintillation counter
-
-
Procedure:
-
Pre-incubate the membrane preparation with varying concentrations of this compound.
-
Initiate the reaction by adding radiolabeled UDP-glucose and GTP.
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction and collect the synthesized glucan on a filter.
-
Wash the filter to remove unreacted substrate.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition of glucan synthase activity.
-
Data Presentation:
| Parameter | Value | Units |
| Enzyme Source | TBD | |
| Substrate Conc. | TBD | µM |
| IC₅₀ (this compound) | TBD | µM |
Conclusion
The protocols detailed in this document provide a comprehensive starting point for investigating the biochemical activity of this compound. By targeting both its biosynthesis and its potential mechanism of action, researchers can gain valuable insights into this novel phosphonate natural product. The data generated from these assays will be crucial for guiding future drug discovery and development efforts in the search for new antifungal agents.
References
- 1. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03095H [pubs.rsc.org]
- 2. BGC0000937 [mibig.secondarymetabolites.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Fosfazinomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of Fosfazinomycin B, a phosphonate (B1237965) natural product with known antifungal activity. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3][4][5]
Introduction
This compound is a phosphonate natural product originally isolated from Streptomyces lavendofoliae.[6][7] Its unique structure, featuring a hydrazide linkage, contributes to its biological activity.[6] As with any novel antimicrobial agent, standardized in vitro susceptibility testing is crucial to determine its spectrum of activity, establish breakpoints, and guide further development. This document outlines the recommended methods for testing this compound against various fungal pathogens.
Key Considerations for Testing this compound
Due to the limited publicly available data on the specific antifungal susceptibility testing parameters for this compound, the following protocols are adapted from established standards for other antifungal agents. Researchers should consider the physicochemical properties of this compound when preparing stock solutions and performing dilutions.
Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[1]
Principle
Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is added to each well. After incubation, the plates are examined for visible growth to determine the MIC.
Experimental Protocol
1.2.1. Media Preparation
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0 is the recommended medium.[2][8]
-
Glucose Concentration: The glucose concentration in the RPMI 1640 medium can influence the results. EUCAST recommends a final concentration of 2% glucose, while CLSI standards for yeasts often use 0.2%.[2][9] Researchers should be consistent with the chosen concentration.
1.2.2. Preparation of this compound Stock Solution and Dilutions
-
Solvent Selection: The appropriate solvent for this compound must be determined. For many antifungal agents, dimethyl sulfoxide (B87167) (DMSO) or water are used.[10] The final concentration of the solvent should not exceed 1% and should not affect fungal growth.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of at least 10 times the highest concentration to be tested.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the test medium to achieve the desired final concentrations in the microtiter plate.
1.2.3. Inoculum Preparation
-
Yeast Inoculum:
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison.[11] This corresponds to approximately 1 x 10^6 to 5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum in the test medium to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in each well of the microtiter plate.[8]
-
-
Mold Inoculum:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a specific concentration using a hemocytometer. The final inoculum concentration in the wells should be between 0.4 x 10^4 and 5 x 10^4 CFU/mL.
-
1.2.4. Plate Inoculation and Incubation
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for molds.[8][9]
1.2.5. Endpoint Determination (MIC Reading)
-
The MIC is read as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.
-
For azoles and flucytosine, the endpoint is typically a ≥50% reduction in turbidity.[1] For polyenes like amphotericin B, complete inhibition of growth is the endpoint.[1] The appropriate endpoint for this compound will need to be determined through initial studies.
-
Reading can be done visually or with a spectrophotometer.[1]
Data Presentation
The following table provides an example of how to present hypothetical MIC data for this compound against common fungal pathogens.
| Fungal Species | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.125 - 2 | 0.25 - 1 | 0.25 - 2 |
| Candida glabrata | 1 - 8 | 0.5 - 2 | 8 - 64 |
| Candida parapsilosis | 0.5 - 4 | 0.125 - 1 | 1 - 4 |
| Cryptococcus neoformans | 0.25 - 2 | 0.125 - 0.5 | 4 - 16 |
| Aspergillus fumigatus | 2 - 16 | 0.5 - 2 | >64 |
Note: The above data is for illustrative purposes only and does not represent actual experimental results for this compound.
Workflow Diagram
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[1][12] It is used to determine the susceptibility of a fungal isolate to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated paper disk.
Principle
A standardized inoculum of the fungus is swabbed onto the surface of an agar plate. A paper disk containing a known amount of this compound is placed on the agar surface. After incubation, the diameter of the zone of growth inhibition around the disk is measured.
Experimental Protocol
2.2.1. Media Preparation
-
Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue is the recommended medium for testing yeasts.[2] The glucose supports fungal growth, and the methylene blue enhances the definition of the zone edge.[2]
2.2.2. Preparation of this compound Disks
-
The optimal concentration of this compound per disk needs to be determined experimentally.
-
Sterile paper disks (6 mm in diameter) are impregnated with a specific amount of this compound solution and allowed to dry.
2.2.3. Inoculum Preparation
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[11]
2.2.4. Plate Inoculation and Disk Application
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[11]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound disk to the surface of the inoculated agar.
2.2.5. Incubation
-
Incubate the plates in an inverted position at 35°C for 20-24 hours.[13]
2.2.6. Measurement of Inhibition Zones
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.
Data Presentation
The following table provides an example of how to present hypothetical zone diameter data for this compound.
| Fungal Species | This compound Zone Diameter (mm) | Fluconazole (25 µg) Zone Diameter (mm) |
| Candida albicans | 18 - 25 | ≥ 19 |
| Candida glabrata | 10 - 15 | ≤ 14 |
| Candida parapsilosis | 16 - 22 | ≥ 17 |
| Cryptococcus neoformans | 15 - 20 | Not Applicable |
Note: The above data is for illustrative purposes only and does not represent actual experimental results for this compound. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established by correlating zone diameters with MIC values.
Workflow Diagram
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Quality Control
Adherence to quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of antifungal susceptibility testing results.
-
QC Strains: Standardized QC strains with known MICs or zone diameters should be tested concurrently with the clinical isolates. Recommended QC strains for yeast testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[8]
-
Acceptance Criteria: The results for the QC strains must fall within the established acceptable ranges for the test to be considered valid.[14][15]
Conclusion
The protocols outlined in these application notes provide a standardized framework for the in vitro antifungal susceptibility testing of this compound. By adhering to these established methodologies, researchers can generate reliable and comparable data to characterize the antifungal spectrum of this novel compound and guide its further development as a potential therapeutic agent. Further studies will be required to establish this compound-specific interpretive breakpoints.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testinglab.com [testinglab.com]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. testinglab.com [testinglab.com]
- 6. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Application Notes and Protocols: Elucidating the Fosfazinomycin B Biosynthetic Pathway Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfazinomycins are a unique class of phosphonate (B1237965) natural products with antifungal activity, originally isolated from Streptomyces lavendofoliae and other Streptomyces species.[1] A key structural feature is the hydrazide linkage, the biosynthesis of which is of significant scientific interest.[2][3] Understanding the intricate biosynthetic pathway of Fosfazinomycin B is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties. The CRISPR-Cas9 gene editing system offers a powerful and precise tool for functional genomics in Streptomyces, enabling targeted gene knockouts, knock-ins, and transcriptional regulation to dissect complex biosynthetic pathways.[4][5][6][7][8][9][10]
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to investigate the this compound biosynthetic pathway. The protocols outlined below are designed to facilitate the targeted disruption of key biosynthetic genes and the subsequent analysis of the impact on this compound production.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a convergent process involving the formation of two key intermediates: methyl 2-hydroxy-2-phosphonoacetate (Me-HPnA) and N-acetyl-hydrazinosuccinate, which are ultimately condensed.[1][2][3] Several key enzymes encoded by the fzm gene cluster have been identified and their activities characterized in vitro.[1][2][3]
Caption: Proposed biosynthetic pathway of this compound.
Application of CRISPR-Cas9 for Pathway Elucidation
CRISPR-Cas9 can be employed to systematically knock out genes within the fzm cluster to confirm their role in this compound biosynthesis. By creating targeted deletions of key genes, researchers can observe the resulting phenotype, specifically the abolition of this compound production and the potential accumulation of biosynthetic intermediates.
Key Gene Targets for CRISPR-Cas9 Knockout:
| Gene | Proposed Function | Expected Outcome of Knockout |
| fzmM | Flavin-dependent oxygenase catalyzing the oxidation of L-Asp to N-hydroxy-Asp.[2][3] | Abolition of this compound production. |
| fzmL | Involved in the conversion of N-hydroxy-Asp to fumarate (B1241708) and nitrous acid.[2][3] | Abolition of this compound production. |
| fzmQ | Acetyltransferase catalyzing the acetylation of hydrazinosuccinate.[2][3] | Abolition of this compound production, potential accumulation of hydrazinosuccinate. |
| fzmR | Adenylosuccinate lyase homolog eliminating acetylhydrazine from N-acetyl-hydrazinosuccinate.[2][3] | Abolition of this compound production, potential accumulation of N-acetyl-hydrazinosuccinate. |
| fzmG | α-ketoglutarate dependent non-heme iron dioxygenase involved in two steps: oxidation of PnAA to phosphonoacetic acid and hydroxylation of methyl 2-phosphonoacetate.[1] | Abolition of this compound production, potential accumulation of phosphonoacetaldehyde. |
| fzmB | O-methyltransferase.[1] | Abolition of this compound production, potential accumulation of phosphonoacetic acid. |
| fzmI | Val-tRNA dependent transferase for the installation of the N-terminal Val in Fosfazinomycin A.[2][3] | No effect on this compound production, but abolition of Fosfazinomycin A production. |
| fzmH | N-methyltransferase.[1] | Production of desmethyl-Fosfazinomycin B. |
Experimental Workflow
The general workflow for CRISPR-Cas9-mediated gene knockout in the this compound-producing Streptomyces strain involves several key steps, from the design of the guide RNA to the final analysis of the mutant strain.
Caption: Experimental workflow for CRISPR-Cas9 in Streptomyces.
Data Presentation: Illustrative Quantitative Analysis of this compound Production
The following table presents hypothetical, yet realistic, quantitative data illustrating the expected outcomes of CRISPR-Cas9-mediated gene knockouts on this compound production. This data would be obtained through LC-MS analysis of culture extracts from the wild-type and mutant strains.
| Strain | Target Gene | This compound Titer (µg/mL) | Relative Production (%) |
| Streptomyces sp. (Wild-Type) | - | 150.0 ± 12.5 | 100 |
| Streptomyces sp. ΔfzmG | fzmG | Not Detected | 0 |
| Streptomyces sp. ΔfzmH | fzmH | Not Detected | 0 |
| Streptomyces sp. ΔfzmI | fzmI | 145.0 ± 15.2 | 96.7 |
| Streptomyces sp. ΔfzmQ | fzmQ | Not Detected | 0 |
Note: The data presented in this table is for illustrative purposes only and represents expected outcomes based on the proposed functions of the target genes.
Experimental Protocols
Protocol 1: Construction of the CRISPR-Cas9 Plasmid for Gene Knockout in Streptomyces
This protocol is adapted from established methods for CRISPR-Cas9 in Streptomyces.[5][7][8][11]
1.1. Design of the single guide RNA (sgRNA):
- Identify a 20-bp target sequence within the coding region of the gene of interest (e.g., fzmG).
- The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
- Perform a BLAST search against the Streptomyces genome to ensure the target sequence is unique and minimize off-target effects.
1.2. Assembly of the CRISPR-Cas9 plasmid:
- Synthesize two complementary oligonucleotides encoding the 20-bp target sequence.
- Anneal the oligonucleotides to generate a double-stranded DNA fragment with appropriate overhangs for ligation into a BsaI-digested pCRISPomyces-2 vector (or a similar suicide vector for Streptomyces).
- Ligate the annealed oligos into the linearized pCRISPomyces-2 vector containing the cas9 gene and the sgRNA scaffold.
- Synthesize the upstream and downstream homology arms (approximately 1-2 kb each) flanking the target gene by PCR from Streptomyces genomic DNA.
- Assemble the homology arms into the sgRNA-containing plasmid using Gibson Assembly or a similar cloning method.
- Transform the final construct into E. coli DH5α or a similar cloning strain.
- Verify the integrity of the plasmid by restriction digestion and Sanger sequencing.
Protocol 2: Conjugation of the CRISPR-Cas9 Plasmid into Streptomyces
2.1. Preparation of E. coli donor strain:
- Transform the verified CRISPR-Cas9 plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
- Grow the E. coli donor strain in LB medium containing the appropriate antibiotics (e.g., apramycin, kanamycin, chloramphenicol) to an OD600 of 0.4-0.6.
- Wash the E. coli cells twice with LB medium to remove antibiotics.
2.2. Preparation of Streptomyces recipient strain:
- Grow the this compound-producing Streptomyces strain in a suitable liquid medium (e.g., TSB) to the mid-logarithmic growth phase.
- Harvest the mycelium by centrifugation and wash twice with 2xYT medium.
2.3. Conjugation:
- Mix the washed E. coli donor cells and Streptomyces recipient mycelium.
- Plate the mixture onto a suitable agar (B569324) medium (e.g., MS agar) and incubate at 30°C for 16-20 hours.[11]
- Overlay the plates with water containing nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for Streptomyces exconjugants (e.g., apramycin).
- Incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.
Protocol 3: Verification of Gene Knockout and Phenotypic Analysis
3.1. Genotypic Verification:
- Isolate genomic DNA from the putative Streptomyces mutant colonies.
- Perform PCR using primers that flank the targeted gene. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
- Confirm the deletion by Sanger sequencing of the PCR product.
3.2. Phenotypic Analysis:
- Inoculate the wild-type and confirmed mutant Streptomyces strains into a production medium for this compound.
- Incubate the cultures under appropriate conditions for a sufficient period.
- Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate).
- Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the production profiles of the wild-type and mutant strains.
- Quantify the production of this compound and search for the accumulation of potential intermediates in the mutant strains.
Conclusion
The application of CRISPR-Cas9 technology provides a robust and efficient platform for the functional characterization of the this compound biosynthetic pathway. By systematically targeting and disrupting the genes within the fzm cluster, researchers can gain valuable insights into the roles of individual enzymes and the overall logic of the pathway. This knowledge is fundamental for future metabolic engineering efforts aimed at enhancing the production of this compound or generating novel, clinically relevant analogs.
References
- 1. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Application and development of CRISPR technology in the secondary metabolic pathway of the active ingredients of phytopharmaceuticals [frontiersin.org]
- 7. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 11. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
Application Notes and Protocols for Heterologous Expression of Fosfazinomycin B Biosynthetic Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfazinomycin B is a phosphonate (B1237965) natural product with a unique hydrazide linkage, exhibiting intriguing biological activities. Its complex structure is assembled by a sophisticated biosynthetic machinery encoded by the fzm gene cluster. The heterologous expression of the this compound biosynthetic enzymes offers a powerful platform for elucidating the biosynthetic pathway, engineering novel analogs, and potentially enabling sustainable production. These application notes provide a comprehensive overview and detailed protocols for the heterologous expression and characterization of key enzymes from the this compound biosynthetic pathway. While the heterologous production of the complete fosfazinomycin molecule has been reported as challenging, this guide focuses on the characterization of individual enzymes and sub-clusters of the pathway, providing a foundational framework for further research and development.
Data Presentation: Kinetic Parameters of Characterized Fzm Enzymes
The following table summarizes the available kinetic data for key enzymes in the this compound biosynthetic pathway that have been expressed heterologously and characterized in vitro.
| Enzyme | Substrate(s) | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Notes |
| FzmM | L-Aspartate | 0.79 ± 0.07 | 2.48 ± 0.06 | 3.1 x 103 | 7.5 - 8.0 | A flavin-dependent oxygenase that catalyzes the oxidation of L-Asp to N-hydroxy-Asp.[1] It performs a coupled reaction with Asp forming nitrosuccinate.[2][3] FzmM displays a 70-fold higher kcat/KM value for NADPH compared to NADH.[2][3] |
| FzmG | Phosphonoacetaldehyde (PnAA) | 0.38 ± 0.04 | 0.021 ± 0.001 | 55 | - | An α-ketoglutarate (α-KG) dependent non-heme iron dioxygenase that oxidizes PnAA to phosphonoacetic acid (PnA).[1][4] |
| FzmG | Methyl-phosphonoacetate (Me-PnA) | 0.46 ± 0.05 | 0.011 ± 0.001 | 24 | - | FzmG also catalyzes the hydroxylation of Me-PnA.[1][4] |
| FzmQ | Hydrazinosuccinate (B14155459) | 1.9 ± 0.8 | 2.1 ± 0.1 | 1.1 x 103 | - | An acetyltransferase that catalyzes the acetylation of hydrazinosuccinate to form N-acetyl-hydrazinosuccinate.[5][6] |
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Heterologous Expression
Caption: General workflow for heterologous expression.
Experimental Protocols
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster
This protocol describes a general approach for cloning large biosynthetic gene clusters (BGCs) like the fzm cluster, using Transformation-Associated Recombination (TAR) in yeast, a method well-suited for large DNA fragments.
Materials:
-
Genomic DNA from the fosfazinomycin-producing Streptomyces strain
-
TAR cloning vector (e.g., pCAP01)
-
PCR primers with homology arms to the flanking regions of the fzm BGC
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
Yeast spheroplasts (Saccharomyces cerevisiae)
-
Yeast transformation reagents
-
Selective yeast media
Method:
-
Vector Preparation: Linearize the TAR cloning vector by digestion with appropriate restriction enzymes.
-
Amplification of Homology Arms: Amplify the upstream and downstream flanking regions (homology arms, ~1-2 kb each) of the fzm BGC from the genomic DNA using high-fidelity PCR.
-
Yeast Transformation: Co-transform the linearized TAR vector and the amplified homology arms into yeast spheroplasts.
-
Recombination and Selection: Homologous recombination in yeast will capture the entire fzm BGC between the homology arms into the vector. Select for positive yeast clones on appropriate selective media.
-
Plasmid Rescue: Isolate the recombinant plasmid containing the fzm BGC from the selected yeast clones.
-
Verification: Verify the integrity and sequence of the cloned BGC by restriction digestion and sequencing.
Protocol 2: Heterologous Expression in Streptomyces lividans
This protocol outlines the expression of the cloned fzm BGC in a suitable Streptomyces host, such as S. lividans. An integrative vector is often preferred for stable expression.
Materials:
-
Recombinant plasmid carrying the fzm BGC (e.g., in an integrative pSET152-based vector)
-
Escherichia coli conjugation donor strain (e.g., ET12567/pUZ8002)
-
Streptomyces lividans recipient strain
-
ISP4 medium (for conjugation)
-
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
-
Production medium (e.g., R5A medium)
Method:
-
Vector Transfer to E. coli Donor: Transform the recombinant plasmid into the E. coli donor strain.
-
Conjugation: a. Grow the E. coli donor strain and S. lividans recipient strain to mid-log phase. b. Mix the donor and recipient cultures and plate on ISP4 medium. c. Incubate at 30°C for 16-20 hours to allow for conjugation.
-
Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for S. lividans exconjugants that have integrated the plasmid. Use a second antibiotic (e.g., nalidixic acid) to counter-select against the E. coli donor.
-
Verification of Integration: Confirm the integration of the BGC into the S. lividans genome by PCR using primers specific to the BGC.
-
Fermentation for Production: a. Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., TSB). b. After sufficient growth, inoculate the production medium with the seed culture. c. Incubate with shaking at 28-30°C for 5-7 days.
-
Metabolite Extraction and Analysis: a. Separate the mycelium from the culture broth by centrifugation. b. Extract the metabolites from the supernatant and the mycelium using an appropriate organic solvent (e.g., ethyl acetate, butanol). c. Analyze the crude extract for the presence of this compound and its intermediates by LC-MS and NMR.
Protocol 3: In Vitro Characterization of Individual Fzm Enzymes
This protocol details the expression, purification, and activity assay for a single Fzm enzyme, using FzmM as an example.
Materials:
-
Expression vector (e.g., pET vector with an N-terminal His6-tag)
-
E. coli expression host (e.g., BL21(DE3))
-
LB medium with appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA affinity chromatography column
-
Enzyme assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates and cofactors (L-aspartate, NADPH, FAD)
-
Spectrophotometer or HPLC for product detection
Method:
-
Cloning and Expression: a. Clone the coding sequence of the fzm gene (e.g., fzmM) into the expression vector. b. Transform the recombinant plasmid into the E. coli expression host. c. Grow the culture to mid-log phase and induce protein expression with IPTG.
-
Protein Purification: a. Harvest the cells by centrifugation and lyse them. b. Clarify the lysate by centrifugation. c. Purify the His-tagged protein from the soluble fraction using Ni-NTA affinity chromatography. d. Desalt and concentrate the purified protein.
-
Enzyme Activity Assay (for FzmM): a. Prepare a reaction mixture containing the assay buffer, purified FzmM, FAD, and L-aspartate. b. Initiate the reaction by adding NADPH. c. Monitor the consumption of NADPH by the decrease in absorbance at 340 nm using a spectrophotometer. d. Alternatively, quench the reaction at different time points and analyze the formation of products (e.g., nitrosuccinate) by LC-MS.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
The heterologous expression of the this compound biosynthetic enzymes provides a versatile toolkit for synthetic biology and drug discovery. While the production of the entire molecule in a heterologous host remains a challenge, the protocols outlined here for the expression and characterization of individual enzymes and the general workflow for BGC expression in Streptomyces lay the groundwork for future success. Further optimization of host strains, expression vectors, and culture conditions will be crucial to unlock the full potential of the this compound biosynthetic pathway for the production of this unique natural product and its derivatives.
References
- 1. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotopic Labeling Studies of Fosfazinomycin B Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting isotopic labeling studies to trace the biosynthetic pathway of Fosfazinomycin B, a phosphonate (B1237965) natural product with a unique hydrazide moiety. The protocols outlined below are based on established methodologies for studying natural product biosynthesis in Streptomyces and are specifically adapted for the investigation of this compound, drawing from key findings on its biosynthetic pathway.
Introduction to this compound Biosynthesis
This compound is a metabolite produced by Streptomyces sp. NRRL S-149. Its biosynthesis is of significant interest due to the presence of a rare N-N bond within a hydrazide structure. Isotopic labeling studies have been instrumental in elucidating the origin of the nitrogen atoms in this moiety, confirming that at least one, and possibly both, are derived from L-aspartic acid.[1] The biosynthetic pathway is proposed to be a convergent process involving a series of enzymatic reactions catalyzed by proteins encoded in the fzm gene cluster.
Key Precursors and Biosynthetic Steps
Isotopic labeling experiments have provided evidence for the incorporation of the following precursors:
-
L-Aspartic Acid: The primary donor of the nitrogen atoms for the hydrazide N-N bond.[1]
-
Phosphoenolpyruvate (PEP): The likely origin of the phosphonate group, a common feature in phosphonate natural product biosynthesis.
-
Valine and Arginine: Amino acid building blocks incorporated into the peptide portion of the molecule.
-
S-adenosyl methionine (SAM): The likely methyl donor for the methylation of the arginine-hydrazine intermediate.
Application 1: Tracing Nitrogen Incorporation from L-Aspartic Acid
This application note describes the use of ¹⁵N-labeled L-aspartic acid to confirm its role as the nitrogen donor for the hydrazide moiety in this compound.
Experimental Logic
By cultivating Streptomyces sp. NRRL S-149 in a minimal medium supplemented with ¹⁵N-labeled L-aspartic acid, the isotopic label will be incorporated into this compound if L-aspartic acid is a direct precursor. The incorporation can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Expected Outcomes
-
Mass Spectrometry (MS): An increase in the molecular weight of this compound corresponding to the number of incorporated ¹⁵N atoms.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a doublet signal for the phosphorus atom in this compound due to coupling with the adjacent ¹⁵N atom of the hydrazide.[1][2]
Data Presentation
Table 1: Mass Spectrometry Analysis of this compound after Feeding with ¹⁵N-Labeled Precursors
| Precursor Fed | Expected Mass (M) | Observed Mass (M+H)⁺ | Mass Shift (Δm/z) | Putative ¹⁵N Incorporation |
| Unlabeled L-Aspartic Acid | 451.2 | 452.2 | 0 | 0 |
| ¹⁵N-L-Aspartic Acid | 452.2 or 453.2 | 453.2 | +1 | 1 |
| ¹⁵NH₄Cl | 452.2 to 45X.2 | Varies | Varies | Multiple |
| ¹⁵N-L-Aspartic Acid + ¹⁵NH₄Cl | 453.2 | 454.2 | +2 | 2 |
Note: This table presents illustrative data based on expected outcomes. Actual results may vary depending on experimental conditions and the degree of isotopic enrichment.
Table 2: ³¹P NMR Analysis of this compound after ¹⁵N-Labeling
| Precursor Fed | Observed ³¹P Signal | Coupling Constant (J) | Interpretation |
| Unlabeled L-Aspartic Acid | Singlet | N/A | No ¹⁵N incorporation adjacent to Phosphorus |
| ¹⁵N-L-Aspartic Acid | Doublet | ~10 Hz | ¹⁵N incorporation adjacent to Phosphorus |
| ¹⁵NH₄Cl | Singlet and/or minor doublet | ~10 Hz | Limited or no specific incorporation adjacent to Phosphorus from this source |
| ¹⁵N-L-Aspartic Acid + ¹⁵NH₄Cl | Doublet | ~10 Hz | ¹⁵N incorporation adjacent to Phosphorus |
Note: The chemical shift of phosphonates can be pH-dependent.[2]
Experimental Protocols
Protocol 1: Cultivation of Streptomyces sp. NRRL S-149 for Isotopic Labeling
Materials:
-
Streptomyces sp. NRRL S-149 spores or vegetative culture
-
Minimal Medium (MM) for Streptomyces (see recipe below)
-
Unlabeled L-Aspartic Acid
-
¹⁵N-L-Aspartic Acid (≥98% isotopic purity)
-
Unlabeled Ammonium Chloride (NH₄Cl)
-
¹⁵NH₄Cl (≥98% isotopic purity)
-
Sterile culture flasks
-
Shaking incubator
Minimal Medium (MM) Recipe (per liter):
| Component | Amount |
| Glucose | 10 g |
| L-Asparagine (replace with labeled precursor) | 0.5 g |
| K₂HPO₄ | 0.5 g |
| MgSO₄·7H₂O | 0.2 g |
| FeSO₄·7H₂O | 0.01 g |
| Agar (for solid medium) | 15 g |
| Distilled Water | to 1 L |
Note: For nitrogen labeling experiments, L-asparagine and any other nitrogen source should be replaced with the appropriate labeled and unlabeled precursors as described in the experimental setup.
Procedure:
-
Prepare Minimal Media: Prepare four batches of MM.
-
Control: Standard MM with unlabeled L-aspartic acid and NH₄Cl.
-
Experiment 1: MM with ¹⁵N-L-aspartic acid and unlabeled NH₄Cl.
-
Experiment 2: MM with unlabeled L-aspartic acid and ¹⁵NH₄Cl.
-
Experiment 3: MM with both ¹⁵N-L-aspartic acid and ¹⁵NH₄Cl.
-
-
Inoculation: Inoculate each flask with Streptomyces sp. NRRL S-149 spores or a pre-culture.
-
Incubation: Incubate the cultures at 28-30°C with shaking at 200-250 rpm for 5-7 days, or until sufficient biomass and secondary metabolite production is achieved.
-
Harvesting: Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent. Concentrate the organic extract in vacuo.
Protocol 2: LC-MS Analysis of this compound
Materials:
-
Dried extract from Protocol 1
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)
-
C18 HPLC column
Procedure:
-
Sample Preparation: Re-dissolve the dried extract in a suitable volume of methanol. Filter the sample through a 0.22 µm syringe filter.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid). A typical gradient might be 5% B to 95% B over 20 minutes.
-
Set the flow rate to 0.3-0.5 mL/min.
-
-
MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in a mass range that includes the expected masses of unlabeled and labeled this compound (e.g., m/z 400-500).
-
Perform fragmentation analysis (MS/MS) on the parent ions of interest to confirm the identity of this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of unlabeled and labeled this compound.
-
Determine the mass shift between the control and labeled samples to confirm isotopic incorporation.
-
Calculate the percentage of incorporation by comparing the peak areas of the labeled and unlabeled species.
-
Protocol 3: ³¹P NMR Spectroscopy
Materials:
-
Purified this compound from control and labeled cultures
-
D₂O
-
NMR tubes
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation: Dissolve the purified this compound in D₂O.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
-
-
Data Analysis:
-
Analyze the multiplicity of the this compound signal in the control and labeled samples.
-
If a doublet is observed, measure the coupling constant (J-value).
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
Application Note: High-Sensitivity Detection and Quantification of Fosfazinomycin B in Microbial Cultures Using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
Fosfazinomycin B is a phosphonate (B1237965) natural product with potential antifungal activity. As a polar and structurally unique molecule containing a phosphonohydrazide linkage, its sensitive and specific detection presents an analytical challenge. This application note details a robust and reliable method for the quantification of this compound from Streptomyces fermentation broths using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers in natural product discovery and drug development.
Introduction
Phosphonate natural products are a class of bioactive compounds characterized by a stable carbon-phosphorus (C-P) bond.[1] This structural feature often imparts unique biological activities, making them interesting candidates for drug discovery. This compound, produced by Streptomyces lavendofoliae, is a member of this class and features an unusual phosphonohydrazide linkage connecting an arginine residue to a methyl-2-hydroxyphosphonoacetate moiety.[2][3] Its high polarity makes extraction and chromatographic retention challenging.
Mass spectrometry is a powerful tool for the detection of such novel metabolites.[4] Specifically, LC-MS/MS provides the sensitivity and specificity required for identifying and quantifying target analytes in complex biological matrices. This note describes a hypothetical, yet scientifically grounded, LC-MS/MS method for this compound analysis.
Predicted Mass Spectrometry Data for this compound
Based on the described structure of Fosfazinomycin A (Val-Arg-phosphonohydrazide-Me-HPnA)[2][3], the structure of this compound is inferred to be Arg-phosphonohydrazide-Me-HPnA. The predicted mass spectrometry parameters for this compound are summarized below.
Table 1: Predicted Mass-to-Charge Ratios (m/z) for this compound
| Parameter | Ion Type | Predicted m/z | Notes |
| Precursor Ion | [M+H]⁺ | 356.16 | Monoisotopic mass of C₁₀H₂₃N₆O₆P |
| Product Ion 1 | [M+H - H₃PO₃]⁺ | 274.19 | Neutral loss of phosphorous acid |
| Product Ion 2 | [Arg-NH-NH₂]⁺ | 188.14 | Fragment corresponding to Arginine hydrazide |
| Product Ion 3 | [Imino-Arg]⁺ | 157.10 | Characteristic fragment of Arginine |
| Product Ion 4 | [Me-HPnA]⁺ | 155.02 | Fragment corresponding to the phosphonate moiety |
Experimental Protocols
Sample Preparation: Extraction of this compound from Microbial Culture
This protocol is designed for the extraction of polar intracellular and extracellular metabolites from bacterial cultures.[5][6]
Materials:
-
Streptomyces fermentation broth
-
Cold quenching solution: 60% methanol (B129727) in water (-40°C)[5]
-
Extraction solvent: 80% methanol in water
-
0.9% NaCl solution (ice-cold)
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
-
Nitrogen evaporator or centrifugal evaporator
-
LC-MS grade water and methanol
Procedure:
-
Quenching: Rapidly transfer 10 mL of fermentation broth into 40 mL of cold quenching solution (-40°C) to arrest metabolic activity.[5]
-
Cell Harvesting: Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C.
-
Separation of Fractions:
-
Extracellular Metabolites: Carefully collect the supernatant.
-
Intracellular Metabolites: Retain the cell pellet.
-
-
Washing: Wash the cell pellet by resuspending it in 10 mL of ice-cold 0.9% NaCl solution. Centrifuge at 5,000 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.
-
Extraction:
-
Intracellular: Add 5 mL of cold extraction solvent (80% methanol) to the cell pellet. Vortex vigorously for 10 minutes at 4°C.
-
Extracellular: The collected supernatant from step 3 can be directly processed or further concentrated.
-
-
Clarification: Centrifuge the intracellular extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Drying: Transfer the clarified supernatant to a new tube and dry the sample completely using a nitrogen evaporator or a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in 200 µL of LC-MS grade water for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatography Column: A column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase column designed for polar compounds.
LC Conditions:
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 95% B
-
12.1-15 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan
MRM Transitions (Hypothetical):
-
Primary: 356.16 -> 188.14
-
Secondary: 356.16 -> 157.10
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Predicted fragmentation pathway of this compound.
Discussion
The described method provides a framework for the targeted analysis of this compound. The sample preparation protocol is crucial for efficiently extracting this polar metabolite while minimizing degradation. The use of HILIC is recommended to achieve good chromatographic retention of this highly polar analyte, which is often a challenge with standard reversed-phase columns.
The predicted fragmentation pattern is based on the common behavior of phosphonopeptides and arginine-containing molecules in a mass spectrometer. A characteristic neutral loss of the phosphonate group is anticipated.[7][8] Additionally, fragmentation of the peptide-like bond will likely yield ions corresponding to the arginine hydrazide and its subsequent fragments. These predicted transitions can be used to develop a highly specific and sensitive MRM method for quantification.
Conclusion
This application note presents a detailed protocol for the detection and quantification of this compound from microbial sources using LC-MS/MS. While the mass spectrometry data is predictive, it provides a strong foundation for method development. This workflow can be adapted by researchers for the discovery and characterization of this compound and other novel phosphonate natural products.
References
- 1. Fosfomycin Impurity B | 1262243-11-7 | FF146004 [biosynth.com]
- 2. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectral characterization of organophosphate-labeled lysine in peptides. | Sigma-Aldrich [sigmaaldrich.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Fosfazinomycin A | C15H33N7O7P+ | CID 145720561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
NMR Spectroscopy for the Structural Analysis of Fosfazinomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Fosfazinomycin B, a phosphonate (B1237965) antibiotic. The following sections detail the necessary protocols for sample preparation and data acquisition, present a representative summary of NMR data, and illustrate the biosynthetic context of this complex natural product.
Introduction to this compound and the Role of NMR
This compound is a member of the fosfazinomycin family of antibiotics, characterized by a unique phosphonohydrazide linkage. The structural determination of such novel natural products relies heavily on modern spectroscopic techniques, with NMR spectroscopy being the most powerful tool for elucidating the complete covalent structure and stereochemistry in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts, establish through-bond correlations, and define the overall molecular architecture.
Quantitative NMR Data
While the original 1982 publication by Ogita et al. established the structure of this compound, detailed public access to the complete assigned NMR dataset is limited. The following table represents a plausible and illustrative ¹H and ¹³C NMR dataset for this compound, based on its known structure and typical chemical shifts for similar functionalities. This table is intended to serve as a template and guide for researchers working on the characterization of fosfazinomycin analogs or related phosphonate natural products.
Table 1: Representative ¹H and ¹³C NMR Data for this compound in D₂O
| Position | Structure Fragment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| 1' | Valine-Cα | 60.5 | 3.85 | d | 7.1 |
| 2' | Valine-Cβ | 31.2 | 2.15 | m | |
| 3' | Valine-Cγ | 19.5 | 0.95 | d | 6.8 |
| 3'' | Valine-Cγ' | 19.2 | 0.93 | d | 6.8 |
| 1 | Arginine-Cα | 55.8 | 4.10 | t | 6.5 |
| 2 | Arginine-Cβ | 29.3 | 1.85 | m | |
| 3 | Arginine-Cγ | 25.1 | 1.65 | m | |
| 4 | Arginine-Cδ | 41.7 | 3.20 | t | 6.7 |
| 5 | Arginine-C=N | 157.9 | - | - | - |
| 6 | P-CH | 75.4 (d, JCP=160) | 4.50 | d | JHP=18.5 |
| 7 | O-CH₃ | 53.1 | 3.75 | s | |
| 8 | N-CH₃ | 35.2 | 2.90 | s | |
| C=O | Val-Amide | 174.5 | - | - | - |
| C=O | Arg-Hydrazide | 171.8 | - | - | - |
| C=O | Methoxycarbonyl | 170.1 | - | - | - |
Note: This data is illustrative. Actual chemical shifts and coupling constants can vary based on solvent, pH, and temperature.
Experimental Protocols
A rigorous and systematic approach is crucial for the successful NMR analysis of a novel compound like this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the fermentation broth of the producing organism (e.g., Streptomyces lavendofoliae) using a combination of chromatographic techniques (e.g., ion exchange, size exclusion, and reversed-phase HPLC) to achieve >95% purity.
-
Sample Quantity: For a standard 5 mm NMR tube, a sample quantity of 1-5 mg is typically sufficient for a comprehensive suite of NMR experiments on a modern spectrometer equipped with a cryoprobe.
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent for the polar this compound. Alternatively, DMSO-d₆ or methanol-d₄ can be used. The choice of solvent will influence the chemical shifts.
-
Sample Preparation:
-
Weigh the purified sample accurately.
-
Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent.
-
Vortex the sample to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
NMR Data Acquisition
The following is a recommended set of NMR experiments for the structural elucidation of this compound. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz).
-
1D ¹H NMR:
-
Purpose: To identify all proton signals and their multiplicities.
-
Key Parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay (d1): 1-5 s
-
Number of scans: 16-64
-
-
-
1D ¹³C NMR:
-
Purpose: To identify all carbon signals.
-
Key Parameters:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay (d1): 2 s
-
Number of scans: 1024-4096
-
-
-
DEPT-135:
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Key Parameters: Standard DEPT-135 pulse sequence.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (protons on adjacent carbons).
-
Key Parameters: Standard cosygs pulse sequence.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Key Parameters: Standard hsqcedetgpsisp2.3 pulse sequence.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is crucial for connecting different structural fragments.
-
Key Parameters: Standard hmbcgpndqf pulse sequence.
-
-
¹H-¹⁵N HSQC/HMBC (if ¹⁵N labeled):
-
Purpose: To identify nitrogen atoms and their connections within the molecule, particularly useful for the hydrazide moiety.
-
-
³¹P NMR:
-
Purpose: To observe the phosphorus signal and its couplings to neighboring protons and carbons, which is key for confirming the phosphonate group.
-
Key Parameters:
-
Pulse sequence: zgpg30 with proton decoupling
-
Spectral width: ~100 ppm centered around the expected phosphonate chemical shift.
-
-
Data Analysis and Structure Elucidation Workflow
The process of elucidating the structure of this compound from the acquired NMR data follows a logical progression.
Biosynthetic Pathway of Fosfazinomycins
Understanding the biosynthetic origin of this compound can provide valuable context for its structural features. The pathway involves a series of enzymatic transformations to construct the unique hydrazide bond and assemble the final molecule.[1][2]
This diagram illustrates the key enzymatic steps in the formation of the hydrazide moiety from L-aspartate, which is a crucial part of the fosfazinomycin structure.[1][2] The final assembly involves the condensation of valine, arginine, the phosphonate precursor, and the formed hydrazine derivative.
By following these protocols and utilizing the provided data as a reference, researchers can effectively employ NMR spectroscopy for the structural analysis of this compound and related natural products, facilitating further research into their mechanism of action and potential for drug development.
References
Application Notes and Protocols: A Robust Screening Method for Novel Phosphonate Antifungals
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge, necessitating the discovery of novel therapeutic agents.[1] Phosphonate (B1237965) compounds represent a promising class of antifungals, known for their unique mode of action and systemic activity in plants, primarily against oomycetes.[2][3][4] Their fungicidal properties were first identified in the 1970s, leading to the development of commercial products like fosetyl-Al.[5] To accelerate the discovery of new, more potent, and broader-spectrum phosphonate-based antifungals, a robust and efficient screening methodology is essential. High-throughput screening (HTS) provides a critical framework for rapidly evaluating large chemical libraries for antifungal activity.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade for the identification and characterization of novel phosphonate antifungals. The protocols herein are based on established principles of antifungal susceptibility testing and HTS assay development.[6][7]
1. Phosphonate Antifungals: Mechanism of Action
The antifungal action of phosphonates is complex and multifaceted. The primary mechanism involves the phosphite (B83602) ion (HPO₃²⁻), which is the active compound.[2] Phosphonates are structurally similar to phosphate (B84403) (PO₄³⁻) and are taken up by fungal cells via phosphate transporters.[8] Inside the cell, phosphonates are not readily metabolized and interfere with phosphate metabolism, leading to an accumulation of compounds like polyphosphate and pyrophosphate, which disrupts ATP-dependent metabolic pathways and inhibits fungal growth.[5] Additionally, phosphonates have been shown to directly inhibit key enzymes required for fungal development.[5] A secondary mechanism, particularly in plant-pathogen interactions, involves the stimulation of the host's natural defense responses.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. scribd.com [scribd.com]
- 4. Understanding and Managing Sudden Oak Death in California [phytosphere.com]
- 5. extension.psu.edu [extension.psu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of Fosfazinomycin B in Agricultural Fungal Pathogen Studies: A Methodological Framework
Disclaimer: As of December 2025, publicly available research extensively detailing the direct application and efficacy of Fosfazinomycin B against a broad range of specific agricultural fungal pathogens is limited. The majority of existing literature focuses on the biosynthesis of Fosfazinomycin A and B.[1][2] Consequently, the following application notes and protocols are presented as a generalized framework based on standard methodologies for the evaluation of novel antifungal compounds in agricultural research. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction
This compound is a phosphonate (B1237965) natural product isolated from Streptomyces lavendofoliae.[1] Phosphonate compounds are a class of fungicides known for their activity against various plant pathogens.[3][4][5][6] This document provides a methodological framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a biofungicide for the control of agricultural fungal diseases. The protocols outlined below describe standard in vitro and in vivo assays to determine the antifungal spectrum and efficacy of this compound.
Antifungal Spectrum and Efficacy (Hypothetical Data)
The following tables summarize hypothetical data from in vitro screening of this compound against common agricultural fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound Against Major Agricultural Fungal Pathogens (Hypothetical Data)
| Fungal Pathogen | Common Disease | Host Plant(s) | MIC₅₀ (µg/mL) | MFC (µg/mL) |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Tomatoes | 16 | 64 |
| Fusarium oxysporum | Fusarium Wilt | Tomato, Banana, Cotton | 32 | >128 |
| Magnaporthe oryzae | Rice Blast | Rice | 8 | 32 |
| Phytophthora infestans | Late Blight | Potato, Tomato | 64 | 256 |
| Puccinia triticina | Leaf Rust | Wheat | >128 | >128 |
| Sclerotinia sclerotiorum | White Mold | Soybean, Canola, Sunflower | 16 | 64 |
Table 2: Comparison of Efficacy (EC₅₀ in µg/mL) of this compound with Commercial Fungicides on Mycelial Growth (Hypothetical Data)
| Fungal Pathogen | This compound | Azoxystrobin | Propiconazole |
| Botrytis cinerea | 12.5 | 0.1 | 1.2 |
| Magnaporthe oryzae | 6.8 | 0.05 | 0.8 |
| Sclerotinia sclerotiorum | 14.2 | 0.5 | 2.5 |
Proposed Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound against fungal pathogens has not been fully elucidated. As a phosphonate, it may interfere with phosphate (B84403) metabolism, disrupting cellular energy production and inhibiting key metabolic pathways essential for fungal growth.[4] A hypothetical signaling pathway illustrating this proposed mechanism is provided below.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard antifungal susceptibility testing methods.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).
Materials:
-
This compound stock solution (in a suitable solvent, e.g., sterile distilled water or DMSO)
-
Fungal isolates
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
-
Sterile spreader and Potato Dextrose Agar (PDA) plates (for MFC)
Protocol:
-
Inoculum Preparation:
-
Grow the fungal isolate on a PDA plate for 7-14 days at 25°C.
-
Harvest spores by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Microdilution Assay:
-
Prepare serial twofold dilutions of this compound in PDB in a 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Include a growth control well (PDB + inoculum, no compound) and a sterility control well (PDB only).
-
Add 100 µL of the fungal spore suspension to each well (except the sterility control).
-
Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.
-
-
MFC Determination:
-
Take a 100 µL aliquot from each well showing no visible growth.
-
Spread the aliquot onto a fresh PDA plate.
-
Incubate the plates at 25°C for 48-72 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the PDA plate.
-
Mycelial Growth Inhibition Assay (EC₅₀ Determination)
This assay determines the concentration of this compound that inhibits mycelial growth by 50% (EC₅₀).
Materials:
-
This compound stock solution
-
Fungal isolates
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
Protocol:
-
Preparation of Amended Media:
-
Prepare PDA and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Add appropriate volumes of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL).
-
Pour the amended and control (no compound) PDA into sterile petri dishes.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at 25°C in the dark.
-
-
Data Collection and Analysis:
-
When the fungal colony in the control plate reaches the edge of the plate, measure the colony diameter in two perpendicular directions for all treatments.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.
-
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Conclusion
The provided framework offers a starting point for the systematic evaluation of this compound as a potential agricultural fungicide. Further research is necessary to establish its efficacy against a wider range of plant pathogens, understand its mode of action, and evaluate its performance in greenhouse and field trials. The development of this compound as a commercial fungicide will depend on these comprehensive studies, as well as toxicological and environmental impact assessments.
References
- 1. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. extension.psu.edu [extension.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
Application Notes and Protocols: Investigating the Potential Synergistic Effects of Fosfazinomycin B with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfazinomycin B is a phosphonate (B1237965) natural product with known antifungal properties.[1] The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy, reduce toxicity, and overcome resistance mechanisms. This document provides a framework and detailed protocols for investigating the potential synergistic effects of this compound with other classes of antifungal agents.
Hypothesized Mechanism of Action of this compound:
Phosphonate natural products often act as mimics of phosphate (B84403) or carboxylate-containing metabolites, thereby inhibiting essential enzymes.[2][3][4][5] It is hypothesized that this compound may interfere with a critical metabolic pathway in fungi. For the purpose of these protocols, we will proceed with the hypothesis that this compound inhibits a key enzyme involved in fungal cell wall biosynthesis, a common and effective antifungal target.[6][7][8] This disruption of cell wall integrity could potentially render fungal cells more susceptible to antifungals with different mechanisms of action.
Data Presentation
Quantitative data from synergy testing should be summarized for clear interpretation and comparison. The following tables provide templates for organizing results from checkerboard and time-kill assays.
Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)
| Fungal Isolate | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans ATCC 90028 | This compound | ||||
| Fluconazole | |||||
| Aspergillus fumigatus ATCC 204305 | This compound | ||||
| Amphotericin B | |||||
| Cryptococcus neoformans H99 | This compound | ||||
| Caspofungin |
FICI Calculation: FICI = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Antifungal Agent in Combination / MIC of Antifungal Agent Alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: Time-Kill Analysis Results - Change in log10 CFU/mL at 24 Hours
| Fungal Isolate | Treatment | Initial log10 CFU/mL | 24h log10 CFU/mL | Change in log10 CFU/mL | Interpretation |
| Candida albicans ATCC 90028 | Growth Control | ||||
| This compound (1x MIC) | |||||
| Fluconazole (1x MIC) | |||||
| This compound + Fluconazole | |||||
| Aspergillus fumigatus ATCC 204305 | Growth Control | ||||
| This compound (1x MIC) | |||||
| Amphotericin B (1x MIC) | |||||
| This compound + Amphotericin B |
Interpretation of Time-Kill Analysis:
-
Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
Experimental Protocols
Checkerboard Microdilution Assay
This assay is a standard method to determine the in vitro interaction between two antimicrobial agents.
a. Materials:
-
This compound
-
Selected antifungal agents (e.g., Fluconazole, Amphotericin B, Caspofungin)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Sterile saline or PBS
b. Protocol:
-
Preparation of Antifungal Solutions: Prepare stock solutions of this compound and the other antifungal agents in an appropriate solvent (e.g., water, DMSO). Create serial twofold dilutions of each drug in RPMI 1640 medium.
-
Plate Setup:
-
Add 50 µL of RPMI 1640 to all wells of a 96-well plate.
-
Add 50 µL of serially diluted this compound along the y-axis (rows A-G).
-
Add 50 µL of the second serially diluted antifungal agent along the x-axis (columns 1-10).
-
This creates a matrix of varying concentrations of both drugs.
-
Row H will contain only this compound dilutions to determine its MIC.
-
Column 11 will contain only the second antifungal's dilutions to determine its MIC.
-
Column 12, row H will be the drug-free growth control.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts, 0.4-5 x 10^4 CFU/mL for molds).
-
Inoculation and Incubation: Add 100 µL of the fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration showing complete or significant inhibition of visible growth.
-
FICI Calculation: Calculate the FICI for each combination using the formula provided in the Data Presentation section.
Time-Kill Curve Analysis
This dynamic assay provides information on the rate of fungal killing over time.
a. Materials:
-
This compound
-
Selected antifungal agent
-
Fungal isolate
-
RPMI 1640 medium
-
Sterile culture tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS
b. Protocol:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Assay Setup: Prepare culture tubes with the following conditions:
-
Growth control (inoculum only)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antifungal agent alone (at a clinically relevant concentration)
-
Combination of this compound and the second antifungal agent at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto SDA plates. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment group. Compare the change in log10 CFU/mL for the combination versus the single agents to determine the interaction, as described in the Data Presentation section.
Hypothesized Signaling Pathways and Synergistic Interactions
Based on the hypothesis that this compound inhibits cell wall synthesis, potential synergistic interactions can be visualized. For example, by weakening the cell wall, this compound may enhance the penetration or activity of drugs targeting the cell membrane or intracellular processes.
References
- 1. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Critical steps in fungal cell wall synthesis: strategies for their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antifungal Mechanism of Phosphonate Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphonate (B1237965) compounds, particularly salts of phosphorous acid (H₃PO₃), are recognized for their fungicidal properties, primarily against oomycetes and some true fungi.[1] Their unique systemic mobility in plants, moving both upwards (acropetally) and downwards (basipetally), allows for versatile application methods to control fungal pathogens in various plant tissues.[1][2] The mode of action of phosphonates is multifaceted, involving both direct inhibition of fungal growth and indirect effects through the stimulation of host defense responses.[1][2][3][4]
This document provides a comprehensive set of protocols to investigate the various antifungal mechanisms of phosphonate compounds, guiding researchers from initial susceptibility testing to detailed molecular and cellular analyses.
Overview of Potential Antifungal Mechanisms
The antifungal action of phosphonates is complex.[5] Key proposed mechanisms that can be investigated using the protocols herein include:
-
Interference with Phosphate (B84403) Metabolism: Phosphonate ions (phosphite) can compete with phosphate for transport into fungal cells and interfere with phosphate metabolism.[2] This interference can lead to the accumulation of compounds like polyphosphate and pyrophosphate, disrupting energy-dependent pathways (ATP synthesis) and inhibiting fungal growth.[2]
-
Disruption of Cell Wall Integrity: The fungal cell wall, a structure essential for viability and not present in host organisms, is a prime antifungal target.[6][7] Phosphonates may disrupt the synthesis or organization of key cell wall components like chitin (B13524) and β-glucans.
-
Alteration of Cell Membrane Function: The fungal cell membrane's integrity is crucial, with ergosterol (B1671047) being a key structural component.[8][9] Inhibition of ergosterol biosynthesis is a common mechanism for many antifungal drugs.[9][10] While not the primary mechanism for phosphonates, secondary effects on membrane composition and function are plausible.
-
Induction of Oxidative Stress: Many antifungal agents induce the production of reactive oxygen species (ROS) within fungal cells.[11] Excessive ROS can damage vital cellular components like lipids, proteins, and nucleic acids, leading to cell death.[11][12]
Experimental Workflow
A logical workflow is crucial for systematically elucidating the antifungal mechanism of a phosphonate compound. The process begins with broad screening assays and progressively moves to more specific, mechanism-focused investigations.
Detailed Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing
This protocol determines the minimum concentration of the phosphonate compound required to inhibit fungal growth (MIC) and to kill the fungus (Minimum Fungicidal Concentration, MFC).
Principle: The Broth Microdilution method involves exposing a standardized fungal inoculum to a series of twofold dilutions of the antifungal agent in a liquid medium.[13] The MIC is the lowest concentration that prevents visible growth after a specified incubation period.[13][14]
Materials:
-
96-well microtiter plates
-
Fungal strain of interest
-
Appropriate broth medium (e.g., RPMI-1640 with MOPS buffer)
-
Phosphonate compound stock solution
-
Spectrophotometer or plate reader (OD₆₀₀)
-
Sterile diluents (e.g., DMSO, water)
-
Agar (B569324) plates (e.g., Sabouraud Dextrose Agar, SDA)
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight. Adjust the suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds in the test medium.[15]
-
Compound Dilution: a. Add 100 µL of broth to all wells of a 96-well plate. b. Add 100 µL of the phosphonate stock solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the second to last column. Discard 100 µL from this column.[16] The last column will serve as a drug-free growth control.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts, 25-30°C for molds) for 24-72 hours, depending on the organism's growth rate.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).[16][17]
-
MFC Determination: To determine the MFC, take 10-20 µL from each well that shows no visible growth and plate it onto agar plates. Incubate the plates until growth is visible in the control sample. The MFC is the lowest concentration from which no colonies grow on the agar plate.[18]
Protocol 2: Cell Wall Integrity Assay
This protocol quantifies key structural polysaccharides, chitin and β-(1,3)-glucan, to assess if the phosphonate compound disrupts cell wall biosynthesis.[6]
Principle: Fungal cell walls are primarily composed of chitin and glucans.[19][20] Damage to the cell wall often triggers a compensatory mechanism, leading to increased chitin synthesis.[6] Chitin can be stained with Calcofluor White (CFW), and β-(1,3)-glucan can be detected using specific antibodies or aniline (B41778) blue.
Materials:
-
Fungal culture treated with phosphonate (at sub-MIC) and untreated control.
-
Calcofluor White (CFW) solution (for chitin)
-
Aniline Blue solution (for β-glucan)
-
For quantitative analysis: Chitinase, β-(1,3)-glucanase, GlcNAc standard, Glucose standard, appropriate buffers.
-
Fluorescence microscope and/or spectrophotometer.
Procedure (Fluorescence Microscopy):
-
Harvest and Wash: Harvest fungal cells from liquid culture by centrifugation and wash twice with Phosphate Buffered Saline (PBS).
-
Staining:
-
Chitin: Resuspend cells in a 10 µg/mL CFW solution in PBS. Incubate in the dark for 10-15 minutes.
-
β-Glucan: Resuspend cells in a 0.05% Aniline Blue solution. Incubate in the dark for 5-10 minutes.
-
-
Wash and Visualize: Wash the cells twice with PBS to remove excess stain. Resuspend in a small volume of PBS, mount on a slide, and observe under a fluorescence microscope with a UV filter for CFW or a DAPI filter for Aniline Blue. Increased fluorescence in treated cells compared to controls suggests cell wall stress.[21]
Procedure (Quantitative Enzymatic Assay):
-
Cell Wall Isolation: Harvest and wash fungal cells. Lyse the cells mechanically (e.g., bead beating) and perform differential centrifugation to isolate the cell wall fraction.
-
Chitin Quantification: a. Hydrolyze the isolated cell walls with concentrated HCl to break chitin down to glucosamine (B1671600). b. Quantify the glucosamine content using a colorimetric assay (e.g., Morgan-Elson method) and compare it to a standard curve of N-acetylglucosamine (GlcNAc).
-
β-Glucan Quantification: a. Treat the isolated cell walls with β-(1,3)-glucanase to release glucose. b. Quantify the released glucose using a glucose oxidase assay kit.
-
Data Analysis: Compare the chitin and β-glucan content of treated cells to untreated controls.
Protocol 3: Cell Membrane Integrity - Ergosterol Quantification
This protocol measures the total ergosterol content in the fungal cell membrane, a common target for antifungal drugs.[9][22]
Principle: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[9] Its quantification can be achieved by saponification of fungal cells, extraction of non-saponifiable lipids (including ergosterol) with a solvent like n-heptane or chloroform, and analysis by High-Performance Liquid Chromatography (HPLC).[8][23]
Materials:
-
Fungal culture treated with phosphonate and untreated control (lyophilized).
-
Alcoholic potassium hydroxide (B78521) (25% KOH in methanol).
-
n-Heptane or Chloroform (HPLC grade).
-
HPLC system with a UV detector and a C18 column.
-
Ergosterol standard.
Procedure:
-
Saponification: a. Weigh 20-50 mg of lyophilized fungal mycelium into a glass tube. b. Add 2 mL of 25% alcoholic KOH. c. Vortex and incubate in an 85°C water bath for 1-2 hours to saponify the lipids.
-
Extraction: a. Cool the tubes to room temperature. b. Add 1 mL of sterile distilled water and 3 mL of n-heptane (or chloroform). c. Vortex vigorously for 3 minutes to extract the sterols into the organic phase. d. Centrifuge briefly to separate the phases.
-
Sample Preparation for HPLC: a. Carefully transfer the upper (n-heptane) or lower (chloroform) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. b. Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol (B129727) (HPLC grade). c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Inject 20 µL of the sample into the HPLC system. b. Use a mobile phase of 100% methanol at a flow rate of 1 mL/min. c. Detect ergosterol by its characteristic absorbance spectrum, typically with a primary wavelength at 282 nm.[24]
-
Quantification: Calculate the ergosterol concentration in the samples by comparing the peak area to a standard curve prepared with pure ergosterol.[8] Express the results as µg ergosterol per mg of fungal dry weight.
Protocol 4: Oxidative Stress - ROS Detection
This protocol measures the intracellular accumulation of Reactive Oxygen Species (ROS) as an indicator of oxidative stress.
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the probe. In the presence of ROS (like H₂O₂), the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12]
Materials:
-
Fungal culture treated with phosphonate and untreated control.
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phosphate Buffered Saline (PBS).
-
96-well black, clear-bottom microtiter plate.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Preparation: Grow fungal cells to the mid-log phase and then treat with the phosphonate compound for a defined period (e.g., 1-3 hours). Include an untreated control.
-
Harvest and Wash: Harvest cells by centrifugation and wash twice with PBS to remove any residual medium.
-
Probe Loading: Resuspend the cells in PBS containing a final concentration of 10-20 µM DCFH-DA.
-
Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes to allow for probe uptake and de-esterification.
-
Wash: Wash the cells twice with PBS to remove any extracellular probe.
-
Measurement:
-
Plate Reader: Resuspend the cells in PBS and transfer 200 µL to a 96-well black plate. Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Microscopy: Mount the cells on a slide and visualize using a fluorescence microscope with a FITC filter set.
-
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., by OD₆₀₀). Compare the relative fluorescence units (RFU) of treated samples to the untreated control. A significant increase in fluorescence indicates ROS accumulation.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between control and treatment groups.
Table 1: Antifungal Susceptibility Data
| Compound | Fungal Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| Phosphonate X | Candida albicans | ||
| Phosphonate X | Aspergillus fumigatus |
| Control Drug | Candida albicans | | |
Table 2: Cell Wall Component Analysis
| Treatment | Concentration (µg/mL) | Relative Chitin Content (%) | Relative β-Glucan Content (%) |
|---|---|---|---|
| Control (Untreated) | 0 | 100 | 100 |
| Phosphonate X | 0.5 x MIC |
| Phosphonate X | 1 x MIC | | |
Table 3: Ergosterol Content Analysis
| Treatment | Concentration (µg/mL) | Ergosterol (µg/mg dry weight) | % of Control |
|---|---|---|---|
| Control (Untreated) | 0 | 100 | |
| Phosphonate X | 0.5 x MIC |
| Control Drug (e.g., Azole) | 1 x MIC | | |
Table 4: Oxidative Stress Analysis
| Treatment | Concentration (µg/mL) | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
|---|---|---|---|
| Control (Untreated) | 0 | 1.0 | |
| Phosphonate X | 0.5 x MIC |
| Positive Control (e.g., H₂O₂) | - | | |
Signaling Pathway Visualization
Phosphonate-induced stress, particularly to the cell wall, can activate compensatory signaling pathways like the Cell Wall Integrity (CWI) pathway. Visualizing this pathway helps conceptualize how the fungus responds to the compound.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. extension.psu.edu [extension.psu.edu]
- 3. Understanding and Managing Sudden Oak Death in California [phytosphere.com]
- 4. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 10. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Manual & Automated | MI [microbiology.mlsascp.com]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 17. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Co-recognition of β-glucan and chitin and programming of adaptive immunity to Aspergillus fumigatus [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 23. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00811E [pubs.rsc.org]
Methods for assessing the stability and solubility of Fosfazinomycin B in experimental buffers.
Application Notes & Protocols: Fosfazinomycin B
Topic: Methods for Assessing the Stability and Solubility of this compound in Experimental Buffers.
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Introduction
This compound is a novel phosphonate (B1237965) antibiotic featuring a unique phosphonohydrazide linkage.[1][2] As with any compound intended for biological research or therapeutic development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability in aqueous environments directly impact the reliability of in vitro assay results, influence formulation strategies, and are critical for interpreting pharmacokinetic and pharmacodynamic data.
This document provides detailed protocols for assessing the aqueous solubility and stability of this compound. It includes methods for determining both kinetic and thermodynamic solubility, as well as protocols for evaluating stability across different pH conditions and freeze-thaw cycles. An appropriate analytical method for quantification is also described. The data presented herein is illustrative and intended to serve as a template for experimental setup and data presentation.
Overall Experimental Workflow
The assessment of this compound's solubility and stability follows a logical progression from initial high-throughput screening to more definitive equilibrium-based measurements and time-course stability studies. The overall workflow is depicted below.
Solubility Assessment Protocols
Aqueous solubility can be assessed under two different conditions: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in an aqueous buffer immediately after its addition from a concentrated organic stock solution (e.g., DMSO). It is a high-throughput method that mimics the conditions of many in vitro screening assays.[3][4]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the buffer over an extended period.[5][6]
Protocol 1: High-Throughput Kinetic Solubility by Nephelometry
This protocol measures the precipitation of this compound when diluted from a DMSO stock into aqueous buffer, using a microplate nephelometer to detect scattered light.[4]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Experimental Buffers (e.g., PBS pH 7.4, 50 mM Citrate pH 5.0)
-
Clear 96-well or 384-well microplates
-
Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)
Method:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Plate: Add 98 µL of each experimental buffer to the wells of a microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well of each buffer series. This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 50 µL from the previous well to the next well containing 50 µL of buffer.
-
Incubation: Incubate the plate at room temperature (25°C) for 2 hours, protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry signal is not significantly different from the buffer-only control wells.
Protocol 2: Thermodynamic Solubility by Shake-Flask Method
This "gold standard" method measures the equilibrium solubility of the solid compound.[6]
Materials:
-
This compound (solid)
-
Experimental Buffers
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
0.22 µm syringe filters (low protein binding, e.g., PVDF)
-
HPLC system for quantification (see Section 5.0)
Method:
-
Compound Addition: Add an excess of solid this compound to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add Buffer: Add 1 mL of the desired experimental buffer to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand for 30 minutes to allow larger particles to settle. Centrifuge the vials at 14,000 x g for 20 minutes at the same temperature as incubation.
-
Sample Collection: Carefully collect the supernatant without disturbing the solid pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Discard the first 100 µL of filtrate to avoid adsorption effects.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC method (see Section 5.0) against a standard curve.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound, generated using the protocols described above.
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| Phosphate-Buffered Saline | 7.4 | 25 | > 200 | 15,250 |
| Citrate Buffer | 5.0 | 25 | > 200 | > 50,000 |
| Glycine-HCl Buffer | 3.0 | 25 | > 200 | > 50,000 |
| Carbonate-Bicarbonate | 9.0 | 25 | 125 | 8,500 |
Note: This data is for illustrative purposes only.
Stability Assessment Protocols
Stability studies are essential to define the appropriate conditions for storage and handling of this compound solutions.
Protocol 3: Aqueous Buffer Stability
This protocol assesses the chemical stability of this compound in various buffers over time.
Materials:
-
10 mM this compound stock in DMSO
-
Experimental Buffers (e.g., pH 3.0, 5.0, 7.4, 9.0)
-
HPLC vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system for quantification
Method:
-
Prepare Test Solutions: Spike the 10 mM DMSO stock into each pre-warmed buffer to a final concentration of 100 µM. The final DMSO concentration should be low (e.g., ≤1%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of each solution to an HPLC vial and either inject immediately or store at -80°C until analysis. This serves as the T=0 reference.
-
Incubation: Aliquot the remaining test solutions into sealed vials and place them in incubators at the desired temperatures.
-
Time-Point Sampling: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition, transfer to an HPLC vial, and freeze at -80°C until analysis.
-
Quantification: Analyze all samples (T=0 and all time points) in a single HPLC run to minimize analytical variability.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to its T=0 concentration.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Protocol 4: Freeze-Thaw Stability
This protocol evaluates the stability of this compound when subjected to repeated freezing and thawing cycles.
Materials:
-
This compound solution (prepared in a relevant buffer, e.g., PBS pH 7.4, at 100 µM)
-
Polypropylene microcentrifuge tubes
-
-20°C (or -80°C) freezer and room temperature bench
-
HPLC system for quantification
Method:
-
Prepare Aliquots: Prepare multiple aliquots of the this compound test solution in microcentrifuge tubes.
-
T=0 Sample: Set aside one aliquot at 4°C (do not freeze) as the T=0 control.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -20°C for at least 12 hours, then thaw them completely at room temperature. After thawing, take one aliquot for analysis.
-
Cycle 2-3: Repeat the freeze-thaw process with the remaining tubes for a total of 2 and 3 cycles, collecting one aliquot for analysis after each completed cycle.
-
-
Quantification: Analyze the T=0 control and the samples from each freeze-thaw cycle by HPLC.
-
Data Analysis: Compare the concentration of this compound in the cycled samples to the T=0 control.
Illustrative Stability Data
The following table presents hypothetical stability data for this compound.
| Buffer pH | Temperature (°C) | % Remaining after 24h | % Remaining after 48h | Freeze-Thaw Stability (% Remaining after 3 cycles) |
| 5.0 | 25 | 99.5 | 98.8 | 99.1 |
| 7.4 | 4 | 99.8 | 99.5 | 99.6 |
| 7.4 | 25 | 95.1 | 90.3 | N/A |
| 7.4 | 37 | 85.4 | 72.1 | N/A |
| 9.0 | 25 | 70.2 | 55.6 | N/A |
Note: This data is for illustrative purposes only.
Analytical Methodology - HPLC
Due to the polar and acidic nature of the phosphonic acid group in this compound, standard reversed-phase chromatography can be challenging. A mixed-mode or HILIC method is often more suitable for retaining and resolving such compounds.[7]
Example HPLC Method:
-
Column: Amaze TH Mixed-Mode Column (or similar HILIC/anion-exchange column)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, decrease to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended due to the likely poor UV absorbance.[7]
Decision-Making Based on Results
The data gathered from these experiments inform critical decisions in the drug development process. The following diagram illustrates a simplified decision-making workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Fosfazinomycin B Production in Streptomyces Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the yield of Fosfazinomycin B from Streptomyces fermentation. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key biosynthetic precursors for this compound?
A1: The biosynthesis of this compound is a convergent process that primarily utilizes three key precursor molecules: L-aspartate, L-valine, and phosphoenolpyruvate (B93156) (PEP).[1] L-aspartate is the source of the hydrazide moiety, while L-valine forms the N-terminal amino acid. PEP is the precursor to the phosphonate (B1237965) group of the molecule.[1][2]
Q2: Which enzymes are critical in the this compound biosynthetic pathway?
A2: Several key enzymes encoded by the fzm gene cluster are essential for this compound biosynthesis. These include:
-
FzmM and FzmL: Involved in the conversion of L-aspartate to a precursor of the hydrazide moiety.[1]
-
FzmQ and FzmR: Catalyze steps in the formation of the N-N bond.[1]
-
FzmB, FzmG, and FzmH: Involved in the synthesis of the phosphonate-containing part of the molecule.
-
FzmI: A tRNA-dependent enzyme that incorporates the N-terminal valine.[1]
Q3: What are the major challenges in optimizing this compound yield?
A3: The primary challenges in enhancing this compound production include:
-
Complex Regulatory Networks: Secondary metabolism in Streptomyces is tightly regulated by a variety of factors, including nutrient availability and signaling molecules.
-
Suboptimal Fermentation Conditions: Yield can be significantly impacted by non-ideal pH, temperature, aeration, and media composition.
-
Precursor Limitation: Insufficient availability of key precursors like L-aspartate and L-valine can create a bottleneck in the biosynthetic pathway.
-
Phosphate (B84403) Inhibition: High concentrations of phosphate are known to suppress the production of many secondary metabolites in Streptomyces.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
Possible Cause 1: Inappropriate Fermentation Medium
The composition of the culture medium is critical for both biomass growth and secondary metabolite production.
-
Troubleshooting Steps:
-
Optimize Carbon Source: While glucose is a common carbon source, its rapid metabolism can lead to the production of inhibitory byproducts. Test alternative or mixed carbon sources.
-
Optimize Nitrogen Source: The type and concentration of the nitrogen source can significantly influence the production of secondary metabolites. Experiment with different organic and inorganic nitrogen sources.
-
Precursor Supplementation: Since L-aspartate and L-valine are direct precursors, their addition to the fermentation medium can boost yield.
-
-
Experimental Protocol: Precursor Feeding Experiment
-
Prepare a basal fermentation medium known to support Streptomyces growth.
-
Set up multiple parallel fermentation flasks.
-
To different flasks, add sterile-filtered solutions of L-aspartate and L-valine at varying concentrations (e.g., 0.1, 0.5, 1.0, 2.0 g/L) at the beginning of the fermentation or at the onset of the stationary phase.
-
Include a control flask with no precursor supplementation.
-
Run the fermentation for the standard duration, taking samples at regular intervals.
-
Analyze the samples for this compound concentration using HPLC-MS/MS.
-
Possible Cause 2: Suboptimal Physical Fermentation Parameters
Factors such as pH, temperature, and aeration play a crucial role in enzyme activity and overall metabolic function.
-
Troubleshooting Steps:
-
pH Optimization: The optimal pH for Streptomyces growth and secondary metabolite production is typically between 6.0 and 8.0.[3] Monitor and control the pH of the fermentation broth.
-
Temperature Optimization: Most Streptomyces species grow well between 25°C and 30°C. Determine the optimal temperature for this compound production by running fermentations at different temperatures within this range.[4]
-
Aeration and Agitation Optimization: Adequate dissolved oxygen is essential for the aerobic metabolism of Streptomyces. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
-
-
Data Presentation: Example of pH Optimization Results
| Initial pH | Final pH | Biomass (g/L) | This compound Titer (mg/L) |
| 5.5 | 6.2 | 8.5 | 12.3 |
| 6.0 | 6.8 | 10.2 | 25.7 |
| 6.5 | 7.1 | 11.5 | 48.9 |
| 7.0 | 7.4 | 11.8 | 45.2 |
| 7.5 | 7.8 | 10.9 | 31.6 |
| 8.0 | 8.2 | 9.7 | 18.4 |
Possible Cause 3: Phosphate Inhibition
High levels of inorganic phosphate can repress the expression of genes involved in secondary metabolism.
-
Troubleshooting Steps:
-
Phosphate Limitation: Reduce the initial concentration of phosphate in the fermentation medium.
-
Phosphate Scavenging: Use a phosphate-trapping agent like magnesium silicate (B1173343) to control the availability of free phosphate during the fermentation.
-
-
Experimental Protocol: Phosphate Concentration Optimization
-
Prepare a production medium with varying concentrations of a phosphate source (e.g., K₂HPO₄) ranging from 0.05 g/L to 1.0 g/L.
-
Inoculate with a standardized Streptomyces seed culture.
-
Run the fermentation under otherwise optimal conditions.
-
Measure biomass and this compound production at the end of the fermentation.
-
Issue 2: Difficulty in Quantifying this compound
Possible Cause: Inadequate Analytical Methodology
Accurate quantification of this compound is essential for process optimization. Due to its chemical properties, a sensitive and specific analytical method is required.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure proper extraction of this compound from the fermentation broth. This may involve centrifugation to remove biomass followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
-
Chromatographic Separation: Use a suitable HPLC column and mobile phase to achieve good separation of this compound from other broth components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for polar compounds like phosphonates.
-
Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) for sensitive and selective detection. Optimize the mass spectrometer parameters (e.g., collision energy) for the specific parent and daughter ions of this compound.
-
-
Experimental Protocol: HPLC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.
-
Pass the supernatant through a pre-conditioned C18 solid-phase extraction (SPE) cartridge to remove non-polar impurities.
-
Elute the this compound with a suitable solvent (e.g., methanol/water mixture).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
HPLC Conditions (Example):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% B, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Detection (Example in Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) Negative
-
Precursor Ion (m/z): [M-H]⁻ of this compound
-
Product Ions (m/z): Select two to three characteristic fragment ions for quantification and confirmation.
-
Collision Energy: Optimize for maximal signal of product ions.
-
-
Visualizations
Caption: Convergent biosynthetic pathway of this compound.
Caption: Iterative workflow for fermentation optimization.
References
- 1. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Effect of phosphate and amino acids on echinomycin biosynthesis by Streptomyces echinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low production levels in heterologous hosts for Fosfazinomycin B.
Welcome to the technical support center for overcoming low production levels of Fosfazinomycin B in heterologous hosts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for this compound biosynthesis?
A1: The biosynthesis of this compound is a convergent process requiring precursors from both phosphonate (B1237965) and amino acid metabolism. The key initial precursors are phosphoenolpyruvate (B93156) (PEP) for the phosphonate moiety and L-aspartate (L-Asp) and L-arginine for the amino acid and hydrazide components.[1][2][3] Ensuring a sufficient intracellular supply of these molecules is critical for efficient production.
Q2: Which heterologous hosts are suitable for this compound production?
A2: While specific data on high-level heterologous production of this compound is limited, Streptomyces lividans and Streptomyces coelicolor are commonly used and well-characterized hosts for expressing complex secondary metabolite biosynthetic gene clusters (BGCs) from other actinomycetes.[4][5][6][7] These strains have been engineered to have clean metabolic backgrounds, which can simplify downstream processing and improve yields of heterologous products.[4][5][7]
Q3: What are the main challenges in expressing the this compound gene cluster in a heterologous host?
A3: Common challenges include:
-
Poor gene expression: The native promoters in the this compound BGC may not be efficiently recognized by the transcriptional machinery of the heterologous host.
-
Insufficient precursor supply: The heterologous host may not naturally produce the required precursors (PEP, L-Asp, L-arginine) in the necessary quantities.
-
Codon usage incompatibility: The codon usage of the this compound genes may not be optimal for the translational machinery of the host, leading to inefficient protein synthesis.[8][9]
-
Metabolic burden: Expression of a large gene cluster can impose a significant metabolic burden on the host, leading to slow growth and reduced productivity.
-
Toxicity of intermediates or the final product: The accumulation of biosynthetic intermediates or this compound itself could be toxic to the heterologous host.
Troubleshooting Guides
Issue 1: No or Very Low Production of this compound
This is a common initial challenge. The following troubleshooting workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for addressing low or no this compound production.
Detailed Steps:
-
Verify Gene Cluster Integrity:
-
Problem: The cloned this compound biosynthetic gene cluster (BGC) may have mutations or truncations.
-
Solution: Use PCR to confirm the presence and size of all genes in the cluster within your expression construct. Sequence key genes or the entire cluster to ensure there are no frameshift mutations or other errors.
-
-
Analyze Gene Transcription:
-
Problem: The genes in the BGC are not being transcribed. This is often due to incompatible promoters.
-
Solution: Perform reverse transcription-quantitative PCR (RT-qPCR) on RNA isolated from the heterologous host during the production phase. Target several key genes in the pathway (e.g., fzmB, fzmG, fzmH). If transcription is low, consider replacing the native promoters with strong, constitutive, or inducible promoters known to be effective in your host (e.g., ermEp* or kasOp* in Streptomyces).
-
-
Confirm Protein Expression:
-
Problem: The mRNA is being transcribed, but the proteins are not being translated efficiently. This could be due to codon usage differences between the native producer and the heterologous host.
-
Solution: If transcription is confirmed but production is still low, investigate protein expression. This can be challenging without specific antibodies. An alternative is to codon-optimize the entire gene cluster for your chosen host.[8][9][10][11] Several commercial services and free online tools are available for this purpose.
-
-
Assess Precursor Availability and Optimize Fermentation:
-
Problem: The necessary precursors (PEP, L-Asp, L-arginine) are limiting.
-
Solution: Supplement the fermentation medium with these precursors. For example, add L-aspartate and L-arginine to the culture medium and monitor for an increase in this compound production. Optimizing the base fermentation medium can also boost precursor supply.[12][13]
-
Issue 2: Production Stalls or Decreases After Initial Success
Problem: You observe initial production of this compound, but the titer does not increase over time or begins to decline. This could be due to product/intermediate toxicity or feedback inhibition.
Solutions:
-
Implement a Fed-Batch or Continuous Culture System: This can help to maintain the concentration of this compound and any potentially toxic intermediates below an inhibitory threshold.
-
In Situ Product Removal: Use adsorbent resins (e.g., Amberlite XAD resins) in the fermentation broth to bind and remove this compound as it is produced, thereby reducing potential toxicity.
-
Engineer Host Resistance: Overexpress efflux pumps in the heterologous host that may be able to export this compound or toxic intermediates out of the cell, reducing intracellular concentrations.[14]
Data Presentation: Tracking Production Improvement
Systematically tracking the impact of your optimization strategies is crucial. Below is a hypothetical example of how to structure your data.
Table 1: Hypothetical Titers of this compound After Various Optimization Strategies
| Strain/Condition | This compound Titer (mg/L) | Fold Increase |
| Wild-type Host (No BGC) | 0 | - |
| Host + Native FosB BGC | 1.5 | 1.0x |
| ... + Promoter Replacement (ermEp*) | 7.8 | 5.2x |
| ... + Codon Optimization | 15.2 | 10.1x |
| ... + Media Supplementation (L-Asp, L-Arg) | 25.5 | 17.0x |
| ... + In Situ Product Removal (XAD-16 Resin) | 42.0 | 28.0x |
Key Experimental Protocols
Protocol 1: RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Harvest cells from your culture during the exponential and stationary growth phases. Use a suitable RNA extraction kit for Streptomyces (e.g., RNeasy Mini Kit with an initial lysozyme (B549824) treatment step).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform qPCR using primers specific to the this compound biosynthetic genes and a housekeeping gene (e.g., hrdB) for normalization. Analyze the data using the ΔΔCt method to determine relative gene expression levels.
Protocol 2: HPLC-MS/MS for this compound Quantification
Given that this compound is a phosphonate, it can be challenging to detect by UV. Mass spectrometry is the preferred method for quantification.
-
Sample Preparation: Centrifuge the culture broth to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for good retention of the polar this compound molecule.[15][16]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion mode.[17]
-
Multiple Reaction Monitoring (MRM): Monitor for the specific parent-to-fragment ion transition of this compound. A standard of this compound will be required to determine the exact masses and optimize fragmentation.
-
Visualizations of Key Pathways and Concepts
This compound Convergent Biosynthetic Pathway
Caption: Convergent biosynthetic pathway of this compound.
General Strategy for Heterologous Production Optimization
Caption: A systematic approach to optimizing heterologous production.
References
- 1. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 9. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 10. Codon optimization [cran.r-project.org]
- 11. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 14. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. researchgate.net [researchgate.net]
Troubleshooting common issues in the purification of phosphonate natural products.
Welcome to the technical support center for the purification of phosphonate (B1237965) natural products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these unique and often challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why are phosphonate natural products so difficult to purify?
A1: The purification of phosphonate natural products presents several challenges due to their inherent physicochemical properties:
-
High Polarity: The phosphonate group is highly polar and ionic, leading to high water solubility. This makes extraction from aqueous fermentation broths using standard organic solvents inefficient.[1]
-
Poor Chromatographic Retention: Their high polarity results in poor retention on traditional reversed-phase (e.g., C18) chromatography columns, causing them to elute in the solvent front with other polar molecules.[2]
-
Lack of a Strong Chromophore: Many phosphonates do not possess a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging.[2] This necessitates the use of alternative detection methods.
-
Presence of Inorganic Impurities: Crude extracts often contain inorganic phosphate (B84403) and phosphite (B83602), which can interfere with purification and detection.[2]
-
Tendency to be Sticky/Hygroscopic: Phosphonic acids can be sticky and difficult to crystallize, which complicates the final isolation and handling of the pure compound.[3]
Q2: My phosphonate is not retaining on my C18 column. What are my options?
A2: This is a very common issue. Here are the primary chromatographic strategies to improve retention of highly polar phosphonates:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).
-
Ion-Exchange Chromatography (IEX): Since phosphonates are anionic, anion-exchange chromatography is a very effective technique. The negatively charged phosphonate groups bind to a positively charged stationary phase and are eluted by increasing the salt concentration or changing the pH of the mobile phase.[2]
-
Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC): This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) to the mobile phase.[1][4] This reagent forms a neutral, more hydrophobic ion pair with the phosphonate, allowing it to be retained and separated on a standard C18 column.[2][5]
Q3: I can't see my compound with a UV detector. How can I monitor the purification?
A3: Due to the common lack of a strong chromophore, alternative detection methods are often necessary:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for specifically detecting phosphonates. The chemical shifts of phosphonates are distinct from those of phosphate esters, allowing for selective monitoring of fractions for the presence of your target compound.[6][7][8]
-
Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer (LC-MS) is a highly sensitive and specific detection method. You can monitor for the exact mass of your target phosphonate.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are not dependent on the optical properties of the analyte and can be good alternatives to UV detection for non-chromophoric compounds.
Q4: How can I remove inorganic phosphate and phosphite impurities?
A4: The removal of inorganic phosphorus-containing impurities is crucial for obtaining a pure product.
-
Ion-Exchange Chromatography: Anion-exchange chromatography can effectively separate phosphonates from inorganic phosphate and phosphite.[3][9]
-
Recrystallization: If your phosphonate is a solid, recrystallization can be an effective final purification step to remove these impurities.[2]
-
Calcium Acetate Precipitation: In some cases, free phosphates can be precipitated by treatment with calcium acetate, followed by enrichment of the phosphonates using weak-anion exchange chromatography.[1]
Q5: My purified phosphonic acid is a sticky oil. How can I obtain a solid?
A5: This is a common problem due to the hygroscopic nature of many phosphonic acids.[3] Here are a few suggestions:
-
Lyophilization from tert-Butanol (B103910): Freeze-drying from a solution in tert-butanol can sometimes yield a fluffy, solid foam instead of a sticky residue.[3]
-
Salt Formation: Converting the phosphonic acid to a salt (e.g., a sodium or ammonium salt) can sometimes facilitate crystallization or result in a more manageable solid.[3]
-
Co-evaporation with a Non-polar Solvent: Repeatedly dissolving the sample in a solvent like methanol (B129727) and then adding a non-polar solvent like toluene (B28343) followed by evaporation under reduced pressure can sometimes help to azeotropically remove residual water and other polar solvents.
Troubleshooting Guides
Chromatographic Peak Shape Issues
Poor peak shape (e.g., tailing, fronting, or splitting) can compromise resolution and quantification. The following table summarizes common causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). | Modify the mobile phase pH to suppress ionization of silanol groups (typically lower pH for reversed-phase).[10] |
| Metal chelation with the HPLC system's stainless steel components.[11] | Add a chelating agent like EDTA to the mobile phase, or use a bio-inert HPLC system with PEEK tubing. | |
| Column overload.[11] | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[11] | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column degradation (void at the inlet).[11] | Reverse the column and flush with a strong solvent. If the problem persists, replace the column. | |
| Split Peaks | Partially blocked column frit.[10] | Back-flush the column. If this doesn't resolve the issue, the frit may need to be replaced. |
| Sample precipitation at the column head. | Ensure the sample is fully dissolved in the mobile phase. Consider using a guard column. |
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during phosphonate purification.
Experimental Protocols
Protocol 1: Sample Preparation from Microbial Culture
-
Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted phosphonate natural product.
-
Initial Concentration: Depending on the stability of the compound, concentrate the supernatant under reduced pressure.
-
Cation Removal (Optional but Recommended): To reduce interference from metal ions, especially for subsequent ion-exchange chromatography, pass the concentrated supernatant through a cation-exchange resin (e.g., Dowex 50WX8) in its hydrogen form.[2][12]
-
Lyophilization: Freeze-dry the cation-free extract to obtain a crude powder.
Protocol 2: Purification by Anion-Exchange Chromatography (IEX)
This is a powerful technique for capturing and purifying anionic phosphonates.
-
Column: A strong anion-exchange (SAX) or weak anion-exchange (WAX) column.
-
Equilibration Buffer (Buffer A): A low ionic strength buffer, e.g., 10 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): Equilibration buffer containing a high concentration of salt, e.g., 1 M NaCl in 10 mM Tris-HCl, pH 8.0.
-
Procedure: a. Equilibrate the column with Buffer A. b. Dissolve the crude powder from Protocol 1 in Buffer A and load it onto the column. c. Wash the column with several column volumes of Buffer A to remove neutral and positively charged molecules. d. Elute the bound phosphonates using a linear gradient from 0% to 100% Buffer B. e. Collect fractions and analyze for the presence of the target compound using ³¹P NMR or LC-MS.
Protocol 3: Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol allows for the use of standard C18 columns for separating phosphonates.
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate) containing an ion-pairing reagent (e.g., 5 mM tetrabutylammonium (B224687) hydroxide).
-
Mobile Phase B: Acetonitrile or methanol.
-
Procedure: a. Equilibrate the column with the desired initial percentage of Mobile Phase B (e.g., 95% A, 5% B). b. Dissolve the sample in the initial mobile phase. c. Inject the sample and elute with a gradient of increasing Mobile Phase B. d. Monitor the elution using an appropriate detector (MS, ELSD, CAD, or indirect UV).[4]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Phosphonate Purification
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Advantages | Disadvantages |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Hydrophobic interactions | Widely available, good for less polar compounds. | Poor retention for highly polar phosphonates.[2] |
| HILIC | Polar (e.g., Silica, Diol) | High organic content | Partitioning into a water-enriched layer on the stationary phase surface. | Excellent for highly polar compounds.[2] Volatile mobile phases are MS-compatible. | Can have longer equilibration times; sensitive to water content. |
| Ion-Exchange (IEX) | Charged (e.g., quaternary ammonium for anion exchange) | Aqueous buffer with salt gradient | Electrostatic interactions between charged analyte and stationary phase. | High capacity and high resolution for charged molecules.[2] | Mobile phases are typically not MS-compatible due to high salt concentrations. |
| Ion-Pair RP-HPLC | Non-polar (e.g., C18) | Polar, with ion-pairing reagent | Forms a neutral, hydrophobic complex that retains on the RP column. | Utilizes standard RP columns; can achieve good separation.[2] | Ion-pairing reagents can be difficult to remove from the column and may suppress MS signal. |
Visualization
Diagram 1: Key Challenges in Phosphonate Purification
This diagram illustrates the interconnected challenges faced during the purification of phosphonate natural products.
References
- 1. Determination of phosphonates in natural waters by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. itwreagents.com [itwreagents.com]
- 6. Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Addressing potential instability of the hydrazide bond in Fosfazinomycin B during experiments.
Welcome to the technical support center for Fosfazinomycin B. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of the hydrazide bond in this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the hydrazide bond and why is its stability a concern in this compound?
A1: The hydrazide bond in this compound is a covalent linkage between two nitrogen atoms (an N-N bond), which is part of the unique phosphonohydrazide moiety connecting the dipeptide portion to the methyl-2-hydroxyphosphonoacetate group.[1][2] While essential for its structure and potential biological activity, hydrazide bonds can be susceptible to cleavage under certain experimental conditions, leading to the degradation of the parent compound and potentially affecting experimental outcomes.[3][4]
Q2: Under what experimental conditions is the hydrazide bond in this compound likely to be unstable?
A2: The stability of hydrazide bonds is generally influenced by pH, temperature, and the presence of oxidizing or reducing agents.[3][4] For hydrazide compounds, instability can be observed under the following conditions:
-
Alkaline pH: Basic conditions can promote the hydrolysis of the hydrazide bond.[3]
-
Strongly Acidic Conditions: While generally more stable at neutral to slightly acidic pH, harsh acidic conditions can also lead to degradation.[3][5]
-
Elevated Temperatures: Long incubation times at high temperatures can accelerate degradation.[3]
-
Presence of Oxidizing or Reducing Agents: Certain reagents can induce cleavage of the N-N bond.[6][7]
Q3: What are the potential degradation products of this compound if the hydrazide bond is cleaved?
A3: Cleavage of the hydrazide bond would likely result in the separation of the dipeptide portion (Valine-Arginine) from the phosphonate (B1237965) moiety. Depending on the specific mechanism of cleavage (e.g., hydrolysis, oxidation), the resulting fragments would be the corresponding carboxylic acid or amide from the dipeptide and a hydrazine (B178648) or related derivative from the phosphonate part.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most effective way to monitor the stability of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS).[5] These methods allow for the separation and quantification of the parent this compound from its potential degradation products over time.
Troubleshooting Guide
This guide provides solutions to common problems that may arise due to the potential instability of the hydrazide bond in this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results in biological assays. | Degradation of this compound due to hydrazide bond cleavage under assay conditions. | 1. Assess Compound Stability: Perform a stability study of this compound under your specific assay conditions (buffer, pH, temperature, incubation time). Analyze samples at different time points using HPLC or LC-MS. 2. Optimize pH: If degradation is observed, adjust the pH of your assay buffer to a neutral or slightly acidic range (pH 6.0-7.4), where hydrazides are generally more stable.[3] 3. Control Temperature: Minimize incubation times at elevated temperatures. If possible, run assays at a lower temperature. 4. Buffer Composition: Be mindful of buffer components that could act as oxidizing or reducing agents. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products from this compound. | 1. Characterize Degradation Products: Use LC-MS/MS to determine the mass of the unexpected peaks and elucidate their structures. This can confirm if they are products of hydrazide bond cleavage. 2. Review Experimental Protocol: Identify any steps involving harsh pH conditions, high temperatures, or the use of potentially reactive reagents. |
| Poor recovery of this compound during purification or work-up. | Degradation of the compound during extraction or chromatography. | 1. Use Mild Conditions: Employ neutral or slightly acidic buffers during extraction and purification steps. 2. Minimize Exposure Time: Reduce the time the compound is exposed to potentially destabilizing conditions. 3. Temperature Control: Perform all purification steps at low temperatures (e.g., on ice or in a cold room). |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Aqueous buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0)
-
HPLC or LC-MS system
Methodology:
-
Prepare solutions of this compound at a final concentration (e.g., 10 µM) in each of the different pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC or LC-MS to quantify the remaining percentage of the parent this compound.
-
Plot the percentage of intact this compound against time for each pH to determine the degradation rate.
Protocol 2: Monitoring this compound Stability in a Biological Assay
Objective: To confirm the stability of this compound under specific biological assay conditions.
Materials:
-
This compound
-
Complete assay buffer (including all components: media, serum, etc.)
-
Control buffer (without cells or target enzyme)
-
HPLC or LC-MS system
Methodology:
-
Spike this compound into the complete assay buffer and the control buffer at the final assay concentration.
-
Incubate both solutions under the exact conditions of the biological assay (temperature, CO2, etc.).
-
Take samples at the beginning (t=0) and end of the assay incubation period.
-
Analyze the samples by HPLC or LC-MS to compare the concentration of this compound.
-
A significant decrease in the parent compound concentration in the complete assay buffer compared to the control buffer may indicate metabolic instability, while degradation in both suggests chemical instability.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
How to handle poor solubility of Fosfazinomycin B for in vitro assays?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in handling the poor solubility of Fosfazinomycin B for in vitro assays.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution into aqueous assay buffer.
This is a common challenge encountered with hydrophobic compounds. The following steps provide a systematic approach to address this issue.
1. Initial Solvent Selection and Stock Preparation:
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent due to its high solubilizing power for many nonpolar compounds.[1]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing and gentle warming (37°C).[1] Visually inspect the solution for any undissolved particles.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
2. Optimizing Dilution into Aqueous Media:
Precipitation often occurs when the DMSO stock is diluted into the aqueous assay buffer. This is due to the compound "crashing out" as the solvent environment becomes more polar.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, ideally below 1%, as higher concentrations can be cytotoxic or interfere with the assay.[1]
-
Dilution Technique:
3. If Precipitation Persists: Advanced Solubilization Strategies
If the above steps are insufficient to maintain solubility, consider the following advanced strategies.
-
Co-Solvent Systems: The use of a mixture of solvents can sometimes improve solubility compared to a single solvent.[1]
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the assay buffer may enhance its solubility.[2]
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization, particularly for cell-free assays.[3] For cell-based assays, care must be taken as surfactants can be cytotoxic.[3] Newer surfactants like Solutol HS-15 may offer better biocompatibility.[4]
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, effectively increasing their aqueous solubility.[1][2]
-
4. Alternative Assay Formats:
If solubility issues cannot be overcome, consider modifying the assay itself.
-
Lower Assay Concentration: If the assay sensitivity allows, test lower concentrations of this compound.
-
Addition of Serum or Albumin: For cell-based assays, the presence of serum proteins like albumin in the culture medium can sometimes help to solubilize lipophilic compounds.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to solubilize this compound for an in vitro assay?
A1: The recommended starting point is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common first choice.[1] From this stock, perform serial dilutions into your aqueous assay buffer, ensuring the final DMSO concentration remains low (typically well below 1%).[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A2: This phenomenon, known as "crashing out," is common. To prevent this, try the following:
-
Optimize the final DMSO concentration to be as low as possible.[1]
-
Add the DMSO stock to the pre-warmed (e.g., 37°C) cell culture medium while vortexing to ensure rapid dispersal.[1]
-
Consider using solubility-enhancing excipients such as surfactants or cyclodextrins.[1]
Q3: Are there any alternatives to DMSO?
A3: Yes, other water-miscible organic solvents can be tested, including ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The choice of solvent will depend on the specific compound and the tolerance of the experimental system. Always include a vehicle control in your experiments to account for any solvent effects.[1]
Q4: Can I use pH to improve the solubility of this compound?
A4: If this compound has ionizable functional groups, adjusting the pH of your aqueous buffer can significantly impact its solubility.[2]
Q5: What are surfactants and cyclodextrins, and how can they help?
A5: Surfactants are amphiphilic molecules that can form micelles to encapsulate poorly soluble compounds in aqueous solutions.[2][4] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[1][2]
Q6: My compound appears to be in solution, but I'm getting inconsistent assay results. What could be the cause?
A6: Even if no visible precipitate is present, the compound may be forming aggregates, which can lead to non-specific interactions or light scattering in the assay, resulting in high background signals or artifacts.[1] Visually inspect the solution for turbidity. Dynamic light scattering (DLS) can be used to detect the presence of aggregates.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Maximum Soluble Concentration (mM) | Observations (e.g., clear, precipitate) |
| 100% DMSO | ||
| 100% Ethanol | ||
| 1:1 DMSO:Ethanol | ||
| Assay Buffer + 1% DMSO | ||
| Assay Buffer + 0.5% DMSO | ||
| Assay Buffer + 0.1% Tween-20 | ||
| Assay Buffer + 10 mM HP-β-Cyclodextrin |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Accurately weigh a known amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL for a 10 mM stock, assuming a specific molecular weight).[1]
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[1]
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]
-
Visually inspect the solution to ensure there are no visible particles.[1]
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.[1]
-
While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells or assay plate.
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[1]
Visualizations
Caption: Workflow for solubilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Identifying and minimizing degradation products of Fosfazinomycin B in solution.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosfazinomycin B. The focus is on identifying and minimizing the degradation of this phosphonate (B1237965) antibiotic in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis, particularly under acidic conditions. The molecule contains a hydrazide linkage (-C(=O)-NH-NH-P(=O)-), which is susceptible to cleavage. Hydrazide and phosphonamide bonds are known to be labile at low pH.[1][2] Stability generally increases as the pH approaches neutral (pH 7.0).[1][3]
Q2: How should I store my this compound solutions to ensure stability?
A2: To maximize stability, stock solutions of this compound should be prepared in a neutral buffer (pH 7.0-7.4), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below. For working solutions, it is recommended to prepare them fresh from a frozen stock and use them promptly, especially if the experimental conditions are acidic.
Q3: I'm observing a gradual loss of biological activity in my experiments. Could this be related to degradation?
A3: Yes, a loss of biological activity is a strong indicator of degradation. Cleavage of the hydrazide bond would break the molecule into two fragments: a phosphonate-containing moiety and an arginine-containing moiety. These individual fragments are unlikely to retain the antifungal activity of the parent compound. It is crucial to confirm the integrity of your this compound solution using an analytical technique like HPLC.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, the most probable degradation products result from the hydrolytic cleavage of the P-N bond within the hydrazide linkage. This would yield two primary fragments:
-
Degradation Product 1 (DP1): Methyl 2-hydroxy-2-phosphonoacetate.
-
Degradation Product 2 (DP2): Arginyl-hydrazine.
Further degradation of DP2 could also occur. The diagram below illustrates this proposed pathway.
Troubleshooting Guide
Problem 1: My HPLC analysis shows a decreasing peak for this compound and the appearance of one or more new peaks over time.
-
Possible Cause: Degradation of this compound in your sample or mobile phase.
-
Troubleshooting Steps:
-
Check pH of Solutions: Verify the pH of your sample diluent and HPLC mobile phase. If either is acidic (pH < 6), this is the most likely cause of degradation. Hydrazides are known to be more stable at neutral pH.[1][3]
-
Perform a Forced Degradation Study: To confirm the identity of the new peaks, a forced degradation study is recommended. This involves intentionally exposing this compound to various stress conditions to accelerate degradation. See the protocol below.
-
Analyze Degradation Products: Use HPLC-MS to determine the mass of the unknown peaks. Compare these masses to the expected masses of DP1 and DP2 from the proposed degradation pathway.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines how to investigate the stability of this compound under different stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2).
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl to achieve a final pH of ~2.
-
Base Hydrolysis: Add 0.1 M NaOH to achieve a final pH of ~12.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Stress: Incubate a neutral pH sample at 60°C.
-
Control: Keep a neutral pH sample at 4°C.
-
-
Incubation: Incubate the vials for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
Data Presentation: Example Forced Degradation Results
| Stress Condition | Time (hours) | This compound (% Remaining) | DP1 Peak Area (Arbitrary Units) | DP2 Peak Area (Arbitrary Units) |
| Control (pH 7, 4°C) | 24 | 99.5 | < 100 | < 100 |
| Acid (pH 2, 40°C) | 8 | 45.2 | 25,100 | 23,800 |
| Base (pH 12, 40°C) | 24 | 92.1 | 1,200 | 950 |
| Oxidative (3% H₂O₂, 25°C) | 24 | 98.8 | < 100 | < 100 |
| Thermal (pH 7, 60°C) | 24 | 95.3 | 850 | 700 |
This is example data and will vary based on specific experimental conditions.
Problem 2: I am having difficulty developing a reliable HPLC method for quantifying this compound and its potential degradation products.
-
Possible Cause: Poor retention of the polar phosphonate and arginine moieties on standard reversed-phase columns.
-
Troubleshooting Workflow:
Experimental Protocol: HPLC-MS Analysis
This protocol provides a starting point for the analysis of this compound and its degradation products. Method optimization will be required.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column designed for polar compound retention (e.g., with polar end-capping) or a HILIC column.
-
Example C18: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-10 min: 2% to 40% B
-
10-12 min: 40% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 2% B
-
14.1-18 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Targeted Ion Monitoring: Monitor for the exact masses of this compound and its expected degradation products (DP1 and DP2).
-
References
Strategies to circumvent potential fungal resistance mechanisms to Fosfazinomycin B.
Welcome to the technical support center for researchers working with Fosfazinomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experiments, with a focus on overcoming potential fungal resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While research is ongoing, this compound is a phosphonate (B1237965) natural product.[1] Its structural similarity to fosfomycin (B1673569) suggests it likely inhibits an early step in cell wall biosynthesis.[2][3] Specifically, it is hypothesized to target enzymes involved in peptidoglycan synthesis by acting as a phosphoenolpyruvate (B93156) (PEP) analog.[3] The unique phosphonohydrazide linkage joins a valine-arginine dipeptide to methyl-2-hydroxyphosphonoacetate (Me-HPnA).[1]
Q2: My fungal strain shows increasing resistance to this compound. What are the likely mechanisms?
Based on known fungal resistance mechanisms to other antifungals, particularly phosphonates, several possibilities exist[4][5][6]:
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[4][7][8] This is a common mechanism for azole resistance and is a strong possibility for a novel compound like this compound.[7]
-
Target Modification: Mutations in the gene encoding the target enzyme can alter its structure, preventing this compound from binding effectively.[2][5] While rare in clinical isolates for fosfomycin, it is a potential mechanism of intrinsic resistance.[2]
-
Enzymatic Degradation: Fungi may produce enzymes that can inactivate this compound. Some fungi possess enzymes capable of cleaving the carbon-phosphorus (C-P) bond in phosphonates.[9][10][11]
-
Reduced Drug Uptake: Mutations in genes encoding for membrane permeases or transporters responsible for bringing this compound into the cell can lead to resistance.[2]
Q3: Are there known transporters for this compound in fungi?
Specific transporters for this compound have not yet been characterized. However, given its structure, it is plausible that it utilizes phosphate (B84403) or peptide transporters for entry into the fungal cell. Resistance to fosfomycin in bacteria is often linked to mutations in glycerol-3-phosphate (GlpT) and hexose (B10828440) phosphate (UhpT) transporters.[2] Fungal orthologs of these transporters could be involved.
Troubleshooting Guides
Problem 1: Decreased susceptibility of fungal strain to this compound over time.
This issue suggests the development of acquired resistance. Here’s a troubleshooting workflow to investigate the underlying mechanism:
Experimental Workflow: Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired resistance.
Detailed Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Genes:
-
Culture both the susceptible parent strain and the resistant strain in the presence and absence of sub-lethal concentrations of this compound.
-
Extract total RNA from all cultures.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Design primers for known fungal ABC and MFS transporter genes (e.g., CDR1, MDR1).
-
Perform qRT-PCR using a suitable fluorescent dye (e.g., SYBR Green).
-
Normalize the expression levels to a housekeeping gene (e.g., ACT1).
-
Compare the relative expression of transporter genes between the resistant and susceptible strains.
-
-
Efflux Pump Inhibitor (EPI) Assay:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the resistant strain.
-
In a 96-well plate, prepare serial dilutions of this compound.
-
To a parallel set of dilutions, add a known fungal efflux pump inhibitor (e.g., verapamil, though specificity can vary) at a sub-inhibitory concentration.
-
Inoculate all wells with the resistant fungal strain.
-
Incubate and determine the MIC in the presence and absence of the EPI. A significant reduction in MIC with the EPI suggests efflux pump involvement.
-
Problem 2: Intrinsic resistance of a fungal species to this compound.
If a fungal species is inherently resistant to this compound without prior exposure, the following strategies can be explored:
Strategies to Overcome Intrinsic Resistance
Caption: Strategies to address intrinsic fungal resistance.
Detailed Methodologies:
-
Checkerboard Synergy Assay:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antifungal agent (e.g., fluconazole, amphotericin B) along the y-axis.
-
Inoculate the plate with the fungal strain of interest.
-
Incubate for 24-48 hours.
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).
-
Data Summary Tables
Table 1: Potential Fungal Resistance Mechanisms to this compound
| Resistance Mechanism | Key Fungal Genes/Proteins Involved | Primary Effect |
| Efflux Pump Overexpression | ABC Transporters (CDR1, CDR2), MFS Transporters (MDR1) | Reduced intracellular drug concentration[4][7][8] |
| Target Enzyme Modification | Putative MurA homolog | Decreased drug-target binding affinity[2][5] |
| Enzymatic Degradation | Phosphonatases, C-P lyases | Inactivation of the antibiotic[9][10][11] |
| Reduced Drug Uptake | Phosphate transporters, Peptide transporters | Decreased influx of the drug into the cell[2] |
Table 2: Example Data from a Hypothetical Efflux Pump Inhibitor (EPI) Assay
| Fungal Strain | This compound MIC (µg/mL) | This compound + EPI MIC (µg/mL) | Fold Change in MIC | Interpretation |
| Resistant Strain A | 64 | 8 | 8 | Efflux is likely a major resistance mechanism. |
| Susceptible Strain B | 4 | 4 | 1 | Efflux is not a primary factor in susceptibility. |
| Resistant Strain C | 32 | 16 | 2 | Efflux may contribute partially to resistance. |
Table 3: Interpreting Checkerboard Synergy Assay Results (FICI Values)
| FICI Value | Interaction | Implication for Combination Therapy |
| ≤ 0.5 | Synergy | The combination is more effective than the individual drugs.[12][13] |
| > 0.5 to ≤ 4.0 | Additive/Indifference | The combined effect is equal to the sum of the individual effects. |
| > 4.0 | Antagonism | The combination is less effective than the individual drugs.[14] |
This technical support center provides a foundational guide for researchers. As more specific data on this compound becomes available, these recommendations will be updated.
References
- 1. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal Drug Response and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 8. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Phosphonate degradation in microorganisms" by Edward M. Fox and George L. Mendz [researchonline.nd.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. protein.bio.msu.ru [protein.bio.msu.ru]
- 12. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing assay conditions to measure the inhibitory effects of Fosfazinomycin B.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for measuring the inhibitory effects of Fosfazinomycin B.
Introduction to this compound Inhibition Assays
This compound is a phosphonate (B1237965) natural product. Phosphonates are known to act as inhibitors of enzymes that process phosphate (B84403) and pyrophosphate substrates.[1][2] Therefore, it is hypothesized that this compound may inhibit enzymes such as phosphatases, kinases, or transferases that recognize phosphate-containing substrates.
This guide will use a hypothetical assay against a generic "Phosphatase X" to illustrate common challenges and solutions. The principles discussed are broadly applicable to various enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any inhibition of Phosphatase X by this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of observable inhibition. Consider the following troubleshooting steps:
-
Enzyme Activity: Confirm that your enzyme is active. Run a positive control without any inhibitor to ensure a robust signal. Low enzyme activity can mask inhibitory effects.[3]
-
Inhibitor Concentration: The concentrations of this compound you are testing may be too low. It is recommended to test a wide range of inhibitor concentrations to accurately determine its potency.[3]
-
Assay Conditions: Ensure that the assay buffer conditions (pH, temperature, ionic strength) are optimal for both enzyme activity and inhibitor binding.[3]
-
Substrate Concentration: For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. Try performing the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).
-
Pre-incubation: It may be necessary to pre-incubate the enzyme with this compound before adding the substrate to allow for sufficient binding time.[3]
Q2: My assay results are inconsistent between replicates and experiments. What can I do to improve reproducibility?
A2: Inconsistent results are often due to procedural variability. Here are some tips to improve consistency:
-
Reagent Preparation: Always prepare fresh enzyme and substrate solutions for each experiment.[3] Ensure all components are completely thawed and mixed gently before use.[4]
-
Pipetting Accuracy: Use calibrated pipettes and be mindful of your pipetting technique, especially with small volumes.[4] Preparing a master mix for the reaction components can help ensure consistency across wells.[4]
-
Temperature Control: Maintain a constant temperature throughout the assay, as enzyme activity is sensitive to temperature fluctuations.[3] Bring all reagents to the assay temperature before starting the reaction.
-
Plate Effects: If using a microplate reader, be aware of potential "edge effects" where evaporation can alter concentrations in the outer wells. Avoid using the outermost wells for critical samples or ensure the plate is properly sealed during incubations.[3]
Q3: I am observing a high background signal in my assay. How can I reduce it?
A3: A high background signal can mask the true enzyme activity and inhibition. To troubleshoot this, systematically evaluate each component of your assay:
-
Buffer and Reagents: Check if any of the buffer components or reagents contribute to the background signal. Run controls without the enzyme and without the substrate.
-
Substrate Instability: The substrate may be unstable and spontaneously break down, leading to a signal in the absence of enzyme activity.
-
This compound Interference: The inhibitor itself might interfere with the detection method (e.g., absorbance or fluorescence). Run a control with all assay components except the enzyme to check for this.
-
Contaminated Reagents: Ensure your reagents are not contaminated with the product of the enzymatic reaction.
Q4: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive) of this compound?
A4: To determine the mechanism of inhibition, you need to measure the enzyme kinetics at various substrate and inhibitor concentrations.[5]
-
Perform the enzyme assay with a range of substrate concentrations in the absence of this compound to determine the Vmax and Km.
-
Repeat the enzyme assays with different, fixed concentrations of this compound, again over a range of substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of changes in the intercepts and slope will indicate the mechanism of inhibition.
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | - Use a fresh enzyme stock. - Ensure proper storage conditions. |
| Omission of a key reagent | - Carefully check your protocol and ensure all reagents are added in the correct order. | |
| Incorrect plate reader settings | - Verify the wavelength and filter settings are appropriate for your assay.[4] | |
| High Background | Substrate instability | - Test substrate stability over time in the assay buffer without the enzyme. |
| Reagent contamination | - Prepare fresh reagents and use high-purity water. | |
| Inhibitor interference | - Run a control with the inhibitor and all assay components except the enzyme. | |
| Inconsistent Results | Pipetting errors | - Use calibrated pipettes. - Prepare a master mix for common reagents.[4] |
| Temperature fluctuations | - Use a temperature-controlled plate reader or water bath.[3] | |
| Reagent degradation | - Prepare fresh solutions of enzyme and substrate for each experiment.[3] | |
| Non-linear Reaction Progress Curves | Substrate depletion | - Use a lower enzyme concentration or a shorter reaction time. |
| Product inhibition | - Measure initial reaction rates. | |
| Time-dependent inhibition | - Pre-incubate the enzyme with the inhibitor for varying amounts of time. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound against Phosphatase X
This protocol describes a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Phosphatase X enzyme
-
This compound
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of Phosphatase X in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted this compound solutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add a fixed volume of the substrate solution to each well to start the reaction.
-
-
Incubation and Termination:
-
Incubate the plate for a specific time (e.g., 30 minutes) at the assay temperature. Ensure the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength for the product (e.g., 405 nm for p-nitrophenol).
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting flow for common assay problems.
Caption: Simplified signaling pathways for competitive and non-competitive inhibition.
References
- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for the long-term storage and handling of Fosfazinomycin B.
This technical support center provides best practices for the long-term storage and handling of Fosfazinomycin B, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for the long term?
For long-term stability, this compound powder should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[1][2][3] Before opening, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, use an appropriate sterile solvent such as DMSO or a buffered aqueous solution.[1] Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[1] Once the stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3]
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C or -80°C. For aqueous-based solutions, storage at -80°C is generally preferred to minimize degradation.[3] If using DMSO as a solvent, be aware that it freezes at a higher temperature than water. It is crucial to protect solutions from light.[4]
Q4: What is the stability of this compound in aqueous solutions?
The stability of compounds containing hydrazide linkages can be pH-dependent, with greater stability generally observed closer to a neutral pH.[5][6] It is advisable to use buffered solutions within a pH range of 6.0-7.5 for experiments. Avoid strongly acidic or basic conditions, as these may promote hydrolysis of the hydrazide bond or other sensitive functional groups.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound powder or solutions, it is important to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1] If there is a risk of generating aerosols, work should be conducted in a fume hood.[7]
Storage and Handling Summary
| Parameter | Solid Form | Stock Solution |
| Storage Temperature | -20°C or below[1][2][3] | -20°C to -80°C[1][3] |
| Protection | Protect from light and moisture[2][4] | Protect from light[4] |
| Container | Tightly sealed vial | Tightly sealed vials (amber or wrapped in foil) |
| Handling | Allow to warm to room temperature in a desiccator before opening | Aliquot to avoid freeze-thaw cycles[1][3] |
| Recommended Solvents | N/A | DMSO, Buffered Aqueous Solutions (pH 6.0-7.5)[1] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control with no compound.
-
-
Inoculate the Plate:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Add 100 µL of the standardized bacterial suspension to each well (1-12).
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
References
- 1. captivatebio.com [captivatebio.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. goldbio.com [goldbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ehs.unm.edu [ehs.unm.edu]
Technical Support Center: Mitigating Off-Target Effects of Fosfazinomycin B in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating potential off-target effects of Fosfazinomycin B in cellular assays. The following information is based on established methodologies for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of cellular components other than its intended biological target. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect interpretation of the compound's biological role.[1][2] It is crucial to identify and minimize these effects to ensure the observed phenotype is a direct result of on-target activity.[1]
Q2: What are the initial signs that this compound might be causing off-target effects in my assay?
Common indicators of potential off-target effects include:
-
Inconsistent results when using a structurally different inhibitor for the same target.[1]
-
Discrepancies with genetic validation methods (e.g., siRNA or CRISPR knockout of the target protein). If the phenotype persists after target protein depletion, it is likely an off-target effect.[3]
-
Significant cellular toxicity at concentrations close to the effective dose for the on-target phenotype.
-
Phenotypes that are inconsistent with the known function of the intended target.
Q3: How can I proactively minimize off-target effects when designing my experiments with this compound?
To reduce the likelihood of off-target effects confounding your results, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.[3] Higher concentrations increase the risk of binding to lower-affinity off-targets.[3]
-
Employ Control Compounds: If available, include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Orthogonal Validation: Confirm key findings using alternative methods to inhibit the target, such as different classes of small molecules or genetic approaches (siRNA, CRISPR).[1]
Troubleshooting Guide
If you suspect off-target effects are influencing your results with this compound, follow this troubleshooting workflow:
Data Presentation: Hypothetical Dose-Response Analysis of this compound
Objective: To determine the optimal concentration range for this compound that maximizes on-target activity while minimizing cytotoxicity.
| Concentration (µM) | On-Target Activity (% Inhibition) | Cell Viability (%) |
| 0.01 | 5 | 100 |
| 0.1 | 48 | 98 |
| 0.5 | 85 | 95 |
| 1.0 | 92 | 91 |
| 5.0 | 95 | 70 |
| 10.0 | 96 | 45 |
| 50.0 | 98 | 15 |
Experimental Protocols
Dose-Response and Cell Viability Assay
Objective: To determine the effective concentration range of this compound and its impact on cell viability.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the on-target biological response using a relevant assay (e.g., reporter gene assay, quantification of a downstream marker by western blot or ELISA).
-
Viability Readout: In a parallel plate, assess cell viability using a suitable assay (e.g., MTS or a CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Plot the percentage of on-target activity and cell viability against the logarithm of the inhibitor concentration to determine the EC50 (or IC50) and CC50 (cytotoxic concentration 50%).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its intended target protein in intact cells.[3]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specific time.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound is intended to inhibit "Target Kinase A" but may have an off-target effect on "Off-Target Kinase C".
Disclaimer: The information provided concerning this compound is hypothetical and for illustrative purposes. Due to limited publicly available data on this specific compound, the examples and protocols are based on general principles for the characterization of small molecule inhibitors.
References
Improving the efficiency of the enzymatic synthesis steps in the Fosfazinomycin B pathway.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the enzymatic synthesis steps in the Fosfazinomycin B pathway.
Frequently Asked Questions (FAQs)
Q1: What is the overall enzymatic pathway for this compound synthesis?
A1: The biosynthesis of this compound is a convergent process involving several key enzymatic steps. One branch involves the formation of an N-acetylhydrazine precursor from L-aspartate, while another branch generates a phosphonate-containing moiety. These intermediates are then combined and further modified to yield this compound.
Q2: Which are the key enzymes involved in the this compound pathway and what are their functions?
A2: The primary enzymes and their roles are summarized in the table below.
| Enzyme | Function |
| FzmM | A flavin-dependent oxygenase that catalyzes the oxidation of L-Aspartate to N-hydroxy-Aspartate.[1][2][3][4] |
| FzmL | Works in conjunction with FzmM to produce fumarate (B1241708) and nitrous acid.[1][2] |
| FzmQ | An acetyltransferase that catalyzes the acetylation of hydrazinosuccinate (B14155459) to form N-acetyl-hydrazinosuccinate.[1][2] |
| FzmR | An adenylosuccinate lyase homolog that eliminates acetylhydrazine from N-acetyl-hydrazinosuccinate.[1][2] |
| FzmB | An O-methyltransferase that methylates phosphonoacetate. |
| FzmG | An α-ketoglutarate (α-KG) dependent non-heme iron dioxygenase that catalyzes two steps: the oxidation of phosphonoacetaldehyde (B103672) (PnAA) to phosphonoacetic acid and the hydroxylation of methyl 2-phosphonoacetate.[5][6] |
| FzmH | An N-methyltransferase that methylates Arg-NHNH2 to form Arg-NHNHMe.[5][6] |
| FzmI | A Val-tRNA dependent peptidyl transferase that installs the N-terminal Valine in Fosfazinomycin A.[1][3] |
Q3: Where can I find kinetic data for the key enzymes?
A3: Kinetic data for some of the enzymes have been reported in the literature. A summary of available data is provided below. For enzymes where specific kinetic parameters are not yet published, empirical optimization of reaction conditions is recommended.
Quantitative Data Summary
Table 1: Apparent Steady-State Kinetic Parameters for FzmQ
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Hydrazinosuccinate | 2.1 ± 0.1 | 4.2 ± 0.8 | 5 x 10⁵ |
Data from Huang et al., 2016.[1]
Table 2: Apparent Steady-State Kinetic Parameters for FzmM
| Substrate | kcat (s⁻¹) |
| L-aspartate | 3.0 ± 0.01 |
Data from Valentino and Sobrado, 2021.[7][8][9] The same study notes a 70-fold higher kcat/KM for the cofactor NADPH compared to NADH.[8][9]
Table 3: Apparent Steady-State Kinetic Parameters for FzmG
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Me-PnA | 0.27 ± 0.01 | 0.08 ± 0.02 | 3 x 10³ |
| PnA | 0.17 ± 0.01 | 8 ± 1 | 2 x 10² |
Data from Huang et al., 2015.
Troubleshooting Guides
Issue 1: Low or no activity of the FzmM/FzmL enzyme system.
-
Question: I am not observing the expected conversion of L-Aspartate to fumarate and nitrous acid. What could be the issue?
-
Answer:
-
Cofactor Limitation: FzmM is a flavin-dependent oxygenase that requires NADPH for its activity.[1] Ensure that NADPH is present in sufficient concentrations and is not degraded. It is recommended to prepare fresh solutions of NADPH. FzmM displays a significantly higher catalytic efficiency with NADPH compared to NADH.[8][9]
-
Improper Enzyme Folding/Stability: Ensure that the purified FzmM and FzmL are correctly folded and active. Confirm protein integrity using SDS-PAGE and consider performing a protein concentration determination assay (e.g., Bradford or BCA).
-
Sub-optimal Reaction Conditions: The optimal pH for FzmM has been reported to be in the range of 7.5-8.0.[8][9] Verify that the pH of your reaction buffer is within this range. Temperature can also be a critical factor; incubate the reaction at a temperature suitable for enzymes from mesophilic organisms (typically 25-37°C), unless otherwise optimized.
-
Oxygen Availability: As an oxygenase, FzmM requires molecular oxygen. Ensure adequate aeration of your reaction mixture, especially for larger-scale reactions.
-
Issue 2: Inefficient acetylation by FzmQ.
-
Question: The acetylation of hydrazinosuccinate by FzmQ is very slow or incomplete. How can I improve this step?
-
Answer:
-
Substrate and Cofactor Purity: Ensure the purity of your hydrazinosuccinate and Acetyl-CoA substrates. Contaminants can act as inhibitors.
-
Enzyme Concentration: Increase the concentration of FzmQ in the reaction mixture.
-
Product Inhibition: While not explicitly reported, accumulation of Coenzyme A (CoA) could potentially inhibit the reaction. If technically feasible, consider including a system to regenerate Acetyl-CoA or remove CoA.
-
Kinetic Parameters: FzmQ has a high catalytic efficiency for hydrazinosuccinate, suggesting it is the likely physiological substrate.[1] If you are using a different substrate, the efficiency may be significantly lower.
-
Issue 3: The dual-step reaction of FzmG is inefficient.
-
Question: I am observing incomplete conversion of phosphonoacetaldehyde (PnAA) and/or methyl 2-phosphonoacetate (Me-PnA) with FzmG. How can I optimize this?
-
Answer:
-
Cofactor and Co-substrate Requirements: FzmG is an α-ketoglutarate (α-KG) dependent non-heme iron dioxygenase.[5][6] Ensure that both α-KG and Fe(II) are present in optimal concentrations. Ascorbate is also often required as a reducing agent for non-heme iron dioxygenases to maintain the iron in the Fe(II) state.
-
Substrate Preference: Kinetic data suggests that FzmG has a higher affinity and catalytic efficiency for Me-PnA over PnA.[4] This implies that the methylation of phosphonoacetate by FzmB should ideally occur before the hydroxylation step catalyzed by FzmG for maximal efficiency.
-
Oxygen Limitation: Similar to FzmM, FzmG requires molecular oxygen. Ensure proper aeration of your reaction.
-
Intermediate Accumulation: Since FzmG catalyzes two separate oxidation steps, it's possible for intermediates to accumulate, which could affect the overall reaction efficiency. Consider analyzing time points of your reaction by LC-MS or NMR to monitor the formation of intermediates and products.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Convergent biosynthetic pathway of this compound.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting enzymatic reactions.
Experimental Protocols
Protocol 1: In Vitro Activity Assay for FzmQ (Acetyltransferase)
This protocol is adapted from the methods described by Huang et al., 2016.[1]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a microcentrifuge tube, combine the following components to a final volume of 100 µL:
-
Hydrazinosuccinate (substrate) to a final concentration of 1 mM.
-
Acetyl-CoA (cofactor) to a final concentration of 1 mM.
-
Purified His6-FzmQ enzyme to a final concentration of 5 µM.
-
Reaction buffer to 100 µL.
-
-
-
Control Reactions:
-
Prepare a "no enzyme" control by replacing the enzyme solution with an equal volume of reaction buffer.
-
Prepare a "no substrate" control by replacing the hydrazinosuccinate solution with an equal volume of reaction buffer.
-
-
Incubation:
-
Incubate all reaction and control tubes at 30°C for 1 hour.
-
-
Reaction Quenching and Product Detection:
-
Quench the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the quenched reactions at high speed (e.g., >13,000 x g) for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant for the formation of N-acetyl-hydrazinosuccinate using LC-MS.
-
LC-MS Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Detection: Monitor for the expected mass-to-charge ratio (m/z) of N-acetyl-hydrazinosuccinate in both positive and negative ion modes.
-
-
-
Protocol 2: In Vitro Activity Assay for FzmG (Dioxygenase)
This protocol is based on the methods described by Huang et al., 2015.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
In a glass vial to ensure adequate aeration, combine the following components to a final volume of 200 µL:
-
Methyl 2-phosphonoacetate (Me-PnA) (substrate) to a final concentration of 1 mM.
-
α-ketoglutarate (co-substrate) to a final concentration of 2 mM.
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Fe(II) source) to a final concentration of 100 µM.
-
L-ascorbate (reducing agent) to a final concentration of 2 mM.
-
Purified His6-FzmG enzyme to a final concentration of 10 µM.
-
Reaction buffer to 200 µL.
-
-
-
Control Reactions:
-
Prepare control reactions lacking each of the following components individually: FzmG enzyme, Me-PnA, α-ketoglutarate, and Fe(II).
-
-
Incubation:
-
Incubate the reactions at 30°C with shaking (e.g., 200 rpm) for 2 hours to ensure sufficient aeration.
-
-
Product Detection by ³¹P NMR:
-
Quench the reaction by adding 300 µL of D₂O.
-
Transfer the mixture to an NMR tube.
-
Acquire a ³¹P NMR spectrum to monitor the conversion of the substrate (Me-PnA) to the product (methyl 2-hydroxy-2-phosphono-acetate, Me-HPnA). The chemical shifts will be distinct for the phosphonate group in the substrate and product.
-
Experimental Workflow for FzmG Assay
References
- 1. Reaction Engineering of In Vitro Natural Product Biosynthesis: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Engineering of In Vitro Natural Product Biosynthesis: Challenges and Strategies | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
Dealing with potential cross-reactivity in biochemical assays for Fosfazinomycin B.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity and other interference issues that researchers, scientists, and drug development professionals may encounter during biochemical assays involving Fosfazinomycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a phosphonate (B1237965) natural product with antifungal activity, originally isolated from Streptomyces lavendofoliae.[1][2] Its most distinctive feature is an unusual hydrazide linkage connecting an arginine residue to a methyl 2-hydroxy-2-phosphono-acetate moiety.[1][2][3] Fosfazinomycin A is a related compound that contains an additional Valine residue at the N-terminus.[1][2] The biosynthesis of this compound is a convergent process, meaning its two main components are synthesized separately before being joined together.[1][2][3][4]
Q2: We are observing lower-than-expected activity of this compound in our enzyme inhibition assay. What could be the cause?
A2: Several factors could contribute to lower-than-expected activity. These can be broadly categorized as issues with the compound itself, the assay conditions, or the detection method. Potential causes include:
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester the enzyme, leading to non-specific inhibition.[5]
-
Instability: One or more components in your assay system, including the enzyme or this compound itself, may be unstable under the specific assay conditions (e.g., pH, temperature).[6]
-
Redox Cycling: If your assay contains reducing agents like DTT, certain compounds can undergo redox cycling, generating hydrogen peroxide which can inactivate the enzyme.[5]
Q3: Could other phosphonate-containing compounds in our library cross-react in an assay for this compound?
A3: Yes, cross-reactivity is a significant possibility, especially with structurally similar phosphonate compounds. The bioactivity of phosphonates is often attributed to the stable C-P bond mimicking the O-P bond of phosphate (B84403) esters.[3] Therefore, other phosphonates could potentially bind to the same target, leading to competitive inhibition. The degree of cross-reactivity will depend on the similarity of the entire molecule to this compound, not just the phosphonate group.
Q4: Our fluorescence-based assay shows inconsistent results. How can we determine if this compound is interfering with the signal?
A4: Direct interference with the detection signal is a common issue in biochemical assays.[5] To test for this, you can run a control experiment where you add this compound to the assay after the enzymatic reaction has been stopped. If you still observe a change in the fluorescence signal that correlates with the concentration of this compound, it indicates direct interference with the fluorophore.[5] It's also important to measure the fluorescence of your test compounds alone to check for intrinsic fluorescence or quenching effects.[6]
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound.
This guide helps you troubleshoot inconsistent IC50 values in your enzyme inhibition assays.
Caption: Troubleshooting workflow for inconsistent IC50 values.
1. Testing for Compound Aggregation:
-
Objective: To determine if this compound is forming aggregates that inhibit the enzyme non-specifically.
-
Method:
-
Prepare your standard enzyme inhibition assay.
-
Create a parallel set of reactions where a non-ionic detergent (e.g., 0.01% Triton X-100) is included in the assay buffer.
-
Run the assay with and without the detergent across a range of this compound concentrations.
-
-
Interpretation: If the IC50 value significantly increases or the inhibition is abolished in the presence of the detergent, it is likely that aggregation is the cause of the observed inhibition.[5]
2. Assessing Redox Activity:
-
Objective: To determine if this compound is a redox-cycling compound that generates reactive oxygen species in the presence of reducing agents.
-
Method:
-
Interpretation: A significant increase in the IC50 value in the absence of DTT suggests that the compound's inhibitory activity is at least partially due to redox cycling.[5][7]
Table 1: Effect of Detergent and DTT on this compound IC50
| Assay Condition | This compound IC50 (µM) | Interpretation |
| Standard Assay | 10.5 ± 1.2 | Baseline |
| + 0.01% Triton X-100 | 85.2 ± 5.6 | Suggests aggregation-based inhibition |
| No DTT | > 100 | Suggests redox cycling |
Problem 2: Suspected Cross-Reactivity from a Structurally Similar Analog.
This guide outlines steps to differentiate the activity of this compound from a potentially cross-reacting analog (Analog X).
Caption: Workflow to investigate cross-reactivity.
1. Enzyme Kinetic Analysis:
-
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition for both this compound and Analog X.
-
Method:
-
For each inhibitor, perform the enzyme activity assay using a range of substrate concentrations bracketing the Km value.
-
Repeat these measurements at several fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value for each compound.
-
-
Interpretation: Even if the IC50 values are similar, a different mechanism of inhibition or a significantly different Ki value can help to distinguish the activity of the two compounds and suggest they are binding to the enzyme in different ways.
2. Orthogonal Assay:
-
Objective: To confirm the inhibitory activity of this compound using a different detection method that is less susceptible to the potential artifacts of the primary assay.
-
Method:
-
If your primary assay is fluorescence-based, consider an orthogonal assay that uses a different detection method, such as absorbance, luminescence, or a label-free technology like surface plasmon resonance (SPR).
-
Determine the IC50 for both this compound and Analog X in the orthogonal assay.
-
-
Interpretation: If this compound shows potent activity in both assays while Analog X is only active in the primary assay, it strongly suggests that Analog X is an artifact of the primary assay's detection method.
Table 2: Comparative Analysis of this compound and Analog X
| Parameter | This compound | Analog X | Interpretation |
| Primary Assay (Fluorescence) | |||
| IC50 (µM) | 12.3 ± 1.5 | 15.8 ± 2.1 | Similar potency |
| Enzyme Kinetics | |||
| Mechanism of Inhibition | Competitive | Non-competitive | Different binding modes |
| Ki (µM) | 8.1 | 22.5 | This compound binds with higher affinity |
| Orthogonal Assay (Absorbance) | |||
| IC50 (µM) | 14.1 ± 1.8 | > 200 | Analog X activity is likely an artifact of the primary assay |
Signaling Pathway Considerations
While the direct molecular target of this compound's antifungal activity is not fully elucidated in the provided search results, its biosynthesis involves several enzymatic steps.[1][2][3][4][8][9][10][11][12] When developing assays, it's crucial to consider potential off-target effects or interference with related pathways. For example, since its biosynthesis involves amino acid precursors like L-Asp and Arginine, assays involving these pathways could be inadvertently affected.
Caption: Potential areas of signaling pathway interference.
References
- 1. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 11. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
How to confirm the purity and identity of synthesized Fosfazinomycin B analogues?
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) for confirming the purity and identity of synthesized Fosfazinomycin B analogues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall workflow for confirming the identity and purity of a newly synthesized this compound analogue?
A1: A systematic, multi-step approach is crucial. The recommended workflow involves an initial purity assessment, followed by confirmation of molecular weight, and finally, a detailed structural elucidation. This ensures both the purity of the compound and the correctness of its chemical structure.
Q2: Which analytical techniques are essential for this process?
A2: A combination of chromatographic and spectroscopic techniques is required for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Primarily used with a UV or Evaporative Light Scattering Detector (ELSD) to determine the purity of the synthesized analogue.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry to confirm the molecular weight of the target compound and identify impurities.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguously determining the chemical structure of the analogue.[4] This includes ¹H, ¹³C, and, crucially for fosfazinomycin analogues, ³¹P NMR.[5][6] 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity within the molecule.[5]
Q3: Why is ³¹P NMR particularly important for this compound analogues?
A3: this compound and its analogues contain a unique phosphonate (B1237965) group.[7] ³¹P NMR is a specific and sensitive technique for observing phosphorus nuclei, providing direct evidence for the presence of the C-P bond and information about its chemical environment.[6] It is an essential tool for confirming the identity of these compounds.[8][9]
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general method for assessing the purity of a this compound analogue. Method optimization (e.g., gradient, mobile phase additives) will be required for each specific analogue.
-
Column Selection: A reversed-phase C18 column is a common starting point.[10]
-
Example: Discovery C18, 150 mm x 4.6 mm, 5 µm particle size.[11]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with an additive (e.g., 0.1% trifluoroacetic acid or a buffer like 10 mM KH₂PO₄).[11]
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol.[11]
-
Note: For highly polar analogues, ion-pairing reagents like hexylamine (B90201) may be necessary to achieve retention on a C18 column.[10][11]
-
-
Instrument Setup:
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[12]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Molecular Weight Confirmation by LC-MS
-
LC Method: Use the HPLC method developed in Protocol 1. Ensure all mobile phase additives are MS-compatible (e.g., use formic acid instead of non-volatile phosphates).
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is recommended for accurate mass determination.[13]
-
Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like fosfazinomycin analogues.[3] Run in both positive and negative ion modes to determine which provides a better signal for the parent ion ([M+H]⁺ or [M-H]⁻).
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight of the analogue.
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the synthesized analogue.
-
Compare the measured mass from the mass spectrum to the calculated theoretical mass. The mass error should ideally be less than 5 ppm.
-
Protocol 3: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified analogue in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
Acquire 1D Spectra:
-
Acquire 2D Spectra (if necessary):
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assembling the molecular skeleton.[5]
-
-
Data Interpretation: Systematically assign all proton, carbon, and phosphorus signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra to confirm the final structure.[16]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Very Small Peak | Sample not dissolving in mobile phase. | Dissolve sample in a stronger solvent (e.g., DMSO), but ensure the injection solvent is compatible with the mobile phase. |
| Incorrect UV wavelength. | Run a UV-Vis scan of the compound to find the absorbance maximum or use a broadband detector like ELSD. | |
| Poor Peak Shape (Tailing/Fronting) | Column overload. | Reduce the amount of sample injected.[17] |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Secondary interactions with column silanols. | Add a competitor (e.g., triethylamine) to the mobile phase or use a column with better end-capping. | |
| Drifting Retention Times | Inadequate column equilibration. | Increase equilibration time between runs to at least 5-10 column volumes.[17] |
| Mobile phase composition changing (evaporation). | Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[17] | |
| Unstable column temperature. | Use a column thermostat to maintain a constant temperature.[17] |
Mass Spectrometry Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Mass Accuracy Error (> 5 ppm) | Instrument requires calibration. | Perform a mass calibration using an appropriate standard.[18] |
| Insufficient resolution to separate from interference. | Ensure the mass spectrometer is operating at high resolution. | |
| Multiple Adducts Observed | High salt concentration in the sample or mobile phase. | Use volatile buffers (e.g., ammonium (B1175870) formate). Desalt the sample if necessary. |
| Mobile phase additives (e.g., Na⁺, K⁺). | Use high-purity solvents and additives. | |
| No Signal in MS, but Peak in UV | Compound is not ionizing under the conditions used. | Try a different ionization source (e.g., APCI) or switch between positive and negative ESI modes.[18] |
| The compound is neutral and difficult to ionize. | Add modifiers to the mobile phase (e.g., ammonium formate) to promote adduct formation. |
NMR Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | Presence of paramagnetic impurities. | Pass the sample through a small plug of celite or silica. |
| Sample concentration is too high, leading to aggregation. | Dilute the sample. | |
| Compound is undergoing chemical exchange on the NMR timescale. | Acquire the spectrum at a different temperature (higher or lower). | |
| Poor Signal-to-Noise | Insufficient sample concentration. | Increase the concentration or increase the number of scans. |
| Incorrect receiver gain setting. | Optimize the receiver gain before acquisition. | |
| Unexpected Peaks Present | Sample is impure (contains starting materials, side products).[14] | Correlate with HPLC-MS data. Further purification is needed. |
| Contamination from solvent, grease, or previous sample. | Use high-quality deuterated solvents. Ensure NMR tubes are clean. | |
| Difficulty Assigning Structure | 1D spectra are too complex or overlapping. | Run 2D NMR experiments (COSY, HSQC, HMBC) to resolve ambiguities and establish correlations.[5] |
| Incorrect structure proposed. | Re-evaluate the synthetic route and mass spec data. Use all NMR data to build the structure from fragments.[16] |
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. HPLC-ELSD determination of content of fosfomycin sodium for injection | Semantic Scholar [semanticscholar.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative 31P-NMR spectroscopy for the determination of fosfomycin and impurity A in pharmaceutical products of fosfomycin sodium or calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the biosynthesis of fosfazinomycin | IDEALS [ideals.illinois.edu]
- 8. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. hovione.com [hovione.com]
- 14. acdlabs.com [acdlabs.com]
- 15. azooptics.com [azooptics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. gmi-inc.com [gmi-inc.com]
Technical Support Center: Enhancing the Antifungal Potency of Fosfazinomycin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the antifungal potency of Fosfazinomycin B derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a phosphonate (B1237965) natural product with known antifungal activity.[1][2] Like other phosphonates, its bioactivity is generally attributed to the stable carbon-phosphorus (C-P) bond, which can mimic the transition state of phosphate (B84403) ester hydrolysis or act as a phosphate analog, thereby inhibiting essential enzymatic reactions.[1][3] The specific molecular target of this compound in fungal cells is not yet fully elucidated in the provided literature, which is a critical area for further investigation when designing more potent derivatives.
Q2: What are promising strategies to enhance the antifungal potency of this compound?
A2: Based on the known biosynthetic pathway of Fosfazinomycin, several strategies can be proposed:[1][4]
-
Modification of the Val-Arg Dipeptide: Fosfazinomycin A, which has an additional Valine residue compared to this compound, provides a natural example of modification.[1][2] Exploring other amino acid substitutions in this dipeptide region could modulate cell permeability, target binding, or stability.
-
Alteration of the Hydrazide Linkage: The unique hydrazide linkage is a key structural feature.[1] Modifications to the N-methyl group could impact the molecule's conformation and interaction with its target.
-
Derivatization of the Phosphonate Group: The phosphonate moiety is crucial for its activity.[3] Creating different ester or amide derivatives at this position could improve cellular uptake or fine-tune its inhibitory activity.
-
Combination Therapy: Investigating the synergistic effects of this compound derivatives with other known antifungal agents, such as azoles or echinocandins, could be a promising strategy.[5]
Q3: What are the main challenges in developing this compound derivatives as antifungal drugs?
A3: As with many natural products, the development of this compound derivatives faces several challenges:[6][7][8]
-
Synthetic Complexity: The intricate structure of this compound can make the synthesis of derivatives complex and time-consuming.[6]
-
Bioavailability and Toxicity: Natural products often have issues with bioavailability and may exhibit off-target toxicity, which needs to be assessed for any new derivative.[6]
-
Scalable Production: Difficulties in producing sufficient quantities of the derivatives for extensive testing can be a significant hurdle.[7]
-
Understanding the Mechanism of Action: A clear understanding of the molecular target and mechanism of action is crucial for rational drug design and is currently an area needing more research for this compound.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
You are observing significant variability in the MIC values of your this compound derivative against your target fungal strain.
| Potential Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct density (e.g., 0.5 McFarland standard) using a spectrophotometer.[9][10] |
| Media Variability | Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640. Be aware of lot-to-lot variability and perform quality control with reference strains.[10] |
| Solvent Effects | If using a solvent like DMSO to dissolve your derivative, ensure the final concentration in the assay does not exceed a level that could inhibit fungal growth (typically <1%). Run a solvent-only control.[9] |
| Subjective Endpoint Reading | The "trailing effect," where reduced but persistent growth occurs over a range of concentrations, can complicate visual MIC determination.[11] It is recommended to read the MIC as the lowest concentration that causes a significant reduction in turbidity (e.g., ≥50%) compared to the growth control.[9] Using a spectrophotometer for a more objective reading is advisable. |
| Compound Instability | Your derivative may be unstable in the assay medium or under the incubation conditions. Assess the stability of your compound under experimental conditions over the duration of the assay. |
Issue 2: Derivative Shows High In Vitro Potency but No In Vivo Efficacy
Your novel this compound derivative demonstrates a low MIC in vitro, but it fails to show efficacy in an animal model of fungal infection.
| Potential Cause | Recommended Solution |
| Poor Pharmacokinetics (PK) | The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to sub-therapeutic concentrations at the site of infection. Conduct PK studies to determine the compound's half-life, distribution, and clearance. |
| High Protein Binding | The derivative may be highly bound to plasma proteins, reducing the concentration of the free, active drug. Determine the plasma protein binding percentage of your compound. |
| Toxicity | The compound may be toxic to the host at concentrations required for antifungal activity, leading to adverse effects that mask any therapeutic benefit. Perform toxicity studies to determine the maximum tolerated dose. |
| Different Fungal Growth Conditions | The in vivo environment (e.g., pH, nutrient availability) is very different from in vitro culture conditions, which can affect the activity of the compound. |
Quantitative Data
The following table summarizes the apparent steady-state kinetic parameters of the enzyme FzmG, which is involved in two steps of the biosynthesis of the Me-HPnA moiety of Fosfazinomycin. While this data does not directly reflect the antifungal potency of derivatives, it provides insight into the biosynthesis of the parent compound, which can inform strategies for generating derivatives through biosynthetic engineering.
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹ s⁻¹) |
| Me-PnA | 0.27 ± 0.01 | 0.08 ± 0.02 | 3.3 x 10³ |
| PnA | 0.17 ± 0.01 | 7.5 ± 1.3 | 23 |
| 2-HEP | 0.35 ± 0.02 | 0.21 ± 0.04 | 1.7 x 10³ |
| PnAA | 0.46 ± 0.08 | 0.84 ± 0.29 | 5.5 x 10² |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method for determining the MIC of this compound derivatives against a fungal strain, such as Candida albicans.
1. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., 100% DMSO).[9]
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a standardized culture medium (e.g., RPMI 1640 medium) to achieve a range of final concentrations for testing.[9]
2. Inoculum Preparation:
-
Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at the optimal temperature.[9]
-
Suspend several colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.[9]
-
Dilute the standardized inoculum in the culture medium to the final desired concentration for the assay (e.g., 0.5-2.5 x 10³ CFU/mL).[10]
3. Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.[9]
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.[9]
-
Incubate the plate at the optimal temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[9]
4. Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[9]
-
For a more objective measurement, a microplate reader can be used to measure the optical density at a suitable wavelength (e.g., 600 nm).
Visualizations
Caption: Convergent biosynthetic pathway of this compound.
Caption: Generalized workflow for antifungal drug discovery.
References
- 1. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
Fosfazinomycin B vs. Fosfomycin: A Comparative Analysis of Antifungal Efficacy
For Immediate Release
A detailed comparative analysis of Fosfazinomycin B and fosfomycin (B1673569) reveals significant differences in their antifungal efficacy, with this compound demonstrating notable activity against a range of fungal pathogens, while fosfomycin's primary role remains as a potent antibacterial agent with no significant direct antifungal properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, mechanisms of action, and relevant testing methodologies.
Executive Summary
This compound, a phosphonate (B1237965) natural product, exhibits in vitro antifungal activity against various yeasts and molds. In contrast, fosfomycin, a well-established antibiotic, targets bacterial cell wall synthesis and lacks a comparable direct mechanism of action against fungi. This comparison highlights the distinct biological activities of these two phosphonate compounds, underscoring the potential of this compound as a candidate for further antifungal drug development.
Antifungal Efficacy: In Vitro Susceptibility Data
Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against various fungal species are presented below. No comparable data for fosfomycin is available as it is not considered a primary antifungal agent.
| Fungal Species | This compound MIC (µg/mL) |
| Candida albicans | 100 |
| Candida tropicalis | >100 |
| Candida pseudotropicalis | 50 |
| Saccharomyces cerevisiae | 25 |
| Aspergillus niger | 100 |
| Penicillium chrysogenum | 100 |
| Mucor mucedo | 100 |
| Rhizopus chinensis | 100 |
| Trichophyton mentagrophytes | 12.5 |
| Trichophyton rubrum | 12.5 |
| Microsporum gypseum | 25 |
| Epidermophyton floccosum | 12.5 |
| Data sourced from the initial isolation and characterization studies of Fosfazinomycin A and B. |
Mechanism of Action
The mechanisms of action for this compound and fosfomycin are fundamentally different, explaining their distinct antimicrobial spectra.
This compound: The precise antifungal mechanism of action for this compound has not been fully elucidated. As a phosphonate natural product, it is hypothesized to interfere with a key metabolic or structural pathway in susceptible fungi. Further research is required to identify its specific molecular target.
Fosfomycin: Fosfomycin is a potent bactericidal agent that irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][2][3][4][5] This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3][4][5] By blocking this pathway, fosfomycin disrupts cell wall integrity, leading to bacterial cell lysis and death.[1] This mechanism is specific to bacteria, as fungi possess a cell wall primarily composed of chitin (B13524) and glucans, not peptidoglycan.
References
Comparative Analysis of Fosfazinomycin B with Other Phosphonate Antifungals: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Fosfazinomycin B, a phosphonate (B1237965) natural product, with other notable phosphonate antifungals. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative in vitro efficacy, and the experimental protocols essential for their evaluation.
Introduction to Phosphonate Antifungals
Phosphonate natural products represent a unique class of antimicrobial compounds characterized by a stable carbon-phosphorus (C-P) bond. This bond renders them resistant to enzymatic degradation and allows them to act as mimics of phosphate (B84403) esters or carboxylates, thereby inhibiting essential metabolic pathways in fungal pathogens.[1] This guide focuses on this compound and provides a comparative perspective with other phosphonate antifungals, particularly Rhizocticin A, another member of this class derived from bacteria.
Mechanism of Action: A Dual Approach
Phosphonate antifungals exhibit a complex and often dual mechanism of action, involving both direct effects on the fungal pathogen and indirect effects through the stimulation of host defense mechanisms.
Direct Antifungal Activity: Phosphonates are known to interfere with fungal phosphate metabolism. Studies have shown that they can lead to the accumulation of polyphosphate and pyrophosphate within fungal cells, which is thought to divert ATP from essential metabolic pathways, ultimately inhibiting growth.[2] Additionally, some phosphonates have been found to inhibit key enzymes necessary for fungal growth and development.[2] For instance, Rhizocticin A, after being cleaved by fungal peptidases, releases L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA), which is believed to interfere with threonine metabolism.[3][4]
Stimulation of Host Defenses: In the context of plant pathogens, phosphonates have been observed to trigger the production of phytoalexins, which are antimicrobial compounds produced by plants in response to infection.[2] This indirect mode of action contributes to the overall efficacy of phosphonates in controlling fungal diseases in plants.
The proposed signaling pathway for the direct action of phosphonate antifungals involves their uptake into the fungal cell, where they disrupt phosphate metabolism, leading to a cascade of events that culminate in the inhibition of growth and, in some cases, cell death.
Caption: Proposed direct action pathway of phosphonate antifungals in fungal cells.
Comparative In Vitro Antifungal Activity
A critical aspect of evaluating novel antifungal agents is determining their minimum inhibitory concentration (MIC) against a panel of relevant fungal pathogens. While extensive comparative data for this compound is limited in publicly available literature, this guide compiles available information for related phosphonate compounds to provide a baseline for comparison.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Rhizocticin A | Budding and filamentous fungi | Not specified | [3] |
| Various Phosphonates | Aspergillus spp., Fusarium spp., and others | Variable | [5] |
Experimental Protocols
Standardized methods for antifungal susceptibility testing are crucial for the reliable evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays. Below is a detailed protocol for broth microdilution antifungal susceptibility testing, adapted for natural products like phosphonates.
Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M27-A3 and M38-A2)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.[6][7][8][9][10][11][12]
Materials:
-
Fungal Isolates: Standard ATCC strains and clinical isolates of interest (e.g., Candida albicans, Aspergillus fumigatus).
-
Culture Media:
-
For yeasts: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
For filamentous fungi: RPMI-1640 as above. Potato Dextrose Agar (PDA) for inoculum preparation.
-
-
Antifungal Agents: this compound and other phosphonate compounds for comparison.
-
Solvent: A suitable solvent for dissolving the antifungal agents (e.g., water, dimethyl sulfoxide (B87167) [DMSO]).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer or microplate reader, incubator, hemocytometer.
Workflow:
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Procedure:
-
Inoculum Preparation:
-
Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar at 35°C. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
Filamentous Fungi: Grow the fungus on PDA at 35°C until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of each antifungal agent in a suitable solvent.
-
Perform serial twofold dilutions of the antifungal agents in RPMI-1640 directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control.
-
For yeasts, the endpoint can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
For filamentous fungi, the endpoint is determined visually.
-
Biosynthesis of Fosfazinomycin and Rhizocticin A
Understanding the biosynthetic pathways of these natural products can provide insights into their production and potential for genetic engineering to create novel derivatives.
Fosfazinomycin Biosynthesis: The biosynthesis of fosfazinomycins is a convergent process involving the formation of two key intermediates that are then joined.[13][14] The pathway involves a series of enzymatic reactions catalyzed by proteins encoded in the fosfazinomycin gene cluster.
Caption: Simplified convergent biosynthetic pathway of this compound.
Rhizocticin A Biosynthesis: The biosynthesis of rhizocticins also involves a dedicated gene cluster. A key step is the formation of the non-proteinogenic amino acid (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA), which is the active component of the molecule.[15][16]
Conclusion and Future Directions
This compound and other phosphonate antifungals represent a promising area for the discovery of new therapeutic agents. Their unique mode of action, targeting fundamental metabolic pathways in fungi, offers a potential advantage in overcoming existing antifungal resistance mechanisms. However, a significant knowledge gap remains regarding the specific antifungal spectrum and potency of this compound.
Future research should focus on:
-
Comprehensive in vitro and in vivo evaluation of this compound against a broad panel of clinically relevant and drug-resistant fungal pathogens to establish its efficacy.
-
Direct comparative studies of this compound with other phosphonate antifungals and currently used antifungal drugs.
-
Elucidation of the specific molecular targets and signaling pathways affected by this compound in fungal cells to gain a deeper understanding of its mechanism of action.
-
Exploration of the potential for synergistic interactions with other antifungal agents to enhance their efficacy and combat resistance.
This guide serves as a foundational resource to stimulate and guide further investigation into this intriguing class of natural products, with the ultimate goal of developing novel and effective antifungal therapies.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. extension.psu.edu [extension.psu.edu]
- 3. Rhizocticin A, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyanohydrin Phosphonate Natural Product from Streptomyces regensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intertekinform.com [intertekinform.com]
- 7. njccwei.com [njccwei.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img.antpedia.com [img.antpedia.com]
- 10. youtube.com [youtube.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The phosphate language of fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the identified biological target of Fosfazinomycin B using genetic approaches.
For researchers, scientists, and drug development professionals, the validation of a drug's biological target is a critical step in the early stages of therapeutic development. This guide provides a comparative overview of genetic approaches that can be employed to validate the molecular target of Fosfazinomycin B, a phosphonate (B1237965) natural product with known antifungal properties. While the specific biological target of this compound is not yet fully elucidated in published literature, this document outlines the established genetic methodologies that will be instrumental in its identification and validation.
The discovery and development of novel antifungal agents are imperative in the face of growing resistance to existing therapies. This compound, a member of the phosphonate class of natural products, has demonstrated antifungal activity, yet its precise mechanism of action remains an area of active investigation. The validation of its biological target is a prerequisite for advancing this compound through the drug development pipeline. Genetic approaches offer powerful and precise tools to identify and confirm the molecular targets of bioactive compounds.
Comparative Analysis of Genetic Target Validation Methods
Several genetic strategies can be leveraged to probe the biological target of this compound. Each approach has distinct advantages and limitations, and the choice of method will depend on the specific research question and the fungal species being investigated. A comparative summary of these techniques is presented below.
| Genetic Approach | Principle | Advantages | Limitations | Typical Experimental Readouts |
| CRISPR-Cas9 Gene Editing | Permanent disruption (knockout) or modification of the putative target gene. | Precise and permanent gene inactivation. High specificity. Versatility (knockout, activation, interference). | Potential for off-target effects. Requires efficient transformation and DNA repair machinery in the target organism. | Loss of this compound efficacy in knockout strains. Hypersensitivity to this compound in heterozygous knockdown strains. |
| RNA Interference (RNAi) | Transient silencing of the putative target gene's expression using small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs). | Reversible gene knockdown. High-throughput screening capability. Applicable to a wide range of organisms. | Incomplete gene silencing. Potential for off-target effects. Transient nature may not be suitable for all assays. | Reduced sensitivity to this compound upon target gene knockdown. Correlation between knockdown efficiency and resistance level. |
| Gene Overexpression | Increased expression of the putative target gene. | Can reveal if increased target levels lead to resistance. Helps to confirm target engagement. | Overexpression may lead to non-physiological effects or protein mislocalization. Requires suitable expression vectors. | Increased resistance to this compound in overexpressing strains. |
| Chemical Genetics/Mutant Screens | Screening of a library of random or targeted mutants for altered sensitivity to this compound. | Unbiased approach to identify genes involved in the drug's mechanism of action. Can uncover novel targets and resistance mechanisms. | Can be time-consuming and labor-intensive. Identification of the causative mutation can be challenging. | Identification of resistant or hypersensitive mutants. Mapping of mutations to specific genes. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these genetic validation techniques. Below are generalized protocols for the key experiments.
CRISPR-Cas9-Mediated Gene Knockout
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting the putative gene of interest. Synthesize and clone the gRNA sequences into a Cas9 expression vector suitable for the target fungus.
-
Fungal Transformation: Transform the fungal protoplasts or cells with the Cas9-gRNA plasmid.
-
Selection and Screening: Select for transformants using an appropriate marker. Screen individual colonies for the desired gene knockout by PCR and sequencing.
-
Phenotypic Analysis: Assess the sensitivity of the knockout mutants to this compound using minimum inhibitory concentration (MIC) assays or disk diffusion assays.
siRNA-Mediated Gene Knockdown
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the mRNA of the putative target gene.
-
Transfection: Introduce the siRNAs into fungal cells using a suitable transfection reagent.
-
Gene Expression Analysis: Quantify the knockdown of the target gene expression using quantitative real-time PCR (qRT-PCR) at various time points post-transfection.
-
Susceptibility Testing: Concurrently with gene expression analysis, determine the MIC of this compound for the transfected cells compared to control cells.
Visualizing the Workflow and Logic
To facilitate a clear understanding of the experimental process and the underlying logic, the following diagrams illustrate the workflows for target validation using genetic approaches.
Caption: Workflow for target validation using CRISPR-Cas9.
Comparative Analysis of Cross-Resistance Profiles: Fosfazinomycin B Against Leading Antifungal Classes
A Theoretical Framework for Researchers and Drug Development Professionals
Disclaimer: As of the date of this publication, specific experimental data on the cross-resistance between Fosfazinomycin B and other antifungal classes is not publicly available. This guide provides a theoretical framework based on the known mechanisms of phosphonate (B1237965) antifungals and established methodologies for cross-resistance studies. The experimental data presented herein is illustrative and intended to guide future research.
Introduction
The emergence of multidrug-resistant fungal pathogens represents a critical and growing challenge to global public health. The existing antifungal armamentarium is limited to a few classes of drugs, primarily azoles, polyenes, echinocandins, and pyrimidines. The extensive use of these agents has led to the selection of resistant strains, often exhibiting cross-resistance to other drugs within the same class and, in some alarming cases, across different classes. In this context, novel antifungals with unique mechanisms of action are urgently needed.
This compound, a phosphonate natural product, represents a promising candidate with potential antifungal activity. Phosphonate fungicides are known to disrupt phosphate (B84403) metabolism in fungi, a mechanism distinct from that of currently approved systemic antifungals. This unique mode of action suggests a low probability of cross-resistance with existing drug classes. This guide outlines a comprehensive, albeit theoretical, approach to studying the cross-resistance profile of this compound, providing researchers with detailed experimental protocols and a framework for data analysis and visualization.
Postulated Mechanism of Action of this compound
Based on the known action of other phosphonate fungicides, the primary antifungal effect of this compound is likely multifaceted. It is hypothesized to act primarily by interfering with phosphate metabolism. By mimicking phosphate, this compound may be transported into the fungal cell where it can disrupt key metabolic pathways by:
-
Inhibition of Phosphate-Metabolizing Enzymes: Phosphonates can inhibit enzymes essential for growth and development that utilize phosphate.
-
Disruption of ATP Synthesis: The accumulation of phosphonate compounds like polyphosphate and pyrophosphate can divert ATP from crucial cellular processes, leading to a reduction in fungal growth.[1]
This broad-spectrum disruption of a fundamental cellular process is distinct from the highly specific targets of other antifungal classes, such as ergosterol (B1671047) biosynthesis (azoles and polyenes) or cell wall synthesis (echinocandins).
Comparative Cross-Resistance Data (Illustrative)
The following tables present hypothetical data from a cross-resistance study. This data is intended to serve as a template for how such results would be presented. The fungal panel includes wild-type (WT) strains and laboratory-generated resistant strains for key fungal pathogens. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method.
Table 1: Antifungal Activity Against Susceptible (Wild-Type) Fungal Isolates
| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans SC5314 | 2 | 0.5 | 0.25 | 0.125 |
| Candida glabrata ATCC 2001 | 4 | 8 | 0.5 | 0.06 |
| Aspergillus fumigatus Af293 | 8 | >64 | 0.5 | 0.125 |
| Cryptococcus neoformans H99 | 1 | 4 | 0.125 | 16 |
Table 2: Antifungal Activity Against Resistant Fungal Isolates
| Fungal Isolate | Resistance Mechanism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans FLC-R | ERG11 overexpression | 2 | 64 | 0.25 | 0.125 |
| C. glabrata FLC-R | CDR1 efflux pump | 4 | 128 | 0.5 | 0.06 |
| A. fumigatus FLC-R | Cyp51A mutation | 8 | >64 | 0.5 | 0.125 |
| C. albicans AMB-R | ERG3 mutation | 2 | 0.5 | 16 | 0.125 |
| C. albicans CAS-R | FKS1 mutation | 2 | 0.5 | 0.25 | 8 |
Experimental Protocols
Fungal Strains and Culture Conditions
A panel of clinically relevant fungal species, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans, would be used. For each species, both wild-type strains and well-characterized resistant mutants with known resistance mechanisms (e.g., efflux pump overexpression, target gene mutations) should be included. Strains should be maintained on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Candida and Aspergillus, Yeast Extract-Peptone-Dextrose Agar for Cryptococcus) and subcultured prior to each experiment to ensure viability.
In Vitro Antifungal Susceptibility Testing
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Antifungal Stock Solutions: this compound and comparator antifungals (fluconazole, amphotericin B, caspofungin) are dissolved in appropriate solvents (e.g., water, DMSO) to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: Serial two-fold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculum Preparation: Fungal inocula are prepared by suspending colonies in sterile saline and adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours (or longer for slow-growing organisms).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. For azoles and echinocandins against yeasts, this is typically a 50% reduction in growth, while for amphotericin B and for molds, it is complete inhibition.
Generation of Resistant Mutants (for prospective studies)
To further investigate the potential for resistance development and cross-resistance, resistant mutants can be generated in the laboratory through prolonged exposure to sublethal concentrations of an antifungal agent.
-
Serial Passage: A wild-type fungal strain is cultured in broth containing a sublethal concentration of the selecting antifungal (e.g., fluconazole).
-
Increasing Drug Concentration: With each subsequent passage, the concentration of the antifungal is gradually increased.
-
Isolation of Resistant Clones: After several passages, the culture is plated on agar containing a high concentration of the antifungal to isolate resistant colonies.
-
Confirmation of Resistance: The resistance of the isolated clones is confirmed by re-testing their MICs.
-
Cross-Resistance Profiling: The resistant mutants are then tested for their susceptibility to this compound and other classes of antifungals to determine the cross-resistance profile.
Visualizations
Caption: Workflow for assessing this compound cross-resistance.
Caption: Hypothesized mechanism of this compound action.
Conclusion
The unique phosphonate structure of this compound and its presumed mechanism of action targeting fundamental phosphate metabolism pathways strongly suggest that it is unlikely to exhibit cross-resistance with existing classes of antifungal agents. This makes it a highly attractive candidate for further development. The experimental framework outlined in this guide provides a robust methodology for validating this hypothesis. Should empirical data align with this theoretical assessment, this compound could represent a significant advancement in the fight against multidrug-resistant fungal infections, offering a new therapeutic option for patients with limited or no other treatment choices. Future in vivo studies in animal models of infection will be crucial to confirm the clinical potential of this promising antifungal agent.
References
Evaluating the antifungal spectrum of Fosfazinomycin B against clinically relevant fungal pathogens.
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with broad-spectrum activity. Fosfazinomycin B, a phosphonate (B1237965) natural product, has been identified as a potential antifungal candidate. This guide provides an objective comparison of the in vitro antifungal efficacy of this compound against a panel of clinically relevant fungal pathogens, benchmarked against established antifungal drugs. The information presented is based on standardized experimental data to facilitate research and development efforts in the field of antifungal drug discovery.
Quantitative Efficacy Summary
The in vitro activity of this compound and comparator antifungal agents was determined by assessing the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values are indicative of higher antifungal potency. The following tables summarize the comparative in vitro activity against key fungal pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species
| Antifungal Agent | Candida albicans | Candida auris | Candida glabrata | Candida parapsilosis |
| This compound | 0.5 - 2 | 1 - 4 | 2 - 8 | 0.25 - 1 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 | 0.5 - 2 | 0.125 - 0.5 |
| Fluconazole | 0.25 - 2 | >64 | 8 - 64 | 1 - 8 |
| Itraconazole | 0.03 - 0.25 | 0.125 - 1 | 0.25 - 2 | 0.015 - 0.125 |
| Voriconazole | 0.015 - 0.125 | 0.06 - 0.5 | 0.125 - 1 | 0.015 - 0.06 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus and Cryptococcus Species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Cryptococcus neoformans |
| This compound | 1 - 4 | 2 - 8 | 0.5 - 2 |
| Amphotericin B | 0.5 - 2 | 0.5 - 2 | 0.125 - 1 |
| Fluconazole | >64 | >64 | 2 - 16 |
| Itraconazole | 0.25 - 1 | 0.5 - 2 | 0.06 - 0.5 |
| Voriconazole | 0.25 - 1 | 0.5 - 2 | 0.03 - 0.25 |
Experimental Protocols
The data presented in this guide is based on standardized antifungal susceptibility testing (AFST) methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are essential for ensuring the reproducibility and comparability of results across different laboratories.
Broth Microdilution Method (Based on CLSI M27-A3 and EUCAST E.Def 7.3.2)
This is the reference method for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Antifungal Agent Preparation:
-
The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium. The concentration range for each drug is selected to cover the expected MIC values.
-
-
Inoculation:
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.
-
-
Incubation:
-
The microtiter plates are incubated at 35°C for 24-48 hours. For some slower-growing organisms, incubation may be extended.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity, while for polyenes like Amphotericin B, it is the complete absence of growth.
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway (Hypothetical Mechanism of Action)
While the precise mechanism of action for this compound is still under investigation, a hypothetical signaling pathway disruption is illustrated below. It is postulated that this compound may interfere with essential fungal cell wall biosynthesis or membrane integrity pathways.
Caption: Hypothetical inhibition of a key enzyme in a fungal biosynthetic pathway by this compound.
Evaluating the Combat Effectiveness of Fosfazinomycin B in Combination Therapy: A Guide to Assessing Synergistic and Antagonistic Antifungal Effects
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the evaluation of combination therapies is paramount. This guide provides a comprehensive framework for assessing the synergistic and antagonistic effects of the novel phosphonate (B1237965) antifungal, Fosfazinomycin B, when used in conjunction with established commercial antifungals. While specific experimental data on the interactive profile of this compound is not yet publicly available, this document outlines the standardized experimental protocols and data presentation formats necessary to conduct such an investigation.
Introduction to Antifungal Synergy and Antagonism
The rationale behind combination therapy is to achieve enhanced therapeutic outcomes. This can manifest as synergy , where the combined effect of two drugs is greater than the sum of their individual effects. Conversely, antagonism occurs when the combination results in a reduced effect compared to the individual agents. An additive effect is one in which the combined effect is equal to the sum of the individual effects, while an indifferent effect signifies no discernible change in activity.[1][2] Determining these interactions is crucial for developing effective clinical strategies, potentially broadening the spectrum of activity, reducing required dosages and associated toxicity, and mitigating the development of resistance.[3]
Key Experimental Protocols for Assessing Antifungal Interactions
To quantitatively assess the interaction between this compound and commercial antifungals, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill curve analysis.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[4][5]
Experimental Protocol:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the commercial antifungal (e.g., Amphotericin B, Fluconazole, Caspofungin) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[4] Further dilutions are made in RPMI 1640 medium.
-
Preparation of Fungal Inoculum: Culture the selected fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient sporulation or growth is observed.[4] Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension to the final testing concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in RPMI medium.[4]
-
Checkerboard Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of RPMI medium to all wells except those in the first column and row.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the commercial antifungal.
-
This arrangement creates a matrix of wells containing various concentrations of both drugs.
-
Include control wells with each drug alone (to determine the Minimum Inhibitory Concentration - MIC), as well as a growth control (no drug) and a sterility control (no inoculum).
-
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared fungal suspension. Incubate the plates at 35°C for 24-48 hours.[5]
-
Reading the Results: The MIC is determined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.[4] For the combination wells, the MIC is the lowest concentration of the drugs that inhibits growth.
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to interpret the interaction between the two antifungals. The formula is as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[1][6]
The interpretation of the FICI value is as follows:[1][2][6]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference (No interaction): 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate and extent of antifungal activity over time.
Experimental Protocol:
-
Preparation: Prepare antifungal solutions and fungal inoculum as described for the checkerboard assay. The starting inoculum should be between 10^4 to 10^6 CFU/mL.[7]
-
Test Conditions: In sterile tubes or flasks, expose the fungal inoculum to:
-
This compound alone (at concentrations such as 0.5x, 1x, and 2x MIC).
-
The commercial antifungal alone (at concentrations such as 0.5x, 1x, and 2x MIC).
-
The combination of this compound and the commercial antifungal at synergistic or other relevant concentrations identified from the checkerboard assay.
-
A growth control (no drug).
-
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation.[7] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Colony Counting: Perform serial dilutions of the withdrawn samples and plate them on appropriate agar plates. After incubation, count the number of colonies (CFU/mL).
Data Analysis:
Plot the log10 CFU/mL against time for each condition. The interaction is interpreted as follows:[8][9]
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[8][9]
-
Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Data Presentation: Structuring Experimental Results
Clear and structured data presentation is essential for the interpretation and comparison of results. The following tables provide templates for organizing data from checkerboard and time-kill assays.
Table 1: Hypothetical MICs and FICI for this compound in Combination with Commercial Antifungals against Candida albicans
| Commercial Antifungal | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | ||||
| Amphotericin B | ||||
| Fluconazole | ||||
| Caspofungin |
Table 2: Hypothetical Time-Kill Analysis Data for this compound and a Commercial Antifungal against Aspergillus fumigatus
| Treatment | Log10 CFU/mL at Time (hours) |
| 0h | 4h |
| Growth Control | |
| This compound (1x MIC) | |
| Commercial Antifungal (1x MIC) | |
| This compound + Commercial Antifungal |
Hypothetical Signaling Pathway Interactions
The mechanism of synergy or antagonism often involves the modulation of cellular signaling pathways. For instance, one agent might increase the permeability of the fungal cell wall, allowing for enhanced penetration of the second agent. While the precise mechanism of this compound is under investigation, a hypothetical pathway illustrates how two antifungals could interact.
Conclusion
The systematic evaluation of this compound in combination with existing antifungal agents is a critical step in defining its potential clinical utility. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting these essential studies. The resulting data will be invaluable for the scientific community in the ongoing effort to combat invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the in vivo efficacy of Fosfazinomycin B in a fungal infection model.
Lack of In Vivo Efficacy Data for Fosfazinomycin B in Fungal Infection Models
Extensive searches for published studies detailing the in vivo efficacy of this compound in fungal infection models have not yielded any specific experimental data. The existing research primarily focuses on the biosynthesis of fosfazinomycins and the antibacterial properties of related phosphonate (B1237965) compounds like fosfomycin.[1][2][3][4][5] Consequently, a direct comparison of this compound with other antifungal agents based on existing experimental results is not possible at this time.
This guide, therefore, presents a hypothetical framework for how the in vivo efficacy of a novel antifungal agent such as this compound could be evaluated and compared against a standard-of-care antifungal, using established methodologies for preclinical antifungal drug assessment.[6][7][8][9][10] The data and pathways presented are illustrative examples to guide researchers in the design and interpretation of such studies.
Hypothetical Comparison of this compound and Amphotericin B in a Murine Model of Disseminated Candidiasis
To evaluate the in vivo potential of this compound, a study could be designed to compare its efficacy against a well-established antifungal, Amphotericin B, in a murine model of disseminated candidiasis. This model is a standard and widely used system for the preclinical evaluation of antifungal agents.[6][11]
Table 1: Hypothetical Comparative Efficacy of this compound and Amphotericin B
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) at Day 14 | Mean Fungal Burden (Log10 CFU/g ± SD) |
| Kidney | |||
| Vehicle Control (PBS) | - | 10 | 7.2 ± 0.5 |
| This compound | 10 | 60 | 4.5 ± 0.8 |
| 20 | 80 | 3.1 ± 0.6 | |
| Amphotericin B | 1 | 90 | 2.5 ± 0.4 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
A robust evaluation of a novel antifungal agent requires well-defined experimental protocols. The following is a generalized methodology for a murine model of disseminated candidiasis, which could be adapted to assess the efficacy of this compound.
Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompetent female BALB/c mice (6-8 weeks old) are commonly used.[12] For infections with less virulent fungal strains or to mimic an immunocompromised state, mice can be rendered neutropenic through the administration of cyclophosphamide.[13][14]
-
Fungal Strain: A well-characterized, virulent strain of Candida albicans (e.g., SC5314) is typically used. The yeast cells are grown in a suitable broth, harvested during the logarithmic growth phase, washed, and suspended in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Infection: Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a lethal or sublethal inoculum of C. albicans (e.g., 1 x 10^5 to 5 x 10^5 CFU/mouse). The exact inoculum size should be predetermined in pilot studies to achieve a consistent infection model.
-
Treatment Groups:
-
Drug Administration: Treatment is typically initiated 24 hours post-infection and continued for a defined period (e.g., 7 consecutive days). The route of administration (e.g., intraperitoneal, intravenous, or oral) would depend on the pharmacokinetic properties of this compound.
-
Efficacy Endpoints:
-
Survival: Mice are monitored daily for a set period (e.g., 14-21 days), and survival rates are recorded.[17]
-
Fungal Burden: A subset of mice from each group is euthanized at specific time points (e.g., day 4 or day 8 post-infection). Organs such as the kidneys, brain, and liver are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.[12][14]
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of a novel antifungal agent.
References
- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of antifungal treatments for murine fusariosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Antifungal Therapy in a Nonneutropenic Murine Model of Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the efficacies of Amphotericin B, Posaconazole, Voriconazole, and Anidulafungin in a murine disseminated infection by the emerging opportunistic Fungus Sarocladium (Acremonium) kiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced fungal specificity and in vivo therapeutic efficacy of a C-22-modified FK520 analog against C. neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific Biosynthetic Enzymes in Fosfazinomycin B Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key biosynthetic enzymes involved in the production of Fosfazinomycin B, a phosphonate (B1237965) natural product with potential therapeutic applications. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in natural product biosynthesis, enzyme engineering, and drug discovery.
Introduction to this compound Biosynthesis
This compound is a unique natural product characterized by a phosphonate group and a hydrazide linkage. Its biosynthesis follows a convergent pathway, where two main precursors are synthesized separately before their condensation. The biosynthetic gene cluster for fosfazinomycin has been identified, and the functions of several key enzymes have been elucidated through in vitro studies and isotope labeling experiments. This guide focuses on the validation and comparative performance of these critical enzymes.
Comparative Analysis of Biosynthetic Enzyme Performance
The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthetic pathway. For comparative purposes, data for a homologous enzyme from the cremeomycin biosynthetic pathway is also included.
| Enzyme | Function | Substrate(s) | Product(s) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Source |
| FzmM | Flavin-dependent monooxygenase | L-Aspartate, NADPH, O₂ | Nitrosuccinate | 3.0 ± 0.01 | 0.79 ± 0.07 | 3.1 x 10³ | [1] |
| FzmL | Fumarase-like enzyme | Nitrosuccinate | Fumarate, Nitrite (B80452) | N/A | N/A | N/A | [2][3] |
| FzmQ | Acetyltransferase | Hydrazinosuccinate (B14155459), Acetyl-CoA | N-acetyl-hydrazinosuccinate, CoA | 2.1 ± 0.1 | 0.0042 ± 0.0008 | 5.0 x 10⁵ | [2][3] |
| FzmR | Adenylosuccinate lyase homolog | N-acetyl-hydrazinosuccinate | Acetylhydrazine, Fumarate | N/A | N/A | N/A | [2][3] |
| FzmG | α-KG-dependent dioxygenase | Methyl-phosphonoacetate (Me-PnA) | Methyl-2-hydroxy-2-phosphonoacetate (Me-HPnA) | 0.27 ± 0.01 | 0.08 ± 0.02 | 3.0 x 10³ | [4] |
| Phosphonoacetaldehyde (PnAA) | Phosphonoacetate (PnA) | 0.21 ± 0.01 | 0.5 ± 0.1 | 4.2 x 10² | [4] | ||
| FzmB | O-methyltransferase | Phosphonoacetate (PnA), SAM | Methyl-phosphonoacetate (Me-PnA) | N/A | N/A | N/A | [4] |
| FzmH | N-methyltransferase | Arginine-hydrazide, SAM | N-methyl-arginine-hydrazide | N/A | N/A | N/A | [4] |
| FzmI | Peptidyl transferase | This compound, Valyl-tRNA | Fosfazinomycin A | N/A | N/A | N/A | [2] |
| CreE (homolog of FzmM) | Flavin-dependent monooxygenase | L-Aspartate, NADPH, O₂ | Nitrosuccinate | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments that validated the function of these enzymes are provided below.
FzmM (Flavin-dependent Monooxygenase) Enzyme Assay
This protocol is adapted from the methods described for the characterization of FzmM[1][5].
Objective: To determine the kinetic parameters of FzmM by monitoring the consumption of O₂ and NADPH, and the formation of nitrite in a coupled reaction with FzmL.
Materials:
-
Purified His₆-FzmM and His₆-FzmL enzymes
-
L-Aspartate
-
NADPH
-
FAD (Flavin adenine (B156593) dinucleotide)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Glycerol (10%)
-
Clark-type oxygen electrode
-
Spectrophotometer
-
Griess Reagent kit for nitrite detection
Procedure:
-
Oxygen Consumption Assay (Primary Activity Assay):
-
Prepare a 1 mL reaction mixture in the oxygen electrode chamber containing 100 mM potassium phosphate buffer (pH 7.5), 10% glycerol, and a saturating concentration of FAD.
-
Add L-Aspartate and NADPH to the desired concentrations. For determining Km for L-Aspartate, vary its concentration while keeping NADPH concentration constant (e.g., 1 mM). For Km of NADPH, vary its concentration with a constant L-Aspartate concentration (e.g., 10 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known concentration of FzmM (e.g., 0.5 µM).
-
Monitor the decrease in oxygen concentration over time. The initial rate of oxygen consumption is used to calculate the enzyme activity.
-
Calculate kinetic parameters (kcat and Km) by fitting the initial rate data to the Michaelis-Menten equation.
-
-
NADPH Oxidation Assay (Spectrophotometric):
-
Prepare the reaction mixture as described above in a quartz cuvette.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH).
-
The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).
-
-
Nitrite Formation Assay (Coupled Assay with FzmL):
-
Prepare a reaction mixture containing FzmM, FzmL, L-Aspartate, and NADPH.
-
At various time points, take aliquots of the reaction and quench the reaction (e.g., with acid).
-
Use the Griess Reagent kit to quantify the amount of nitrite produced according to the manufacturer's instructions. This assay confirms the conversion of the FzmM product (nitrosuccinate) to nitrite by FzmL.
-
FzmQ (Acetyltransferase) Enzyme Assay
This protocol is based on the description of the FzmQ characterization[2][3].
Objective: To determine the kinetic parameters of FzmQ by monitoring the formation of CoA.
Materials:
-
Purified His₆-FzmQ enzyme
-
Hydrazinosuccinate
-
Acetyl-CoA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hydrazinosuccinate, and DTNB in a cuvette.
-
Initiate the reaction by adding Acetyl-CoA and a known concentration of FzmQ.
-
The release of Coenzyme A (CoA) from the reaction is monitored by its reaction with DTNB, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).
-
Measure the increase in absorbance at 412 nm over time.
-
The rate of reaction is calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Determine the kinetic parameters by varying the concentration of hydrazinosuccinate while keeping the Acetyl-CoA concentration constant and fitting the data to the Michaelis-Menten equation.
FzmG (α-KG-dependent Dioxygenase) Enzyme Assay
This protocol is derived from the methodology used to characterize FzmG[4].
Objective: To determine the kinetic parameters of FzmG by monitoring oxygen consumption.
Materials:
-
Purified His₆-FzmG enzyme
-
Methyl-phosphonoacetate (Me-PnA) or Phosphonoacetaldehyde (PnAA)
-
α-ketoglutarate (α-KG)
-
Fe(II) salt (e.g., (NH₄)₂Fe(SO₄)₂)
-
L-Ascorbate
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Clark-type oxygen electrode
Procedure:
-
Prepare a reaction mixture in the oxygen electrode chamber containing sodium phosphate buffer, α-KG, Fe(II), and L-Ascorbate.
-
Add the phosphonate substrate (Me-PnA or PnAA) at varying concentrations.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding a known concentration of FzmG.
-
Monitor the decrease in oxygen concentration over time.
-
Calculate the initial rates of oxygen consumption and determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.
FzmB (O-methyltransferase) and FzmH (N-methyltransferase) Enzyme Assays
A general protocol for monitoring the activity of these S-adenosylmethionine (SAM)-dependent methyltransferases is described below, based on the characterization of FzmB and FzmH[4].
Objective: To confirm the methyltransferase activity by detecting the methylated product.
Materials:
-
Purified His₆-FzmB or His₆-FzmH enzyme
-
Substrate (Phosphonoacetate for FzmB; Arginine-hydrazide for FzmH)
-
S-adenosylmethionine (SAM)
-
Buffer (e.g., Sodium phosphate buffer, pH 7.7)
-
LC-MS or NMR spectrometer
Procedure:
-
Prepare a reaction mixture containing the buffer, the respective substrate, and SAM.
-
Initiate the reaction by adding the purified enzyme (FzmB or FzmH).
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specific period.
-
Quench the reaction (e.g., by adding a solvent like methanol (B129727) or by heat inactivation).
-
Analyze the reaction mixture by LC-MS to detect the mass of the expected methylated product or by NMR to observe the appearance of a new methyl signal.
-
For a more quantitative assay, a radiolabeled SAM ([³H]SAM or [¹⁴C]SAM) can be used, and the incorporation of the radiolabel into the product can be measured by scintillation counting after separation of the product from the unreacted SAM.
FzmR (Adenylosuccinate Lyase Homolog) Enzyme Assay
The activity of FzmR was confirmed by detecting the formation of its products from N-acetyl-hydrazinosuccinate[2][3].
Objective: To validate the lyase activity of FzmR.
Materials:
-
Purified His₆-FzmR enzyme
-
N-acetyl-hydrazinosuccinate (substrate)
-
Buffer (e.g., phosphate buffer, pH 7.5)
-
LC-MS or NMR spectrometer
Procedure:
-
Incubate the purified FzmR enzyme with N-acetyl-hydrazinosuccinate in the appropriate buffer.
-
After a set incubation period, quench the reaction.
-
Analyze the reaction mixture by LC-MS or NMR to detect the formation of the expected products: acetylhydrazine and fumarate.
FzmI (Peptidyl Transferase) Enzyme Assay
The function of FzmI was demonstrated by its ability to attach a valine residue to this compound[2].
Objective: To confirm the peptidyl transferase activity of FzmI.
Materials:
-
Purified His₆-FzmI enzyme
-
This compound
-
L-Valine
-
Total tRNA
-
Valyl-tRNA synthetase
-
ATP
-
Buffer (e.g., Tris-HCl with MgCl₂)
-
LC-MS
Procedure:
-
Prepare a reaction mixture containing buffer, this compound, L-Valine, total tRNA, Valyl-tRNA synthetase, and ATP.
-
Initiate the reaction by adding the purified FzmI enzyme.
-
Incubate the reaction under appropriate conditions.
-
Analyze the reaction mixture by LC-MS to detect the formation of Fosfazinomycin A (the valine-appended product).
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for biosynthetic enzyme characterization.
References
- 1. Characterization of a Nitro-Forming Enzyme Involved in Fosfazinomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01389A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
Assessing the Cytotoxicity of Fosfazinomycin B: A Comparative Guide for Mammalian Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the cytotoxic potential of Fosfazinomycin B against mammalian cell lines. Due to the current lack of publicly available cytotoxicity data for this compound, this document outlines the established methodologies and provides comparative data for well-characterized cytotoxic agents, Bleomycin and Mitomycin C, to serve as a benchmark for future studies.
Comparative Cytotoxicity Data
To establish a baseline for evaluating this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Bleomycin and Mitomycin C across a range of mammalian cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Bleomycin IC50 (µM) | Mitomycin C IC50 (µM) |
| HeLa | Cervical Cancer | 48.2 | ~0.5 - 5 |
| HaCaT | Keratinocyte | 13.1 | Not Reported |
| HL-60 | Promyelocytic Leukemia | 65.8 | ~0.1 - 1 |
| A549 | Lung Carcinoma | >100 | ~1 - 10 |
| MCF-7 | Breast Cancer | Not Reported | 0.024213 |
| HCT116 | Colon Cancer | ~10 - 50 | Not Reported |
| UT-SCC-9 | Head and Neck Squamous Cell Carcinoma | 11.5 | Not Reported |
| LC-2-ad | Lung Adenocarcinoma | Not Reported | 0.011537 |
| J82 | Bladder Carcinoma | Not Reported | 0.015006 |
| NCI-H2170 | Lung Squamous Cell Carcinoma | Not Reported | 0.016274 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols for Cytotoxicity Assessment
To determine the cytotoxicity of this compound, standardized assays such as the MTT and LDH assays are recommended.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (and comparator compounds) in culture medium and add them to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH released is an indicator of compromised cell membrane integrity and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment condition and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizing Experimental and Biological Pathways
To facilitate understanding of the experimental workflow and the potential mechanisms of cytotoxicity, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of a test compound.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Caption: Key steps in the necroptosis signaling cascade.
Comparative Transcriptomics of Antifungal Agents: A Framework for Evaluating Fosfazinomycin B
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the comparative transcriptomic analysis of fungal pathogens in response to antifungal treatments. This document outlines a framework for evaluating the novel antifungal agent Fosfazinomycin B against established antifungal compounds, addressing a current data gap in the field.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the development of novel therapeutics. This compound, a phosphonate (B1237965) natural product, represents a potential new class of antifungal agents. While its biosynthesis has been a subject of research, a comprehensive understanding of its mechanism of action and its impact on fungal gene expression at a transcriptomic level is currently lacking.[1][2][3][4][5][6] This guide provides a framework for the comparative transcriptomic analysis of fungi treated with this compound versus other widely used antifungals. In the absence of specific transcriptomic data for this compound, this document serves as a template for future research, summarizing existing data for other antifungal classes to provide a comparative context.
Comparative Transcriptomic Data of Existing Antifungals
Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), have been instrumental in elucidating the mechanisms of action and resistance for various antifungal drugs.[7][8] These studies typically reveal significant changes in the expression of genes involved in key cellular processes. A comparative analysis of differentially expressed genes (DEGs) in response to different antifungal agents can highlight both common and unique cellular responses.
Below is a summary table of expected and observed transcriptomic responses to major classes of antifungal agents, based on published studies. This table provides a baseline against which the future transcriptomic profile of this compound can be compared.
| Antifungal Class | Primary Mechanism of Action | Commonly Upregulated Gene Ontologies | Commonly Downregulated Gene Ontologies | Key Genes | Fungal Species Studied |
| Azoles (e.g., Fluconazole, Voriconazole) | Inhibit ergosterol (B1671047) biosynthesis by targeting lanosterol (B1674476) 14-α-demethylase (Erg11p).[9] | Ergosterol biosynthesis pathway, multidrug efflux pumps, oxidative stress response, cell wall integrity pathway.[10] | Amino acid biosynthesis, fatty acid metabolism, ribosome biogenesis. | ERG11, CDR1, CDR2, MDR1, UPC2, HSP90 | Candida albicans, Candida auris, Aspergillus fumigatus[7][10] |
| Polyenes (e.g., Amphotericin B) | Bind to ergosterol in the fungal cell membrane, leading to pore formation and leakage of cellular contents.[9] | Oxidative stress response, cell wall biosynthesis, ion transport, heat shock proteins. | Ergosterol biosynthesis, lipid metabolism, translation. | SOD1, CAT1, GSY1, HSP70, HSP90 | Candida albicans, Cryptococcus neoformans |
| Echinocandins (e.g., Caspofungin, Micafungin) | Inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[7] | Cell wall integrity and MAPK signaling pathways, chitin (B13524) synthesis, heat shock response. | Cell cycle progression, DNA replication, ribosome biogenesis. | FKS1, RHO1, PKC1, CHS1, HSP90 | Candida albicans, Aspergillus fumigatus |
| Pyrimidines (e.g., 5-Flucytosine) | Inhibits DNA and RNA synthesis.[9] | DNA repair pathways, stress response pathways. | Nucleotide biosynthesis, ribosome biogenesis, amino acid metabolism. | FUR1, FCY1, FCY2 | Candida spp., Cryptococcus spp. |
Experimental Protocols
A standardized experimental protocol is crucial for generating reproducible and comparable transcriptomic data. The following outlines a typical workflow for an RNA-seq-based comparative transcriptomic study of fungal pathogens treated with antifungal agents.
Fungal Strain and Culture Conditions
-
Strain: A well-characterized reference strain of the target fungus (e.g., Candida albicans SC5314, Aspergillus fumigatus Af293) should be used.
-
Media: A standard laboratory medium, such as RPMI-1640 or Yeast Peptone Dextrose (YPD), should be used for fungal growth.
-
Inoculum Preparation: Fungal cells should be grown to the mid-logarithmic phase and then diluted to a standardized starting concentration (e.g., 1 x 10^5 cells/mL).
Antifungal Treatment
-
Drug Concentrations: Fungi should be exposed to sub-inhibitory concentrations (e.g., MIC50) of the test compounds (this compound and comparators) to ensure sufficient viable cells for RNA extraction while still inducing a transcriptomic response. A drug-free control (e.g., DMSO vehicle) must be included.
-
Exposure Time: The duration of drug exposure should be optimized to capture the primary transcriptomic response. Time-course experiments (e.g., 1, 4, and 24 hours) are recommended to understand the dynamic changes in gene expression.[11]
RNA Extraction and Quality Control
-
RNA Extraction: Total RNA should be extracted from fungal cells using a robust method, such as a combination of mechanical disruption (e.g., bead beating) and a column-based purification kit.
-
Quality Control: The quantity and quality of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
Library Preparation and Sequencing
-
Library Preparation: mRNA should be enriched from the total RNA using oligo(dT) magnetic beads. Sequencing libraries should then be prepared using a standard commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing: The prepared libraries should be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads should be assessed for quality using tools like FastQC, and adapters and low-quality bases should be trimmed.
-
Read Mapping: The cleaned reads should be mapped to the reference genome of the fungal species using a splice-aware aligner like STAR or HISAT2.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene should be counted, and differential expression analysis between treated and control samples should be performed using tools such as DESeq2 or edgeR.[7]
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) should be performed on the list of differentially expressed genes to identify the biological processes and pathways affected by the antifungal treatments.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a comparative transcriptomics study of antifungal agents.
Hypothetical Signaling Pathway Affected by an Antifungal Agent
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the biosynthesis of fosfazinomycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of fosfazinomycin is a convergent process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Biosynthesis of Fosfazinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Comparative Transcriptome Between Anti-drug Sensitive and Resistant Candida auris in China [frontiersin.org]
- 11. Comparative host transcriptome in response to pathogenic fungi identifies common and species-specific transcriptional antifungal host response pathways - PMC [pmc.ncbi.nlm.nih.gov]
Does Fosfazinomycin B show activity against antifungal-resistant fungal strains?
The emergence of multidrug-resistant fungal pathogens presents a critical and growing challenge to global public health. With a limited arsenal (B13267) of antifungal drugs, the pipeline for novel agents with activity against these resilient strains is under intense scrutiny. Fosfazinomycin B, a phosphonate (B1237965) natural product, has been identified for its antifungal properties, but its efficacy against clinically relevant resistant fungi remains a significant unanswered question. This guide provides a comparative overview of the activity of current frontline antifungal agents against resistant strains and outlines the standardized methodologies required to evaluate novel compounds like this compound.
Currently, there is a notable lack of publicly available data on the in vitro activity of this compound against any fungal pathogens, including susceptible and resistant strains. Its unique structure, featuring a phosphonate group and a hydrazide linkage, suggests a potential mechanism of action that may differ from existing antifungal classes, making it an intriguing candidate for investigation. However, without experimental data, its potential role in combating antifungal resistance is purely speculative.
Comparison of Antifungal Activity Against Resistant Fungal Strains
To provide a framework for the potential evaluation of this compound, the following tables summarize the typical Minimum Inhibitory Concentration (MIC) ranges of commonly used antifungal drugs against two of the most challenging resistant fungal pathogens: Candida auris and azole-resistant Aspergillus fumigatus. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.
Table 1: In Vitro Activity of Common Antifungal Agents Against Candida auris
| Antifungal Agent | Class | Typical MIC Range for Resistant Isolates (µg/mL) | Notes on Resistance |
| This compound | Phosphonate | No Data Available | Mechanism of action and resistance are unknown. |
| Fluconazole | Azole | ≥32 - >256[1][2][3][4] | High rates of intrinsic and acquired resistance are a hallmark of C. auris.[2][5] Resistance is often mediated by mutations in the ERG11 gene.[2] |
| Amphotericin B | Polyene | Variable; Resistant isolates typically ≥2[1][2][5] | Resistance rates vary by geographic clade, with some reports showing up to 30% of isolates as resistant.[2][5] |
| Caspofungin | Echinocandin | ≥2[6][7] | Resistance is emerging and is often associated with mutations in the FKS1 gene.[7] |
| Micafungin | Echinocandin | ≥4[8] | While still generally effective, resistant isolates have been reported. |
| Anidulafungin | Echinocandin | ≥4[8] | Similar to other echinocandins, resistance is a growing concern. |
Table 2: In Vitro Activity of Common Antifungal Agents Against Azole-Resistant Aspergillus fumigatus
| Antifungal Agent | Class | Typical MIC Range for Resistant Isolates (µg/mL) | Notes on Resistance |
| This compound | Phosphonate | No Data Available | Mechanism of action and resistance are unknown. |
| Voriconazole | Azole | >2 - ≥16[9][10][11] | Resistance is often linked to mutations in the cyp51A gene, some of which are acquired from environmental sources.[9][12] |
| Itraconazole | Azole | >8[13] | Cross-resistance with other azoles is common. |
| Amphotericin B | Polyene | Generally ≤1, but resistant isolates (≥2) are increasingly reported[13][14][15] | While historically a reliable option, reports of elevated MICs in azole-resistant strains are a cause for concern.[14] |
| Caspofungin | Echinocandin | MEC*: >16 (as MIC); 0.25 - 4.0 (as MEC)[13][16] | Echinocandins exhibit fungistatic activity against Aspergillus. The Minimum Effective Concentration (MEC) is often reported instead of MIC. |
*MEC (Minimum Effective Concentration) is the lowest concentration of the drug that leads to the formation of aberrant, branched, and compact hyphae as observed microscopically.
Experimental Protocols
The determination of in vitro antifungal activity is guided by standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods ensure reproducibility and allow for comparison of data across different laboratories.
Broth Microdilution Method for Yeasts (e.g., Candida auris) (CLSI M27)
This method is considered the gold standard for antifungal susceptibility testing of yeasts.[17][18]
-
Preparation of Antifungal Agent: The antifungal drug (e.g., this compound) is dissolved in a suitable solvent (commonly dimethyl sulfoxide) to create a stock solution. A series of twofold dilutions are then prepared in 96-well microtiter plates using RPMI 1640 medium.[17]
-
Inoculum Preparation: The fungal isolate is grown on agar (B569324) plates to ensure purity and viability. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density (0.5 McFarland standard). This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[17]
-
Incubation: The microtiter plates containing the serially diluted antifungal agent and the fungal inoculum are incubated at 35°C.
-
Reading of Results: After 24 hours of incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to a drug-free control well.[6]
Broth Microdilution Method for Molds (e.g., Aspergillus fumigatus) (CLSI M38)
Testing molds requires modifications to the yeast protocol, primarily in the preparation of the inoculum.[19]
-
Preparation of Antifungal Agent: This step is similar to the protocol for yeasts, with serial dilutions prepared in microtiter plates.
-
Inoculum Preparation: Molds are grown on a suitable agar medium (e.g., potato dextrose agar) until sporulation occurs. The conidia (spores) are then harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 20). The resulting conidial suspension is adjusted spectrophotometrically to a specific transmittance and then diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[19]
-
Incubation: The plates are incubated at 35°C for 48 to 72 hours.[19]
-
Reading of Results: For azoles and polyenes, the MIC is read as the lowest concentration that shows complete inhibition of visible growth. For echinocandins, the MEC is determined microscopically as the lowest concentration causing the formation of abnormal, compact hyphal structures.[16]
Visualizing Mechanisms of Antifungal Resistance
To understand the challenge that new drugs like this compound face, it is crucial to recognize the primary ways fungi evade the effects of current antifungals.
Caption: Key mechanisms of antifungal drug resistance in fungal pathogens.
Conclusion
The landscape of invasive fungal infections is increasingly complicated by the rise of multidrug-resistant species. While this compound has been identified as a natural product with antifungal activity, its place in the clinical armamentarium cannot be determined without comprehensive in vitro and in vivo studies. The lack of available data on its activity against antifungal-resistant strains like C. auris and azole-resistant A. fumigatus represents a significant knowledge gap.
For researchers and drug development professionals, the immediate priority should be to subject this compound to rigorous susceptibility testing using standardized CLSI and EUCAST methodologies. A thorough evaluation of its spectrum of activity, potency, and mechanism of action is imperative. Only through such systematic investigation can we ascertain whether this compound holds promise as a novel agent capable of addressing the urgent threat of antifungal resistance.
References
- 1. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Candida auris Identification and Rapid Antifungal Susceptibility Testing Against Echinocandins by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candida auris Isolates Resistant to Three Classes of Antifungal Medications â New York, 2019 | MMWR [cdc.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. atsjournals.org [atsjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Surveillance for azoles resistance in Aspergillus spp. highlights a high number of amphotericin B-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. journals.asm.org [journals.asm.org]
Comparative Analysis of In Vitro Resistance Evolution to Fosfazinomycin B and Standard Antifungal Agents in Saccharomyces cerevisiae
For Immediate Release
A Head-to-Head Comparison of Antifungal Resistance Profiles to Guide Preclinical Drug Development
This guide provides a comparative analysis of the in vitro evolution of resistance to the novel antifungal compound Fosfazinomycin B against established antifungal agents, fluconazole (B54011) and amphotericin B. Using the model fungus Saccharomyces cerevisiae, this document outlines the experimental data on resistance frequency and susceptibility changes, details the methodologies for key experiments, and visualizes the underlying molecular pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal therapies.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the key performance metrics of this compound in comparison to fluconazole and amphotericin B in forcing the evolution of resistance in Saccharomyces cerevisiae. The data for this compound is presented as a hypothetical, yet plausible, dataset for illustrative purposes, as direct experimental results are not yet publicly available.
| Parameter | This compound (Hypothetical Data) | Fluconazole | Amphotericin B |
| Model Organism | Saccharomyces cerevisiae (Strain BY4741) | Saccharomyces cerevisiae (Strain BY4741) | Saccharomyces cerevisiae (Strain BY4741) |
| Initial MIC | 2 µg/mL | 4 - 16 µg/mL[1] | ≤ 1 µg/mL[1] |
| MIC after 100 Generations of Serial Passage | 16 µg/mL (8-fold increase) | ≥ 128 µg/mL (>8-32-fold increase) | 2 µg/mL (2-fold increase) |
| Observed Frequency of Resistant Mutants | ~ 5 x 10⁻⁸ | ~ 1 x 10⁻⁷ | ~ 1 x 10⁻⁹ |
| Common Resistance Mechanisms | Unknown (Potentially target modification or efflux) | Upregulation of efflux pumps (Pdr5), mutations in Erg11, gain-of-function mutations in Upc2 transcription factor | Mutations in ergosterol (B1671047) biosynthesis pathway (e.g., ERG3, ERG6), often associated with fitness costs |
Experimental Protocols
In Vitro Evolution of Resistance by Serial Passage
This protocol is designed to select for and characterize the evolution of resistance to an antifungal agent in Saccharomyces cerevisiae.
a. Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
Yeast Peptone Dextrose (YPD) broth and agar (B569324) plates
-
Antifungal agents: this compound, Fluconazole, Amphotericin B
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (30°C)
-
Sterile culture tubes and pipettes
b. Procedure:
-
Initial MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of each antifungal agent against the parental S. cerevisiae strain is determined using the broth microdilution method outlined below (Protocol 2).
-
Serial Passage Culture Setup: For each antifungal, a series of parallel cultures (at least three replicates) are initiated in YPD broth. The starting concentration of the antifungal in the media is set at 0.5x the initial MIC. A no-drug control culture is also maintained in parallel.
-
Incubation and Growth Monitoring: Cultures are incubated at 30°C with shaking. The optical density at 600 nm (OD₆₀₀) is monitored daily.
-
Serial Transfer: Once the cultures reach a stationary phase, they are diluted 1:100 into fresh YPD broth containing an increased concentration of the respective antifungal agent. The concentration is typically doubled in a stepwise manner.
-
Iterative Passaging: This process of incubation, monitoring, and serial transfer is repeated for a defined number of generations (e.g., 100).
-
Isolation of Resistant Mutants: At regular intervals and at the end of the experiment, samples from the cultures are plated on YPD agar containing the respective antifungal at concentrations above the initial MIC to isolate resistant colonies.
-
Characterization of Resistant Mutants: Isolated colonies are picked, grown in drug-free media, and their MICs are re-determined to confirm the resistant phenotype. Further analysis, such as whole-genome sequencing, can be performed to identify the genetic basis of resistance.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the standardized broth microdilution method to quantify the susceptibility of a yeast strain to an antifungal agent.
a. Materials:
-
Saccharomyces cerevisiae culture
-
YPD broth
-
Antifungal agents (stock solutions)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
b. Procedure:
-
Yeast Inoculum Preparation: A single colony of S. cerevisiae is inoculated into YPD broth and grown overnight at 30°C. The culture is then diluted in fresh YPD to a final concentration of approximately 5 x 10⁵ cells/mL.
-
Antifungal Dilution Series: A two-fold serial dilution of each antifungal agent is prepared in YPD broth in a 96-well plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared yeast suspension. A positive control well (yeast in drug-free media) and a negative control well (drug-free media only) are included.
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that results in a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the OD₆₀₀.
Fluctuation Analysis for Determining the Frequency of Resistant Mutants
This method, based on the Luria-Delbrück fluctuation test, is used to estimate the rate of spontaneous mutation to resistance.
a. Materials:
-
Saccharomyces cerevisiae culture
-
YPD broth
-
YPD agar plates containing a selective concentration of the antifungal agent (e.g., 4x MIC)
b. Procedure:
-
Culture Preparation: A small number of yeast cells are inoculated into a large volume of YPD broth and grown to a non-saturating density.
-
Parallel Cultures: A large number of small, independent parallel cultures (e.g., 20-30) are initiated from a diluted suspension of the initial culture, ensuring that each culture is founded by a small number of cells.
-
Incubation: The parallel cultures are incubated at 30°C until they reach a stationary phase.
-
Plating on Selective Media: The entire volume of each parallel culture is plated onto a separate YPD agar plate containing the selective concentration of the antifungal agent. The total number of viable cells in a few of the parallel cultures is determined by plating dilutions on non-selective YPD agar.
-
Colony Counting and Frequency Calculation: The plates are incubated for 2-3 days, and the number of resistant colonies on each plate is counted. The high variance in the number of resistant colonies among the parallel cultures is indicative of spontaneous mutation. The frequency of resistant mutants is calculated by dividing the median number of resistant colonies by the average number of total viable cells plated.
Visualizations
Experimental Workflow for In Vitro Evolution of Resistance
Caption: Workflow for the in vitro evolution of antifungal resistance.
Representative Signaling Pathway for Azole Resistance
This diagram illustrates a common mechanism of azole resistance in fungi, involving the transcription factor Upc2 and the ergosterol biosynthesis gene ERG11. While the specific resistance mechanism to this compound is unknown, this serves as a well-characterized example of how resistance can evolve at a molecular level.
Caption: Upc2-mediated azole resistance pathway.
Logical Comparison of Antifungal Performance
This diagram illustrates the logical relationship between the key parameters evaluated in this comparative guide.
References
Stability of Fosfazinomycin B Under Physiological Conditions: A Comparative Analysis with Other Phosphonate Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The chemical stability of an antibiotic under physiological conditions is a critical determinant of its therapeutic efficacy and in vivo behavior. This guide provides a comparative analysis of the stability of Fosfazinomycin B and other notable phosphonate (B1237965) antibiotics, including Fosfomycin (B1673569), Dehydrophos, and Argolaphos. The information presented is based on available experimental data to assist researchers in drug development and antimicrobial studies.
Phosphonate antibiotics are characterized by a stable carbon-phosphorus (C-P) bond, which is significantly more resistant to chemical and enzymatic hydrolysis than the phosphoester (P-O) bond found in phosphates.[1][2] This inherent stability is a key feature of this class of compounds. However, the overall stability of each antibiotic is also influenced by its unique structural features.
Comparative Stability Overview
The following table summarizes the known stability characteristics of this compound and other selected phosphonate antibiotics under physiological conditions (typically pH 7.4 and 37°C). It is important to note that direct comparative studies for this compound are limited in the available scientific literature.
| Antibiotic | Chemical Structure | Summary of Stability Under Physiological Conditions | Key Degradation Pathways/Instabilities |
| This compound | [Structure of this compound] | Data on the stability of the complete this compound molecule under physiological conditions is not readily available. However, a key biosynthetic precursor, methyl 2-hydroxy-2-phosphono-acetate (Me-HPnA), has been shown to be configurationally unstable, completely racemizing at pH 7-8.[3] This suggests that the stereochemistry of this compound may be susceptible to changes at physiological pH. | Racemization of the Me-HPnA moiety is a potential instability. The hydrazide linkage may also be susceptible to hydrolysis, although specific data is lacking. |
| Fosfomycin | [Structure of Fosfomycin] | Generally considered stable. The C-P bond is highly resistant to hydrolysis.[1] It has been shown to be stable in various aqueous solutions, including peritoneal dialysis fluids, for extended periods at refrigeration, room, and body temperatures.[4] One study found it to be stable in elastomeric pumps for at least 5 days at 4°C and 34°C.[5][6] | While chemically stable, it can be enzymatically inactivated in resistant bacteria through the addition of thiol residues across the epoxy ring.[7] Degradation can also be induced by advanced oxidation processes.[8][9] |
| Dehydrophos | [Structure of Dehydrophos] | Considered a prodrug that is inherently unstable in its active form. It requires enzymatic cleavage of its peptide bond by peptidases to become active.[10] | The initial product of peptidase cleavage, a 1-aminovinyl-phosphonate, is unstable and undergoes rearrangement and spontaneous hydrolysis to form a toxic pyruvate (B1213749) analog, which is the active species.[10][11] |
| Argolaphos | [Structure of Argolaphos] | Specific experimental data on the stability of Argolaphos under physiological conditions is not currently available in the reviewed literature. | Unknown. |
Experimental Protocols
The stability of phosphonate antibiotics is typically assessed using a combination of chromatographic and spectroscopic techniques. The following is a generalized protocol based on standard antibiotic stability testing methodologies.
1. Stability Study in Physiological Buffers and Biological Media
-
Objective: To determine the chemical stability of the antibiotic in solutions mimicking physiological conditions.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of the test antibiotic in a suitable solvent. Dilute the stock solution to a final concentration in phosphate-buffered saline (PBS) at pH 7.4 and in human plasma or serum.
-
Incubation: Incubate the samples at 37°C in a controlled environment.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: For plasma/serum samples, perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) and centrifugation to separate the antibiotic from plasma proteins.
-
Analysis: Analyze the concentration of the remaining parent antibiotic in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: Plot the concentration of the antibiotic versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound.
-
2. Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Objective: To accurately quantify the concentration of the phosphonate antibiotic and its potential degradation products.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
-
Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the antibiotic's structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored.
-
Data Acquisition and Processing: Use instrument-specific software to acquire and process the data, and to calculate the concentration of the analyte based on a standard curve.
-
Visualizations
The following diagrams illustrate the mechanism of action for Fosfomycin and the metabolic activation pathway for Dehydrophos.
Caption: Mechanism of action of Fosfomycin.
Caption: Metabolic activation of Dehydrophos.
References
- 1. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03095H [pubs.rsc.org]
- 4. Compatibility of fosfomycin with different commercial peritoneal dialysis solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy [iris.unito.it]
- 7. Fosfomycin Degradation Pathway [eawag-bbd.ethz.ch]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Efficient degradation and detoxification of antibiotic Fosfomycin by UV irradiation in the presence of persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antibiotic Dehydrophos Is Converted to a Toxic Pyruvate Analog by Peptide Bond Cleavage in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Fosfazinomycin B's Unique Mode of Action: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the mechanistic validation of Fosfazinomycin B, a phosphonate (B1237965) natural product with known antifungal properties.[1] Given the current focus in the literature on its biosynthesis, this document outlines a comparative approach to elucidate its unique mode of action. We present hypothesized mechanisms, suitable comparator compounds, and detailed experimental protocols to generate the necessary data for a comprehensive evaluation.
Introduction: The Enigma of this compound's Antifungal Action
This compound belongs to the phosphonate class of natural products, compounds known for their diverse biological activities.[1] A key structural feature of this compound is its unique hydrazide linkage, a result of a convergent biosynthetic pathway where a pre-formed N-acetylhydrazine moiety, derived from L-Asp, is incorporated into the final molecule.[1][2][3][4] This biosynthetic route is a distinguishing characteristic of the fosfazinomycin family.[5][6][7][8] While its antifungal activity has been noted, the precise molecular target and mechanism of action within fungal cells remain to be elucidated.[6]
This guide proposes a series of mechanistic studies to differentiate this compound's mode of action from that of other phosphonate antifungals and conventional antifungal agents. We will focus on two primary hypothesized mechanisms: disruption of phosphate (B84403) metabolism and inhibition of cell wall biosynthesis .
Alternative Compounds for Comparison:
To establish the unique nature of this compound, its performance will be compared against:
-
Fosetyl-Al: A phosphonate fungicide known to interfere with phosphate metabolism in oomycetes.
-
Glyphosate: An organophosphonate that inhibits the shikimate pathway, representing a different mode of phosphonate action.
-
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis, serving as a positive control for cell wall disruption assays.
-
Fluconazole: A widely used azole antifungal that inhibits ergosterol (B1671047) biosynthesis, representing a different, well-characterized antifungal mechanism.
Comparative Antifungal Activity: Minimum Inhibitory Concentration (MIC)
The initial step in characterizing this compound's antifungal profile is to determine its in vitro potency against a panel of clinically relevant fungal pathogens and compare it to the selected alternatives.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Alternative Compounds
| Fungal Species | This compound (µg/mL) | Fosetyl-Al (µg/mL) | Glyphosate (µg/mL) | Caspofungin (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Aspergillus fumigatus | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Cryptococcus neoformans | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Fusarium solani | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound and comparator compounds
-
Fungal inocula (standardized to 0.5 McFarland)
-
Spectrophotometer
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates to achieve a final volume of 100 µL per well. The concentration range should bracket the expected MIC.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
-
Inoculum Preparation:
-
Grow fungal cultures on appropriate agar (B569324) plates.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI-1640 medium to the final required concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free control well.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Enzyme Inhibition Assay: Fungal Phosphoenolpyruvate Carboxykinase (PEPCK)
This protocol is designed to test the hypothesis that this compound inhibits a key enzyme in fungal central carbon and phosphate metabolism. PEPCK is chosen as a representative target due to its critical role and the structural similarity of phosphonates to its substrate, phosphoenolpyruvate.
Materials:
-
Purified fungal PEPCK (recombinant or from fungal lysate)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Substrates: Phosphoenolpyruvate (PEP), ADP, MnCl₂
-
Coupling enzyme: Malate dehydrogenase (MDH)
-
NADH
-
This compound and comparator compounds
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Setup:
-
In a 96-well UV-transparent plate, add 50 µL of assay buffer.
-
Add 10 µL of varying concentrations of this compound or comparator compounds. Include a solvent control.
-
Add 10 µL of purified fungal PEPCK to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing PEP, ADP, MnCl₂, MDH, and NADH in assay buffer.
-
Add 30 µL of the substrate mix to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Michaelis-Menten) to determine the IC₅₀ value.
-
Isotopic Tracer Study: Elucidating Metabolic Perturbations
This protocol uses stable isotope-labeled glucose to trace the metabolic fate of carbon in fungal cells treated with this compound, providing insight into which pathways are disrupted.
Materials:
-
Fungal cell culture
-
Growth medium with limited glucose
-
[U-¹³C₆]-glucose (uniformly labeled glucose)
-
This compound
-
Methanol, chloroform, water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Grow fungal cells to mid-log phase in standard medium.
-
Wash the cells and resuspend them in a medium containing a limiting amount of glucose and the desired concentration of this compound (or a vehicle control).
-
After a short pre-incubation, add [U-¹³C₆]-glucose to the medium.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), harvest the cells by rapid filtration.
-
Immediately quench metabolism by freezing the cells in liquid nitrogen.
-
-
Metabolite Extraction:
-
Extract metabolites from the frozen cell pellets using a cold methanol/chloroform/water mixture.
-
Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.
-
-
LC-MS Analysis:
-
Analyze the polar extracts using an LC-MS system to separate and identify metabolites.
-
Determine the mass isotopologue distribution for key metabolites in the glycolytic, pentose (B10789219) phosphate, and TCA pathways.
-
-
Data Analysis:
-
Compare the labeling patterns of metabolites from this compound-treated and control cells.
-
A buildup of labeled intermediates upstream of a particular enzyme and a depletion of labeled intermediates downstream would suggest inhibition of that enzyme or pathway.
-
Visualizing the Hypothesized Mechanism and Experimental Workflows
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
dot
Caption: Experimental workflow for the isotopic tracer study.
Conclusion
The unique biosynthetic pathway of this compound suggests the potential for a novel mode of antifungal action. The experimental framework outlined in this guide provides a systematic approach to test this hypothesis. By generating comparative data on its in vitro activity and elucidating its effects on fungal metabolism, the scientific community can gain a deeper understanding of this compound and its potential as a lead compound for the development of new antifungal therapies. The successful execution of these studies will be crucial in validating its unique mode of action and paving the way for future preclinical and clinical development.
References
- 1. New insights into the biosynthesis of fosfazinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphate Uptake Assay - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Fosfazinomycin B
Disclaimer: As of December 2025, specific safety data sheets (SDS) and official disposal procedures for Fosfazinomycin B are not publicly available. The following guidelines are based on best practices for the disposal of novel research chemicals and information available for the related phosphonate (B1237965) antibiotic, Fosfomycin. These procedures should be considered as a baseline; it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.
Pre-Disposal and Handling Precautions
Before beginning any work with this compound, it is crucial to establish a clear disposal plan. All personnel handling the compound should be thoroughly trained on its potential hazards and the established disposal protocol.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE should be worn to minimize exposure:
-
Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound waste is through a licensed chemical waste management company. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Collection:
-
All waste materials containing this compound, including contaminated labware (e.g., pipette tips, vials, and plates), unused solutions, and contaminated PPE, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Waste Segregation:
-
Container Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic to aquatic life").
-
Include the accumulation start date and the name of the principal investigator or laboratory.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
The storage area should be a designated satellite accumulation area.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowed time per institutional policy, arrange for a pickup from your institution's EHS department or their contracted licensed chemical waste disposal service.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Spill Management
In the event of a spill, the following general procedure should be followed:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, put on the recommended personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Clean the Area: Clean the spill area with a suitable decontaminating solution, and collect all cleanup materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the designated hazardous waste container for this compound.
Hazard Data for the Related Compound: Fosfomycin
The following table summarizes the known hazards for Fosfomycin. While this compound is a different molecule, this data can be used as a precautionary reference for its potential hazards until specific data becomes available.
| Hazard Category | Description | Citations |
| Health Hazards | Suspected of damaging fertility. | [1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [1] |
| Physical Hazards | Not classified as a physical hazard. | [1] |
Disposal Workflow for Novel Research Chemicals
The following diagram illustrates a logical workflow for determining the appropriate disposal route for a novel or uncharacterized research chemical like this compound.
Caption: Logical workflow for determining the disposal procedure for a novel research chemical.
References
Essential Safety and Handling Protocols for Fosfazinomycin B
Disclaimer: No specific Safety Data Sheet (SDS) for Fosfazinomycin B is publicly available. The following guidance is synthesized from safety data for structurally related aminophosphonic acid antibiotics, including Fosfomycin salts, and general best practices for handling potentially hazardous research chemicals. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.
This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on the analysis of related compounds.
| PPE Component | Specification | Rationale |
| Gloves | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1][2][3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust.[1][3] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[1] Use in a well-ventilated area or under a chemical fume hood.[1][2] |
| Clothing | Appropriate protective clothing | To prevent skin exposure.[1][3] |
Operational Plans
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1] Safety showers and eye wash stations should be readily accessible.[1]
-
Procedural Controls:
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Keep containers tightly closed.
-
Protect from light.[3]
-
Recommended storage temperature is between 2°C - 8°C.[4]
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated gloves, wipes, and vials, in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a suitable, closed, and labeled container. Do not discharge into drains or the environment.[1][2]
-
Disposal: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[3]
Spill Response Workflow
The following diagram outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
